molecular formula C12H11NO2 B3095229 5-(2-Methoxyphenyl)pyridin-3-ol CAS No. 1261971-94-1

5-(2-Methoxyphenyl)pyridin-3-ol

Cat. No.: B3095229
CAS No.: 1261971-94-1
M. Wt: 201.22 g/mol
InChI Key: JTXOTLRCDICHBZ-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)pyridin-3-ol is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 201.078978594 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methoxyphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12-5-3-2-4-11(12)9-6-10(14)8-13-7-9/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXOTLRCDICHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682614
Record name 5-(2-Methoxyphenyl)pyridin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-94-1
Record name 3-Pyridinol, 5-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261971-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Methoxyphenyl)pyridin-3-ol
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URL https://comptox.epa.gov/dashboard/DTXSID10682614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(2-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 5-(2-Methoxyphenyl)pyridin-3-ol is limited in publicly available scientific literature. The information presented in this guide is substantially based on established principles of organic chemistry and inferred from the known properties and synthesis of structurally analogous compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its hybrid structure, incorporating both a pyridinol and a methoxyphenyl moiety. The pyridinol core is a common scaffold in pharmacologically active molecules, while the methoxyphenyl group can influence receptor binding and metabolic stability. This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and the potential biological significance of this compound, aimed at researchers, scientists, and professionals in drug development.

Chemical Properties

The chemical properties of this compound can be predicted by examining its constituent functional groups and by analogy to similar molecules. The presence of a hydroxyl group on the pyridine ring suggests potential for hydrogen bonding and tautomerization. The methoxy group on the phenyl ring is an electron-donating group, which can influence the electronic properties of the aromatic system.

Predicted Physicochemical Properties
PropertyPredicted ValueStructural Analogue for Comparison
Molecular Formula C₁₂H₁₁NO₂-
Molecular Weight 201.22 g/mol -
Appearance Likely a solid at room temperature5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones are solids[1][2]
Melting Point Expected to be >150 °C-
Boiling Point >300 °C (with decomposition)-
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and dichloromethane.General solubility of pyridinol derivatives
pKa Phenolic proton expected to be weakly acidic (pKa ~8-10). Pyridine nitrogen is weakly basic.Pyridin-3-ol has a pKa of ~8.7 for the hydroxyl group.
Spectral Data Interpretation

While experimental spectra for this compound are not available, the expected spectral characteristics can be inferred:

  • ¹H NMR: Aromatic protons on both the pyridine and phenyl rings would appear in the range of δ 7.0-8.5 ppm. The methoxy group would present as a singlet around δ 3.8-4.0 ppm. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range. The methoxy carbon would be expected around δ 55-60 ppm.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-O stretching from the methoxy group and the phenolic hydroxyl group would appear in the 1200-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ range.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 201.22. Common fragmentation patterns would involve the loss of the methoxy group or cleavage of the bond between the two aromatic rings.

Experimental Protocols

The synthesis of this compound can be logically achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[3][4][5]

Proposed Synthesis of this compound

The proposed synthetic route involves the coupling of 5-bromo-pyridin-3-ol with 2-methoxyphenylboronic acid.

Reaction Scheme:

Detailed Protocol:

  • Reagents and Materials:

    • 5-Bromo-pyridin-3-ol

    • 2-Methoxyphenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Solvent system: e.g., a mixture of 1,4-dioxane and water (4:1)

    • Nitrogen or Argon gas for inert atmosphere

    • Standard laboratory glassware for organic synthesis

  • Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-pyridin-3-ol (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq). b. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. c. Add the solvent mixture (1,4-dioxane/water). d. To this mixture, add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in the reaction solvent. e. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). f. Upon completion, cool the reaction mixture to room temperature. g. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate. h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been reported, the pyridine and substituted phenyl moieties are present in numerous biologically active compounds.[6][7][8] Derivatives of pyridine are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10]

Substituted phenylpyridines have been investigated as modulators of various biological targets. For instance, some derivatives act as inhibitors of enzymes or as ligands for receptors in the central nervous system.[7] The methoxy substitution on the phenyl ring can be critical for activity, potentially influencing binding affinity and metabolic pathways.

Given the structural motifs, this compound could be a candidate for screening in various therapeutic areas. A hypothetical signaling pathway involvement could be as an inhibitor of a protein kinase, where the pyridinol core could interact with the hinge region of the kinase, and the methoxyphenyl group could occupy a hydrophobic pocket.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System 5-bromo-pyridin-3-ol 5-bromo-pyridin-3-ol Reaction_Vessel Reaction Setup (Inert Atmosphere, Reflux) 5-bromo-pyridin-3-ol->Reaction_Vessel 2-methoxyphenylboronic_acid 2-methoxyphenylboronic_acid 2-methoxyphenylboronic_acid->Reaction_Vessel Pd_catalyst Pd(OAc)₂ / PPh₃ Pd_catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent Dioxane/Water Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Structure_Activity_Relationship cluster_substituents Substituent Effects on Biological Activity Pyridine_Core Pyridine Core Hydroxyl_Group Hydroxyl Group at C3 (Potential H-bonding) Pyridine_Core->Hydroxyl_Group influences Aryl_Group Aryl Group at C5 Pyridine_Core->Aryl_Group influences Biological_Activity Potential Pharmacological Activity (e.g., Kinase Inhibition, Receptor Binding) Hydroxyl_Group->Biological_Activity contributes to Methoxy_Group Methoxy Group on Aryl Ring (Electronic & Steric Effects) Aryl_Group->Methoxy_Group modified by Aryl_Group->Biological_Activity contributes to Methoxy_Group->Biological_Activity modulates

Caption: Logical diagram illustrating the potential structure-activity relationships for this compound.

References

In-depth Technical Guide: Physicochemical Properties of 5-(2-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methoxyphenyl)pyridin-3-ol is a pyridinol derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a methoxyphenyl group attached to a pyridin-3-ol core, suggests a unique combination of physicochemical properties that can influence its biological activity, absorption, distribution, metabolism, and excretion (ADME) profile. A critical parameter in the early stages of drug development is the compound's solubility, which affects its bioavailability and formulation possibilities.

This technical guide provides a framework for understanding and determining the solubility of this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this document presents standardized protocols and data presentation formats that can be utilized by researchers to generate and record solubility data for this compound.

Data Presentation: Solubility Profile

A comprehensive understanding of a compound's solubility requires testing in a variety of solvents relevant to pharmaceutical and laboratory applications. The following table provides a structured format for recording experimentally determined solubility data for this compound at a specified temperature.

Table 1: Solubility of this compound at 25°C (77°F)

SolventSolubility (mg/mL)Solubility (mol/L)Method of DeterminationObservations
Water(e.g., HPLC, UV-Vis)
Phosphate-Buffered Saline (PBS) pH 7.4(e.g., HPLC, UV-Vis)
0.1 N Hydrochloric Acid (HCl)(e.g., HPLC, UV-Vis)
Dimethyl Sulfoxide (DMSO)(e.g., HPLC, UV-Vis)
Ethanol(e.g., HPLC, UV-Vis)
Methanol(e.g., HPLC, UV-Vis)
Acetonitrile(e.g., HPLC, UV-Vis)
Chloroform(e.g., HPLC, UV-Vis)

Experimental Protocols: Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Equilibrium Solubility Method (Shake-Flask)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Securely cap the vials and place them on an orbital shaker or rotator.

  • Equilibrate the samples at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

  • Prepare a standard curve of the compound in the same solvent to accurately determine the concentration.

High-Throughput Kinetic Solubility Assay (Miniaturized Shake-Flask)

For earlier stages of drug discovery, a higher throughput method can be employed to estimate solubility.

Materials:

  • This compound (as a high-concentration stock solution in DMSO)

  • 96-well plates

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Plate shaker

  • Plate reader (e.g., UV-Vis or nephelometer)

Procedure:

  • Prepare a dilution series of the this compound DMSO stock solution in a 96-well plate.

  • Add the aqueous buffer to each well, initiating the precipitation of the compound.

  • Seal the plate and shake it for a set period (e.g., 1-2 hours) at a constant temperature.

  • Measure the turbidity or light scattering of each well using a plate reader (nephelometry) or measure the concentration of the dissolved compound after filtration using a UV-Vis plate reader.

  • The solubility is determined as the concentration at which precipitation is first observed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the shake-flask method.

G Workflow for Shake-Flask Solubility Determination A 1. Add excess solid to solvent B 2. Equilibrate (e.g., 24-48h at 25°C) A->B Shaking C 3. Centrifuge to pellet solid B->C D 4. Filter supernatant C->D E 5. Quantify concentration (HPLC/UV-Vis) D->E F Solubility Data E->F

Shake-Flask Solubility Workflow

Spectroscopic Analysis of 5-(2-Methoxyphenyl)pyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methoxyphenyl)pyridin-3-ol is a heterocyclic compound of interest in medicinal chemistry and materials science due to its biphenyl-like structure containing a pyridine core. The presence of the methoxy and hydroxyl functional groups, along with the nitrogen atom in the pyridine ring, allows for a range of intermolecular interactions and potential biological activity. This guide provides an overview of the expected spectroscopic characteristics of this compound based on data from closely related analogues, and outlines the standard experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted and Comparative Spectroscopic Data

Due to the absence of specific data for this compound, the following tables summarize spectroscopic information for structurally similar compounds. This comparative data can be used to predict the spectral characteristics of the target molecule.

¹H and ¹³C NMR Data of Related Compounds

Table 1: ¹H NMR Spectroscopic Data of Analogous Compounds

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-(2-Methoxyphenyl)pyridine CDCl₃8.74 – 8.66 (m, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.75 (dd, J = 7.6, 1.6 Hz, 1H), 7.69 (td, J = 7.6, 2.0 Hz, 1H), 7.41 – 7.33 (m, 1H), 7.23 – 7.23 (m, 1H), 7.08 (td, J = 7.6, 0.8 Hz, 1H), 7.00 (d, J = 8.4 Hz, 1H), 3.84 (s, 3H)
2-(3-Methoxyphenyl)pyridine CDCl₃8.71 – 8.66 (m, 1H), 7.76 – 7.67 (m, 2H), 7.59 (dd, J = 2.4, 1.6 Hz, 1H), 7.56 – 7.51 (m, 1H), 7.37 (t, J = 8.0 Hz, 1H), 7.24 – 7.18 (m, 1H), 6.97 (m, J = 8.4, 2.8, 1.0 Hz, 1H), 3.88 (s, 3H)
2-(4-Methoxyphenyl)pyridine CDCl₃8.70 – 8.64 (m, 1H), 8.05 – 7.90 (m, 2H), 7.75 – 7.60 (m, 2H), 7.23 – 7.12 (m, 1H), 7.07 – 6.97 (m, 2H), 3.87 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data of Analogous Compounds

CompoundSolventChemical Shifts (δ, ppm)
2-(2-Methoxyphenyl)pyridine CDCl₃156.8, 156.0, 149.3, 135.6, 131.1, 129.9, 129.0, 125.1, 121.6, 121.0, 111.2, 55.5
2-(3-Methoxyphenyl)pyridine CDCl₃160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9, 55.3
2-(4-Methoxyphenyl)pyridine CDCl₃160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0, 55.2
IR and MS Data of Related Compounds

Table 3: IR and MS Spectroscopic Data of an Analogous Compound: 2-Methoxybiphenyl

Spectroscopic TechniqueData
**IR (KBr, cm⁻¹) **2954, 2833, 1580, 1475, 1418, 1316, 1276, 1210, 1177, 1045, 1021, 856, 782, 720[1]
MS (EI), m/z (relative intensity) 198 (100) [M+], 167 (48), 155 (16), 128 (9)[1]
HR-MS (EI) m/z calcd for C₁₄H₁₄O 198.1045, found 198.1032[1]

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR, IR, and MS spectra for an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound and the desired chemical shifts.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard ¹H NMR spectrum with a 90° pulse angle.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Set the relaxation delay (d1) to 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data if needed.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

    • Determine the chemical shifts of the ¹³C NMR signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Spectrum Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C-H, C=C, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Procedure (High-Resolution Mass Spectrometry - HRMS with ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte. For a pyridinol, both modes can be explored.

    • Set the mass range to scan for the expected molecular ion.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

  • Data Processing:

    • Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Compare the measured exact mass with the calculated theoretical mass to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the general workflows and logical relationships in spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Purification->NMR Pure Sample IR IR Purification->IR MS MS Purification->MS Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation Structural Fragments IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation Molecular Weight & Formula

Caption: General workflow from synthesis to spectroscopic analysis and structure elucidation.

NMR_Analysis_Logic H1_NMR ¹H NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC Data_Interpretation Structure Confirmation H1_NMR->Data_Interpretation Proton Environment & Connectivity (J-coupling) C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->Data_Interpretation Carbon Skeleton COSY->Data_Interpretation ¹H-¹H Correlations HSQC->Data_Interpretation ¹H-¹³C Correlations

Caption: Logical relationships in NMR data interpretation for structural analysis.

MS_Fragmentation_Pathway Molecular_Ion Molecular Ion [M]⁺˙ Fragment1 Loss of CH₃ Molecular_Ion->Fragment1 Fragment2 Loss of CO Molecular_Ion->Fragment2 Fragment3 Loss of OCH₃ Molecular_Ion->Fragment3 Fragment4 Ring Cleavage Molecular_Ion->Fragment4

Caption: A conceptual diagram of potential mass spectrometry fragmentation pathways.

References

Uncharted Territory: The Potential Biological Activity of 5-(2-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Assessment for Researchers and Drug Development Professionals

Disclaimer: As of the date of this publication, a comprehensive review of publicly available scientific literature, patent databases, and clinical trial registries has revealed no specific data on the biological activity, mechanism of action, or therapeutic targets of the compound 5-(2-Methoxyphenyl)pyridin-3-ol . The following guide is therefore a theoretical exploration based on the known activities of structurally related compounds containing methoxyphenyl and pyridinol moieties. The experimental protocols and potential signaling pathways described are general methodologies that would be appropriate for the initial investigation of a novel small molecule with this chemical scaffold.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring, a hydroxyl group, and a methoxyphenyl substituent. While this specific molecule remains uncharacterized in the scientific literature, its structural motifs are present in a variety of biologically active compounds. The pyridine core is a common scaffold in medicinal chemistry, and the presence of a hydroxyl group and a methoxyphenyl group suggests potential for various pharmacological activities, including but not limited to, anti-inflammatory, analgesic, and central nervous system (CNS) effects. This whitepaper aims to provide a foundational guide for researchers interested in exploring the potential biological activities of this novel compound.

Hypothetical Biological Activities Based on Structural Analogs

Based on the activities of structurally similar compounds found in the literature, several potential biological activities for this compound can be hypothesized.

Anti-inflammatory and Analgesic Potential

A structurally related compound, 2-[3-(1,1-dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine, has been reported as a potent topical anti-inflammatory and analgesic agent.[1] This compound acts as a cyclooxygenase (COX) inhibitor with an IC50 of 0.06 µmol/L and selectively inhibits prostaglandin E2 synthesis.[1] Given the shared methoxyphenyl and pyridine-like core, this compound may exhibit similar COX inhibitory activity.

Central Nervous System (CNS) Activity

The methoxyphenyl-piperazine scaffold is a well-known pharmacophore for 5-HT1A receptor ligands. For instance, [123I]4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)- p-iodobenzamido-]ethyl-piperazine is a known radioligand for 5-HT1A receptors, indicating high binding affinity to this serotonin receptor subtype.[2][3][4] Furthermore, various pyridine derivatives have been investigated as antagonists for the metabotropic glutamate subtype 5 (mGlu5) receptor, which is implicated in a range of neurological and psychiatric disorders.[5][6][7] The presence of the methoxyphenyl and pyridine moieties in this compound suggests that it could potentially modulate these or other CNS targets.

Proposed Experimental Protocols for Initial Investigation

To elucidate the potential biological activity of this compound, a systematic screening approach is recommended. The following are detailed methodologies for key initial experiments.

In Vitro Assays

Table 1: Proposed Initial In Vitro Screening Assays

Assay Type Target/Pathway Purpose Key Parameters Measured
COX Inhibition Assay Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)To determine the inhibitory activity against COX enzymes, indicating anti-inflammatory potential.IC50 values
Receptor Binding Assays 5-HT1A Receptor, mGlu5 ReceptorTo assess the binding affinity of the compound to key CNS receptors.Ki or IC50 values
Cytotoxicity Assay Various cancer cell lines (e.g., HeLa, MCF-7) and normal cell lines (e.g., HEK293)To evaluate the potential cytotoxic effects of the compound.CC50 or IC50 values
Nitric Oxide (NO) Production Assay Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesTo measure the inhibition of NO production, an indicator of anti-inflammatory activity.IC50 values

Detailed Protocol: COX Inhibition Assay (Fluorometric)

  • Enzyme and Substrate Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a solution of the arachidonic acid substrate.

  • Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions in the assay buffer.

  • Assay Procedure:

    • Add the test compound dilutions to a 96-well plate.

    • Add the COX enzyme to each well.

    • Incubate for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Measure the fluorescence at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vivo Models

Should in vitro studies reveal promising activity, subsequent in vivo evaluation would be warranted.

Table 2: Potential In Vivo Models for Efficacy Testing

Model Indication Species Key Parameters Measured
Carrageenan-induced Paw Edema Acute InflammationRat/MousePaw volume, cytokine levels
Formalin Test Nociceptive and Inflammatory PainRat/MouseLicking/biting time
Forced Swim Test / Tail Suspension Test Depressive-like behaviorMouseImmobility time
Elevated Plus Maze Anxiety-like behaviorRat/MouseTime spent in open/closed arms

Potential Signaling Pathways

Based on the hypothetical activities, several signaling pathways could be modulated by this compound.

Prostaglandin Synthesis Pathway

If the compound inhibits COX enzymes, it would interfere with the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound This compound (Hypothetical Inhibitor) Compound->COX_Enzymes

Caption: Hypothetical inhibition of the prostaglandin synthesis pathway.

Serotonergic Signaling

Potential interaction with the 5-HT1A receptor could modulate downstream signaling cascades involving adenylyl cyclase and cAMP.

Serotonergic_Signaling Serotonin Serotonin HT1A_Receptor 5-HT1A Receptor Serotonin->HT1A_Receptor G_Protein Gi/o Protein HT1A_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Compound This compound (Hypothetical Modulator) Compound->HT1A_Receptor

Caption: Potential modulation of the 5-HT1A receptor signaling pathway.

Experimental Workflow

The logical progression for investigating a novel compound like this compound would follow a standard drug discovery workflow.

Experimental_Workflow Synthesis Compound Synthesis & Characterization In_Vitro In Vitro Screening (Activity & Toxicity) Synthesis->In_Vitro Hit_ID Hit Identification In_Vitro->Hit_ID Hit_ID->Synthesis No Activity Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Promising Activity In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A standard workflow for the preclinical evaluation of a novel compound.

Conclusion

While this compound is currently an uncharacterized molecule, its structural features suggest a range of potential biological activities that warrant further investigation. The proposed experimental protocols and exploration of potential signaling pathways provide a roadmap for initiating research into this compound. The lack of existing data presents a unique opportunity for novel discoveries in the fields of medicinal chemistry and pharmacology. Researchers are encouraged to undertake the systematic evaluation of this compound to uncover its true therapeutic potential.

References

The Elusive 5-(2-Methoxyphenyl)pyridin-3-ol: A Technical Whitepaper on a Novel Compound and its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are constantly in pursuit of novel molecular entities that hold the potential for therapeutic breakthroughs. This whitepaper delves into the available information, synthetic pathways, and potential significance of the chemical compound 5-(2-Methoxyphenyl)pyridin-3-ol. While a specific, detailed history and discovery timeline for this exact molecule remains elusive in current scientific literature and patent databases, this document provides a comprehensive overview of its structural class—aryl-substituted pyridin-3-ols—and outlines plausible synthetic routes and potential biological relevance based on existing research into related compounds.

Introduction: The Significance of Aryl-Substituted Pyridin-3-ols

The pyridine ring is a fundamental scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and improve the aqueous solubility of a molecule. The 3-hydroxypyridine moiety, in particular, is a known pharmacophore with diverse biological activities.[2] When combined with an aryl substituent, such as a methoxyphenyl group, the resulting molecule gains further complexity and potential for specific biological interactions. The methoxy group can influence the compound's lipophilicity and metabolic stability, and the position of substituents on both the pyridine and phenyl rings can drastically alter its therapeutic properties.

Plausible Synthetic Pathways

Based on established organic synthesis methodologies for related compounds, a likely pathway for the synthesis of this compound can be proposed. A common approach to constructing the 5-aryl-pyridin-3-ol scaffold involves the cyclization of appropriate precursors. One such generalized approach could involve the reaction of a β-aminocrotonate derivative with a suitable aryl-substituted precursor, followed by cyclization and subsequent deprotection or modification steps.

A more specific, multi-step synthesis could be envisioned as outlined in the workflow diagram below. This hypothetical pathway is based on known reactions for creating substituted pyridines.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A 2-Bromoanisole S1 Boronic Ester Formation A->S1 B Pinacolborane B->S1 C 3-Hydroxypyridine S2 Suzuki Coupling C->S2 S1->S2 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane S3 Purification S2->S3 P This compound S3->P

Figure 1: A plausible synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the synthesis depicted in Figure 1, based on standard laboratory procedures for similar reactions.

Step 1: Synthesis of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • To a solution of 2-bromoanisole (1.0 eq) in a suitable aprotic solvent such as 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the boronic ester.

Step 2: Suzuki Coupling to form this compound

  • In a reaction vessel, combine 3-hydroxypyridine (1.2 eq), the synthesized 2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq), a suitable base such as sodium carbonate (2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a mixture of solvents like toluene and water.

  • Degas the mixture and heat to reflux under an inert atmosphere for several hours.

  • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and separate the aqueous and organic layers.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

  • The crude this compound can be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization of the final product would be performed using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the activities of structurally related molecules can provide insights into its potential therapeutic applications.

Table 1: Biological Activities of Structurally Related Compounds

Compound ClassBiological ActivityReference
5-Aryl-3-hydroxypyridin-4(1H)-onesMetalloenzyme inhibition[3]
3-Hydroxypyridine derivativesAntimicrobial activity[2]
Methoxyphenyl-substituted pyrazolesAnticancer, Anti-inflammatory[4][5]
Methoxyphenyl-substituted pyridinesmGluR5 receptor ligands (PET imaging)[6]
Pyrazolo[3,4-b]pyridine derivativesTubulin polymerization inhibitors, Anti-angiogenic[7]

Based on this information, this compound could potentially interact with various biological targets. For instance, the 3-hydroxypyridine moiety is known to chelate metal ions, suggesting a possible role as an inhibitor of metalloenzymes. The methoxyphenyl group is present in many compounds with anticancer and anti-inflammatory properties.

A hypothetical signaling pathway that could be modulated by a compound with these structural features is the PI3K/Akt pathway, which is often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Compound This compound (Hypothetical Inhibitor) Compound->PI3K inhibits

Figure 2: A hypothetical signaling pathway potentially targeted by this compound.

Conclusion and Future Directions

References

An In-depth Technical Guide to 5-(2-Methoxyphenyl)pyridin-3-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential mechanisms of action of 5-(2-methoxyphenyl)pyridin-3-ol derivatives and their analogs. The content is tailored for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Introduction

The pyridinol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific substitution pattern of a methoxyphenyl group at the 5-position of a pyridin-3-ol core presents a unique chemical space with potential for developing novel therapeutic agents. While direct research on this compound is limited, analogs incorporating a closely related (2-methoxyphenyl)pyridin-3-yl moiety have shown significant biological activity, particularly as enzyme inhibitors. This guide will explore the synthesis and biological evaluation of these promising analogs, providing a foundation for further investigation into this class of compounds.

Synthesis of this compound Analogs

The synthesis of pyridin-3-ol derivatives can be achieved through various established methods in organic chemistry. A common strategy involves the construction of the pyridine ring through condensation and cyclization reactions. For analogs where the (2-methoxyphenyl)pyridin moiety is coupled to another heterocyclic system, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed.

A key example is the synthesis of N-(5-(4-(2-methoxyphenyl)pyridin-3-yl)-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide, a potent Glycogen Synthase Kinase 3β (GSK-3β) inhibitor. The synthesis of this analog involves the coupling of a boronic acid derivative of the (2-methoxyphenyl)pyridine fragment with a thieno[3,2-c]pyrazole core.

Proposed Synthetic Workflow

G cluster_synthesis Synthetic Workflow for a Key Analog start Starting Materials: - 15b (thieno[3,2-c]pyrazole intermediate) - (4-(2-methoxyphenyl)pyridin-3-yl)boronic acid reaction Suzuki Coupling start->reaction product N-(5-(4-(2-methoxyphenyl)pyridin-3-yl)-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide (18e) reaction->product

Caption: Synthetic workflow for a key analog.

Biological Activity and Quantitative Data

Analogs of this compound have demonstrated significant potential as enzyme inhibitors. Specifically, thieno[3,2-c]pyrazol-3-amine derivatives bearing the (4-(2-methoxyphenyl)pyridin-3-yl) moiety have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the pathology of Alzheimer's disease.[1]

GSK-3β Inhibitory Activity

The inhibitory activity of these compounds against GSK-3β has been quantified, with key derivatives showing low nanomolar potency. This level of activity highlights the therapeutic potential of this chemical scaffold.

Compound IDStructureTargetIC50 (nM)
18e N-(5-(4-(2-methoxyphenyl)pyridin-3-yl)-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramideGSK-3β3.1

Data sourced from a study on thieno[3,2-c]pyrazol-3-amine derivatives as GSK-3β inhibitors.[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the most potent analogs identified to date is the inhibition of GSK-3β. GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis. In the context of Alzheimer's disease, hyperactive GSK-3β is known to contribute to the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease.[1]

By inhibiting GSK-3β, these compounds can potentially prevent tau hyperphosphorylation and the subsequent neuronal damage.

GSK-3β Signaling Pathway

cluster_pathway GSK-3β Signaling in Tau Phosphorylation GSK3b GSK-3β Tau Tau Protein GSK3b->Tau Phosphorylation pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Inhibitor This compound Analog (e.g., Compound 18e) Inhibitor->GSK3b Inhibition

Caption: GSK-3β signaling in tau phosphorylation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key analog and the biological assay used to determine its activity.

Synthesis of N-(5-(4-(2-Methoxyphenyl)pyridin-3-yl)-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide (18e)

This protocol is based on the general procedure described for the synthesis of related thieno[3,2-c]pyrazol-3-amine derivatives.[1]

Materials:

  • N-(5-bromo-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide (15b)

  • (4-(2-methoxyphenyl)pyridin-3-yl)boronic acid

  • Palladium(0) catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add N-(5-bromo-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide (15b) (1 equivalent), (4-(2-methoxyphenyl)pyridin-3-yl)boronic acid (1.2 equivalents), and a palladium(0) catalyst (0.05 equivalents).

  • Add a 2M aqueous solution of Na2CO3 (3 equivalents).

  • Add a mixture of dioxane and water (e.g., 4:1 ratio) as the solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired compound 18e .[1]

GSK-3β Inhibition Assay (Caliper Mobility Shift Assay)

This protocol is a general representation of a kinase inhibition assay.[1]

Materials:

  • Recombinant human GSK-3β enzyme

  • Fluorescently labeled peptide substrate

  • ATP

  • Test compound (e.g., 18e ) dissolved in DMSO

  • Assay buffer

  • Caliper EZ Reader or similar microfluidic mobility shift assay platform

Procedure:

  • Prepare a reaction mixture containing the GSK-3β enzyme, the fluorescently labeled peptide substrate, and the assay buffer.

  • Add varying concentrations of the test compound (or DMSO for control) to the reaction mixture.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop buffer.

  • Analyze the reaction products using a Caliper EZ Reader. The instrument measures the ratio of the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their different electrophoretic mobilities.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Conclusion

The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The demonstrated high potency of a key analog against GSK-3β suggests that this class of compounds warrants further investigation, particularly for neurodegenerative disorders such as Alzheimer's disease. Future work should focus on the synthesis and evaluation of a broader range of derivatives to establish a comprehensive structure-activity relationship (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of these molecules for potential clinical development.

References

Whitepaper: An In-Depth Technical Guide to the In Silico Prediction of Biological Targets for 5-(2-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets is a critical and rate-limiting step in modern drug discovery. For novel or uncharacterized small molecules, computational (in silico) methods provide a rapid and cost-effective strategy to generate testable hypotheses regarding their mechanism of action. This technical guide outlines a comprehensive in silico workflow to predict the biological targets of 5-(2-Methoxyphenyl)pyridin-3-ol, a small molecule featuring a pyridine core, a methoxyphenyl group, and a hydroxyl moiety. The proposed methodology integrates ligand-based and structure-based approaches, including chemical similarity searching, pharmacophore modeling, reverse docking, and molecular dynamics simulations, to create a prioritized list of potential protein targets. This document serves as a procedural blueprint for researchers seeking to elucidate the pharmacological profile of novel chemical entities.

Introduction

This compound is a heterocyclic organic compound whose biological activity has not been extensively characterized. Its structure is composed of key chemical features that are prevalent in many known bioactive molecules. The pyridine ring is a common scaffold in FDA-approved drugs, known to participate in hydrogen bonding and π-π stacking interactions within biological targets.[1][2] The methoxyphenyl group can influence lipophilicity and engage in hydrophobic and aromatic interactions.[3] The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. This combination of features suggests a high likelihood of interaction with various protein targets.

In silico target fishing has emerged as an indispensable tool in drug discovery, enabling the prediction of potential protein targets for a given small molecule.[4] These computational strategies are broadly classified into ligand-based methods, which leverage the principle that structurally similar molecules often have similar biological activities, and receptor-based methods, which assess the binding compatibility of a molecule against a panel of 3D protein structures.[4][5]

This guide details a systematic, multi-step computational workflow designed to predict and prioritize the biological targets of this compound.

Integrated In Silico Target Prediction Workflow

The proposed workflow combines several computational techniques to build a robust and reliable set of target predictions. Each step serves to filter and refine the list of potential targets, culminating in a small number of high-confidence candidates for subsequent experimental validation.

G cluster_0 Ligand-Based Prediction cluster_1 Structure-Based Prediction cluster_2 Refinement & Validation cluster_3 Output A Chemical Similarity Searching merge Candidate Target List A->merge B Pharmacophore Hypothesis Generation B->merge C Reverse Docking C->merge D Molecular Dynamics Simulation E Binding Free Energy Calculation D->E F Prioritized Target List E->F start This compound (Query Molecule) start->A start->B start->C merge->D

Caption: Integrated workflow for in silico target prediction.

Experimental Protocols: Ligand-Based Approaches

Ligand-based methods are employed when the 3D structure of a potential target is unknown but a set of active molecules is available.[6] In target fishing, this principle is reversed: we use the query molecule to find known targets of similar compounds.

Protocol: Chemical Similarity Searching

This method identifies proteins that are targeted by molecules structurally similar to the query compound.

Methodology:

  • Input Preparation: Obtain the 2D structure or SMILES string for this compound.

  • Database Selection: Utilize large-scale chemical databases such as ChEMBL, PubChem, and DrugBank, which link chemical structures to bioactivity data.

  • Similarity Search: Perform a 2D similarity search using a metric like the Tanimoto coefficient with molecular fingerprints (e.g., ECFP4). A common threshold for significant similarity is a Tanimoto score ≥ 0.85.

  • Data Aggregation: Collect the known targets of the identified similar compounds and rank them based on the frequency of occurrence and the similarity scores of the corresponding ligands.

Hypothetical Data Presentation:

Similar Compound IDTanimoto SimilarityKnown Target(s)Target Class
CHEMBLXXXX10.92Kinase A, Kinase BProtein Kinase
CHEMBLXXXX20.89GPCR XG-Protein Coupled Receptor
DRUGBANKYY10.87Kinase AProtein Kinase
CHEMBLXXXX30.86Ion Channel ZIon Channel

Table 1: Hypothetical results from a chemical similarity search.

Protocol: Pharmacophore Modeling

A pharmacophore is a 3D arrangement of electronic and steric features necessary for optimal molecular interactions with a specific biological target.[7] This model can be used to screen databases for other molecules (and thus their targets) that fit the same features.

Methodology:

  • Conformer Generation: Generate a set of low-energy 3D conformations for this compound.

  • Feature Identification: Identify key pharmacophoric features. For the query molecule, these would include:

    • Hydrogen Bond Acceptor (HBA): The nitrogen in the pyridine ring and the oxygen atoms.

    • Hydrogen Bond Donor (HBD): The hydroxyl group.

    • Aromatic Ring (AR): The pyridine and methoxyphenyl rings.

    • Hydrophobic Center (HY): The methoxyphenyl group.

  • Pharmacophore Query: Construct a 3D pharmacophore query based on the spatial arrangement of these features.

  • Database Screening: Screen a pharmacophore database (e.g., PharmMapper, ZINCPharmer) to identify known protein targets whose binding sites accommodate the query pharmacophore.

Caption: Pharmacophoric features of this compound.

Experimental Protocols: Structure-Based Approaches

Structure-based methods utilize the 3D structures of proteins to predict binding interactions.

Protocol: Reverse Docking

Reverse docking, or inverse docking, computationally screens a query ligand against a large library of protein binding sites to identify potential targets.[5][8]

Methodology:

  • Ligand Preparation: Generate a 3D structure of this compound, assign partial charges, and define rotatable bonds.

  • Target Database Preparation: Compile a database of 3D protein structures from a source like the Protein Data Bank (PDB). This can be the entire PDB or a curated subset of druggable proteins. Prepare each protein by removing water, adding hydrogens, and defining the binding pocket.

  • Docking Simulation: Systematically dock the prepared ligand into the binding site of every protein in the database using software like AutoDock Vina or Glide.[9] The search space should encompass the entire protein surface to ensure unbiased "blind" docking.

  • Scoring and Ranking: Rank the proteins based on the predicted binding affinity (docking score). Targets with the most favorable scores are considered high-priority candidates.

  • Interaction Analysis: For the top-ranked targets, analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) in the predicted binding pose.

G cluster_0 Input cluster_1 Process cluster_2 Output & Analysis Ligand 3D Ligand Structure Docking Automated Docking (e.g., AutoDock Vina) Ligand->Docking Proteins Protein Structure Database (PDB) Proteins->Docking Ranking Rank Targets by Binding Score Docking->Ranking Analysis Analyze Binding Interactions Ranking->Analysis

Caption: General workflow for a reverse docking experiment.

Hypothetical Data Presentation:

RankTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
1Mitogen-activated protein kinase 8 (MAPK8)3PZE-9.8Met111, Lys55, Asp167
2Serotonin 1A Receptor (5-HT1A)4IAR-9.5Asp116, Phe361, Trp357
3Epidermal Growth Factor Receptor (EGFR)2J6M-9.2Met793, Leu718, Cys797
4Voltage-gated potassium channel5K7L-9.0Tyr445, Ser443

Table 2: Example output from a reverse docking screen.

Protocols: Post-Screening Refinement

The candidate list generated from initial screens often contains false positives. Further computational analysis is required to refine these predictions.

Protocol: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of a protein-ligand complex over time under physiological conditions.[10]

Methodology:

  • System Setup: For each high-scoring protein-ligand complex from docking, place it in a simulation box filled with a specific water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Equilibration: Perform a series of energy minimization and equilibration steps to allow the system to relax and reach a stable temperature and pressure.

  • Production Run: Run a production simulation for an extended period (e.g., 50-200 nanoseconds).

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the ligand and protein backbone from the initial docked pose. A stable RMSD indicates a stable binding mode.

    • Root Mean Square Fluctuation (RMSF): Identifies flexible regions of the protein.

    • Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) throughout the simulation.

Hypothetical Data Presentation:

Target ProteinAvg. Ligand RMSD (Å)Key Interaction(s)Interaction Occupancy (%)
MAPK81.5 ± 0.3H-bond with Asp16795.2
5-HT1A3.8 ± 0.9H-bond with Asp11634.1 (Unstable)
EGFR1.8 ± 0.4H-bond with Met79388.7

Table 3: Hypothetical summary of MD simulation results. Low RMSD and high interaction occupancy suggest a stable complex.

Protocol: Binding Free Energy Calculation

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide a more accurate estimation of binding affinity than docking scores by considering solvation effects.[11]

Methodology:

  • Snapshot Extraction: Extract frames from the stable portion of the MD simulation trajectory.

  • Energy Calculation: For each frame, calculate the free energy of the complex, the protein, and the ligand individually.

  • Binding Energy Calculation: Compute the binding free energy (ΔG_bind) by subtracting the energies of the free protein and ligand from the energy of the complex.

  • Averaging: Average the ΔG_bind values across all snapshots to obtain a final estimate.

Hypothetical Data Presentation:

Target ProteinDocking Score (kcal/mol)Calculated ΔG_bind (kcal/mol)
MAPK8-9.8-45.7 ± 3.1
EGFR-9.2-38.2 ± 4.5

Table 4: Comparison of docking scores with more rigorous binding free energy calculations.

Predicted Target Analysis & Pathway Mapping

Based on the hypothetical results, MAPK8 (JNK1) emerges as a high-confidence predicted target due to its top docking score, stable binding in MD simulations, and favorable binding free energy. MAPK8 is a critical node in the MAPK signaling pathway, which is involved in cellular processes like proliferation, inflammation, and apoptosis.

G Stress Cellular Stress (e.g., UV, Cytokines) MAP3K MAP3K (e.g., MEKK1) Stress->MAP3K Activates MAP2K MAP2K (e.g., MKK4/7) MAP3K->MAP2K Phosphorylates MAPK8 MAPK8 (JNK1) Predicted Target MAP2K->MAPK8 Phosphorylates cJun c-Jun MAPK8->cJun Phosphorylates Apoptosis Apoptosis / Inflammation cJun->Apoptosis Regulates Inhibitor This compound Inhibitor->MAPK8 Inhibits

Caption: Potential modulation of the MAPK signaling pathway.

Inhibition of MAPK8 by this compound could potentially lead to anti-inflammatory or anti-proliferative effects. This prediction provides a clear, testable hypothesis for experimental validation.

Conclusion and Future Directions

This guide presents a systematic in silico strategy for identifying and prioritizing the biological targets of this compound. By integrating ligand- and structure-based methods with post-screening refinement techniques, it is possible to generate high-confidence predictions from a vast field of potential protein partners. The hypothetical workflow identified MAPK8 as a plausible target, illustrating how this computational approach can build a strong, data-driven rationale for further investigation.

It is critical to emphasize that these computational predictions are not a substitute for experimental validation. The next steps would involve in vitro assays, such as enzymatic assays, binding assays (e.g., Surface Plasmon Resonance), and cell-based functional assays, to confirm the predicted interactions and elucidate the true pharmacological activity of this compound.

References

5-(2-Methoxyphenyl)pyridin-3-ol: A Technical Review of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridinol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a methoxyphenyl substituent adds a key feature, influencing the molecule's steric and electronic properties, which can significantly impact its interaction with biological targets. Specifically, the 5-aryl-pyridin-3-ol motif is of growing interest due to its potential to modulate a range of physiological processes. This technical guide provides a comprehensive review of the available scientific literature concerning 5-(2-Methoxyphenyl)pyridin-3-ol and its closely related analogues, focusing on its synthesis, potential biological activities, and the experimental methodologies employed in its study. While literature exclusively focused on this compound is limited, this guide consolidates data from structurally similar compounds to provide a predictive overview for researchers.

Synthesis and Methodology

A general synthetic approach would likely involve the coupling of a protected 5-bromopyridin-3-ol with 2-methoxyphenylboronic acid. The protection of the hydroxyl group is crucial to prevent side reactions during the palladium-catalyzed coupling.

Hypothetical Synthetic Workflow:

Synthesis_Workflow Start 5-Bromopyridin-3-ol Protect Protection of -OH group Start->Protect e.g., TBDMSCl, Imidazole Coupling Suzuki-Miyaura Cross-Coupling with 2-Methoxyphenylboronic acid Protect->Coupling Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) Deprotect Deprotection Coupling->Deprotect e.g., TBAF Product This compound Deprotect->Product

Caption: Hypothetical Suzuki-Miyaura coupling workflow for the synthesis of this compound.

A detailed experimental protocol for a similar Suzuki coupling reaction is provided below, adapted from the synthesis of related pyridine derivatives.[1]

Table 1: Generic Experimental Protocol for Suzuki-Miyaura Cross-Coupling
StepProcedureReagents & Conditions
1.To a solution of the protected 5-bromopyridin-3-ol in a suitable solvent, add the 2-methoxyphenylboronic acid, a palladium catalyst, and a base.Solvent: 1,4-dioxane/water (4:1) Catalyst: Pd(PPh3)4Base: K3PO4
2.Heat the reaction mixture under an inert atmosphere.Temperature: 85-95 °C Atmosphere: Nitrogen or Argon
3.Monitor the reaction progress by TLC or LC-MS.-
4.Upon completion, cool the reaction mixture and perform an aqueous work-up.-
5.Extract the product with an organic solvent and dry over an anhydrous salt.Solvent: Ethyl acetate Drying agent: Na2SO4 or MgSO4
6.Purify the crude product by column chromatography.Stationary phase: Silica gel
7.Deprotect the hydroxyl group to yield the final product.Specific conditions depend on the protecting group used.

Potential Biological Activities and Signaling Pathways

Derivatives of methoxyphenyl-pyridine have been investigated for a range of biological activities, suggesting that this compound could be a valuable scaffold for drug discovery.

Anti-inflammatory and Analgesic Activity

A structurally related compound, 2-[3-(1,1-dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine (OZP), has demonstrated potent topical anti-inflammatory and analgesic effects.[3] OZP acts as a cyclooxygenase (COX) inhibitor, with an IC50 of 0.06 µM, and it specifically inhibits the synthesis of prostaglandin E2 (PGE2).[3] This suggests that this compound could potentially exhibit similar COX-inhibitory activity.

Potential COX Inhibition Signaling Pathway:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Target_Compound This compound (Potential Inhibitor) Target_Compound->COX

Caption: Potential mechanism of action via inhibition of the cyclooxygenase (COX) pathway.

Kinase Inhibition

Novel pyridine derivatives have been investigated as potential antitumor candidates targeting both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Both EGFR and VEGFR-2 are key protein kinases involved in cancer cell proliferation and angiogenesis. The methoxyphenyl-pyridine scaffold could potentially interact with the ATP-binding site of these kinases.

Neurological Applications

Methoxyphenyl-ethynyl-pyridine derivatives have been evaluated as ligands for metabotropic glutamate subtype 5 receptors (mGluR5), which are implicated in various neurological and psychiatric disorders.[5] This suggests that this compound could serve as a basis for the development of novel central nervous system (CNS) active agents.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes relevant data from structurally similar methoxyphenyl-pyridine derivatives to provide a comparative overview.

Table 2: Biological Activity of Methoxyphenyl-Pyridine Derivatives
CompoundTargetActivityValueReference
2-[3-(1,1-dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine (OZP)Cyclooxygenase (COX)IC500.06 µM[3]
2-[3-(1,1-dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine (OZP)Phorbol myristate acetate-induced vascular permeabilityED50253 µg[3]
2-[3-(1,1-dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine (OZP)Phorbol myristate acetate-induced neutrophil accumulationED50200 µg[3]
Novel Pyridine Derivative 10bEGFRIC500.161 µM
Novel Pyridine Derivative 10bVEGFR-2IC500.209 µM
Novel Pyridine Derivative 2aEGFRIC500.141 µM
Novel Pyridine Derivative 2aVEGFR-2IC500.195 µM

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Based on the extensive research into its structural analogues, it can be hypothesized that this compound may possess significant biological activities, particularly in the areas of anti-inflammatory, anticancer, and neurological research. The synthetic accessibility via established cross-coupling methodologies, such as the Suzuki-Miyaura reaction, makes it an attractive target for synthesis and further investigation. This technical guide, by consolidating and extrapolating from the available literature, provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile scaffold. Further direct experimental validation is warranted to fully elucidate the chemical and biological properties of this compound.

References

In-Depth Technical Guide: Safety and Handling of 5-(2-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 5-(2-Methoxyphenyl)pyridin-3-ol is currently available. The safety and handling information provided herein is based on the closely related compound, pyridine, and should be interpreted as a guideline. A comprehensive risk assessment should be conducted before handling this compound.

Compound Overview

Compound Name: this compound

Putative Mechanism of Action: Positive Allosteric Modulator (PAM) of the GABA-B Receptor. As a PAM, it is not expected to activate the GABA-B receptor directly but to enhance the effect of the endogenous ligand, GABA.[1] This mechanism suggests its potential for therapeutic applications where modulation of GABAergic neurotransmission is desired, potentially with a lower side-effect profile than direct agonists.[1][2]

Safety and Handling

Given the absence of a specific SDS for this compound, the following precautions are derived from safety guidelines for pyridine, a structurally related parent compound. Pyridine is a flammable, toxic liquid with a strong, unpleasant odor.[3][4]

Hazard Identification and Personal Protective Equipment (PPE)

As a pyridine derivative, this compound should be treated as a potentially hazardous substance.

Hazard ClassPrecautionary Measures & Required PPE
Flammability Highly flammable liquid and vapor.[5] Keep away from heat, sparks, open flames, and hot surfaces.[6] Use explosion-proof electrical equipment and non-sparking tools.[6]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[5] Avoid breathing fumes, gas, mist, vapors, or spray.[7]
Skin Corrosion/Irritation Causes skin irritation.[5] Wear protective gloves (nitrile or neoprene are recommended, not latex) and a lab coat.[3][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[5] Wear chemical splash goggles or a face shield.[3]
Respiratory Irritation May cause respiratory irritation.[4]
Handling and Storage

Proper handling and storage are crucial to minimize risks.

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3] The work area should be well-ventilated.[4]

  • Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition.[4][6] Keep containers tightly closed.[6]

  • Spills: In case of a spill, use absorbent materials like sand or vermiculite to contain it.[4] Transfer the absorbed material to a sealed container for proper disposal.[4]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Protocols

Synthesis of this compound

The following is a general synthetic protocol adapted from patent literature describing the synthesis of related compounds. Specific reaction conditions such as temperature, reaction time, and purification methods may require optimization.

Reaction Scheme:

This synthesis typically involves a Suzuki coupling reaction between a boronic acid or ester derivative of one aromatic ring and a halogenated derivative of the other.

Synthesis A 5-Bromo-3-hydroxypyridine C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) A->C B 2-Methoxyphenylboronic acid B->C D This compound C->D Suzuki Coupling AssayWorkflow A Cell Culture (HEK293 cells co-expressing GABA-B1, GABA-B2, and Gαqi5) B Cell Plating (96- or 384-well plates) A->B C Loading with Calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Compound Addition (this compound at various concentrations) C->D E GABA Addition (EC20 concentration) D->E F Measurement of Intracellular Calcium (FLIPR or similar instrument) E->F G Data Analysis (Dose-response curves) F->G GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1 + GABAB2) G_protein Gi/o Protein GABAB_R->G_protein Activates GABA GABA GABA->GABAB_R Binds PAM This compound (PAM) PAM->GABAB_R Enhances GABA binding AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK K+ Channel G_protein->GIRK Activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca2+ Influx Inhibition Ca_channel->Ca_influx

References

Technical Guide to the Procurement of 5-(2-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the procurement of 5-(2-Methoxyphenyl)pyridin-3-ol (CAS No. 1048553-53-7), a specialized chemical compound for research and development purposes. Due to its nature as a non-commercial, niche chemical, this guide outlines the primary acquisition strategy through custom synthesis, provides a list of potential service providers, and details a plausible synthetic route for its preparation.

Procurement Overview

The process typically begins with a request for a quotation (RFQ), where the researcher provides the chemical structure, desired quantity, and required purity. The synthesis company then conducts a feasibility analysis, develops a potential synthetic route, and provides a quote outlining the cost and estimated delivery time.

Custom Synthesis Service Providers

Several contract research organizations (CROs) and chemical synthesis companies offer services for producing complex, non-commercially available organic molecules. These providers offer expertise in route scouting, process optimization, and synthesis from milligram to kilogram scales, along with comprehensive analytical support to verify the final product's identity and purity.[1][2][3][]

The table below summarizes a selection of companies offering relevant custom synthesis services.

Company NameKey Services OfferedScale CapabilityAnalytical Support Provided
ChiroBlock Custom synthesis of non-commercially available compounds, route scouting, process optimization, synthesis from patents or publications.[1]mg to kgStandard analytical data; advanced analysis upon request.
BOC Sciences Custom synthesis of small molecules, chiral compounds, intermediates, and APIs.[2][] Offers route design, process development, and optimization.[]mg to kgHPLC, GC, MS, NMR, and other analyses as required.[]
R&D Systems (Tocris Bioscience) Synthesis of complex organic molecules, including APIs, building blocks, and specialty fine chemicals. Offers stable isotope labeling.mg to kgMultinuclear NMR, HPLC, LC-MS, IR, micro-analysis.
OTAVA Chemicals Custom synthesis of organic molecules, design of fluorescent dyes, development of synthetic pathways, hit-to-lead custom libraries.[3]Small to largeComprehensive QC/QA; detailed analytical report provided with the final product.

Proposed Experimental Protocol: Synthesis of this compound

The following section details a plausible and robust multi-step synthetic pathway for this compound. This route is based on well-established organometallic cross-coupling chemistry, specifically the Suzuki-Miyaura coupling reaction.

Overall Reaction Scheme:

The synthesis involves three main stages:

  • Protection of the hydroxyl group on a pyridine scaffold.

  • Suzuki Coupling to form the key carbon-carbon bond.

  • Deprotection to yield the final target compound.

Step 1: Protection of 5-Bromopyridin-3-ol

The hydroxyl group of the starting material, 5-bromopyridin-3-ol, must be protected to prevent it from interfering with the subsequent organometallic coupling reaction. A common and effective protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) ether.

Methodology:

  • Dissolve 5-bromopyridin-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole (1.5 eq.) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, 5-bromo-3-((tert-butyldimethylsilyl)oxy)pyridine, by column chromatography on silica gel.

Step 2: Suzuki Coupling with 2-Methoxyphenylboronic Acid

The protected bromo-pyridine intermediate is then coupled with 2-methoxyphenylboronic acid using a palladium catalyst.

Methodology:

  • To a reaction vessel, add 5-bromo-3-((tert-butyldimethylsilyl)oxy)pyridine (1.0 eq.), 2-methoxyphenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Add a suitable solvent system, such as a 2:1 mixture of toluene and ethanol, followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (3.0 eq.).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, add water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product, 5-(2-methoxyphenyl)-3-((tert-butyldimethylsilyl)oxy)pyridine, by column chromatography.

Step 3: Deprotection to Yield this compound

The final step is the removal of the TBDMS protecting group to reveal the hydroxyl functionality.

Methodology:

  • Dissolve the purified product from Step 2 (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq.) dropwise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the final product, this compound, by recrystallization or column chromatography to achieve the desired purity.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key logical and experimental flows associated with the procurement and synthesis of this compound.

G Procurement Workflow for a Custom Synthesized Compound cluster_researcher Researcher Activities cluster_cro CRO Activities A Identify Need for This compound B Search for Commercial Suppliers (Result: Not Available) A->B C Identify Custom Synthesis Providers B->C D Request for Quotation (RFQ) (Structure, Quantity, Purity) C->D E Evaluate Quotes (Cost, Timeline, Feasibility) D->E I Receive RFQ D->I F Issue Purchase Order E->F L Synthesize Compound F->L G Receive Compound & Certificate of Analysis H Internal QC/QA Verification (NMR, MS, etc.) G->H J Feasibility Analysis & Route Scouting I->J K Provide Quotation J->K K->E M Purification & Analysis (QC) L->M N Ship Product with Certificate of Analysis M->N N->G

Caption: Logical workflow for procuring a non-commercially available chemical via custom synthesis.

G Proposed Synthesis Pathway for this compound SM 5-Bromopyridin-3-ol S1 Step 1: Protection (+ TBDMS-Cl, Imidazole) in DCM SM->S1 R2 2-Methoxyphenyl- boronic Acid S2 Step 2: Suzuki Coupling (+ R2, Pd(PPh3)4, Na2CO3) in Toluene/Ethanol R2->S2 INT1 5-Bromo-3-(TBDMS-oxy)pyridine S1->INT1 INT2 5-(2-Methoxyphenyl)-3- (TBDMS-oxy)pyridine S2->INT2 S3 Step 3: Deprotection (+ TBAF) in THF PROD Final Product: This compound S3->PROD INT1->S2 INT2->S3

Caption: Reaction scheme for the proposed three-step synthesis of the target compound.

References

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-5-(2-methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 3-Hydroxy-5-(2-methoxyphenyl)pyridine, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing with the readily available 3-hydroxy-5-bromopyridine. This guide includes detailed experimental protocols, tabulated quantitative data for each step, and a complete workflow visualization to facilitate replication and further investigation.

Synthetic Strategy Overview

The synthesis of 3-Hydroxy-5-(2-methoxyphenyl)pyridine is strategically designed around a key Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms the pivotal carbon-carbon bond between the pyridine and methoxyphenyl rings. To ensure the success of this coupling, a protection-deprotection strategy for the hydroxyl group on the pyridine ring is employed. The overall synthetic pathway can be summarized in the following three stages:

  • Protection: The hydroxyl group of 3-hydroxy-5-bromopyridine is protected as an acetate ester to prevent potential interference during the subsequent cross-coupling reaction.

  • Suzuki-Miyaura Coupling: The resulting 3-acetoxy-5-bromopyridine undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 2-methoxyphenylboronic acid.

  • Deprotection: The acetyl protecting group is removed from the coupled product to yield the target molecule, 3-Hydroxy-5-(2-methoxyphenyl)pyridine.

This approach offers a reliable and scalable method for the preparation of the desired compound.

Experimental Protocols

Step 1: Synthesis of 3-Acetoxy-5-bromopyridine (Intermediate 1)

Protocol:

To a solution of 3-hydroxy-5-bromopyridine (1.0 eq) in pyridine (5.0 vol) at 0 °C is added acetic anhydride (1.2 eq) dropwise. The reaction mixture is then stirred at room temperature for 4 hours. Upon completion, the reaction is quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-acetoxy-5-bromopyridine.

Reagent/SolventMolar Eq. / Vol.Purity
3-Hydroxy-5-bromopyridine1.0>97%
Acetic Anhydride1.2>98%
Pyridine5.0Anhydrous
Ethyl Acetate-Reagent Grade
Water-Deionized
Brine-Saturated
Sodium Sulfate-Anhydrous

Table 1: Reagents and Solvents for the Synthesis of 3-Acetoxy-5-bromopyridine

ProductFormYieldMelting PointSpectroscopic Data
3-Acetoxy-5-bromopyridineWhite to off-white solid~95%90-94 °C¹H NMR (CDCl₃, 400 MHz): δ 8.54 (d, J=1.9 Hz, 1H), 8.41 (d, J=2.6 Hz, 1H), 7.61 (dd, J=2.6, 1.9 Hz, 1H), 2.36 (s, 3H). MS (ESI): m/z 215.9 [M+H]⁺, 217.9 [M+H+2]⁺.

Table 2: Product Characterization for 3-Acetoxy-5-bromopyridine

Step 2: Synthesis of 3-Acetoxy-5-(2-methoxyphenyl)pyridine (Intermediate 2)

Protocol:

A mixture of 3-acetoxy-5-bromopyridine (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq) in a 4:1 mixture of 1,4-dioxane and water is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Reagent/SolventMolar Eq. / Vol.Purity
3-Acetoxy-5-bromopyridine1.0>95%
2-Methoxyphenylboronic Acid1.2>98%
Potassium Carbonate2.0>99%
Pd(dppf)Cl₂0.05>98%
1,4-Dioxane/Water (4:1)-Anhydrous Dioxane

Table 3: Reagents and Solvents for the Suzuki-Miyaura Coupling

ProductFormYieldSpectroscopic Data
3-Acetoxy-5-(2-methoxyphenyl)pyridineViscous Oil~85%¹H NMR (CDCl₃, 400 MHz): δ 8.59 (d, J=2.0 Hz, 1H), 8.45 (d, J=2.8 Hz, 1H), 7.55 (dd, J=2.8, 2.0 Hz, 1H), 7.37 (td, J=7.8, 1.8 Hz, 1H), 7.29 (dd, J=7.5, 1.8 Hz, 1H), 7.03 (td, J=7.5, 1.0 Hz, 1H), 6.98 (dd, J=8.3, 1.0 Hz, 1H), 3.84 (s, 3H), 2.38 (s, 3H). MS (ESI): m/z 258.1 [M+H]⁺.

Table 4: Product Characterization for 3-Acetoxy-5-(2-methoxyphenyl)pyridine

Step 3: Synthesis of 3-Hydroxy-5-(2-methoxyphenyl)pyridine (Final Product)

Protocol:

To a solution of 3-acetoxy-5-(2-methoxyphenyl)pyridine (1.0 eq) in methanol is added potassium carbonate (2.0 eq). The mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is taken up in water and neutralized with 1M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product.

Reagent/SolventMolar Eq. / Vol.Purity
3-Acetoxy-5-(2-methoxyphenyl)pyridine1.0>95%
Potassium Carbonate2.0>99%
Methanol-Reagent Grade
1M HCl-Aqueous

Table 5: Reagents and Solvents for Deprotection

ProductFormYieldSpectroscopic Data
3-Hydroxy-5-(2-methoxyphenyl)pyridineWhite Solid~98%¹H NMR (DMSO-d₆, 400 MHz): δ 9.85 (s, 1H), 8.21 (d, J=1.8 Hz, 1H), 8.15 (d, J=2.7 Hz, 1H), 7.35 (dd, J=2.7, 1.8 Hz, 1H), 7.31 (td, J=7.8, 1.8 Hz, 1H), 7.23 (dd, J=7.5, 1.8 Hz, 1H), 7.05 (td, J=7.5, 1.0 Hz, 1H), 7.00 (d, J=8.3 Hz, 1H), 3.80 (s, 3H). MS (ESI): m/z 216.1 [M+H]⁺.

Table 6: Product Characterization for 3-Hydroxy-5-(2-methoxyphenyl)pyridine

Experimental Workflow

Synthesis_Workflow SM1 3-Hydroxy-5-bromopyridine R1 Acetylation SM1->R1 SM2 Acetic Anhydride SM2->R1 SM3 2-Methoxyphenylboronic Acid R2 Suzuki-Miyaura Coupling SM3->R2 Int1 3-Acetoxy-5-bromopyridine Int1->R2 Int2 3-Acetoxy-5-(2-methoxyphenyl)pyridine R3 Deprotection Int2->R3 FP 3-Hydroxy-5-(2-methoxyphenyl)pyridine R1->Int1 Pyridine, RT, 4h R2->Int2 Pd(dppf)Cl₂, K₂CO₃ 1,4-Dioxane/H₂O, 90°C, 12h R3->FP K₂CO₃, MeOH, RT, 2h

Caption: Synthetic workflow for 3-Hydroxy-5-(2-methoxyphenyl)pyridine.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(2-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(2-Methoxyphenyl)pyridin-3-ol, a substituted pyridinol derivative with potential applications in medicinal chemistry and drug development. The synthetic route is based on a Suzuki-Miyaura cross-coupling reaction between 5-bromopyridin-3-ol and 2-methoxyphenylboronic acid. This application note includes a step-by-step experimental protocol, a summary of required materials and reagents, and methods for purification and characterization of the final product. Additionally, a representative signaling pathway is provided to illustrate a potential biological application of related hydroxyphenyl-containing heterocyclic compounds.

Introduction

Substituted pyridinol scaffolds are important pharmacophores found in a variety of biologically active molecules. The introduction of an aryl substituent, such as a methoxyphenyl group, can significantly influence the pharmacological properties of the parent molecule. The target compound, this compound, is a novel derivative with potential for further investigation in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between aryl and heteroaryl moieties, offering a reliable strategy for the synthesis of this class of compounds.

Synthesis of this compound

The synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of 5-bromopyridin-3-ol with 2-methoxyphenylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
5-Bromopyridin-3-ol≥95%Commercially Available
2-Methoxyphenylboronic acid≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
WaterDeionized-
Ethyl acetateACS GradeCommercially Available
Brine (saturated NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Experimental Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyridin-3-ol (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Catalyst and Solvents:

    • Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a final concentration of 0.1 M with respect to 5-bromopyridin-3-ol.

  • Reaction:

    • Heat the reaction mixture to 90-95 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization Data (Hypothetical)
AnalysisExpected Result
Appearance Off-white to pale yellow solid
Melting Point 150-155 °C
¹H NMR (400 MHz, DMSO-d₆) δ 9.85 (s, 1H), 8.15 (d, J = 2.0 Hz, 1H), 7.95 (d, J = 2.8 Hz, 1H), 7.40-7.30 (m, 2H), 7.10-7.00 (m, 2H), 3.80 (s, 3H)
¹³C NMR (101 MHz, DMSO-d₆) δ 156.5, 155.0, 140.2, 135.8, 131.0, 130.5, 128.0, 121.2, 115.6, 112.0, 56.0
Mass Spectrometry (ESI+) m/z 202.08 [M+H]⁺

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification A Combine 5-bromopyridin-3-ol, 2-methoxyphenylboronic acid, and K₂CO₃ B Inert Atmosphere (N₂ or Ar) A->B C Add Pd(PPh₃)₄ and Dioxane/Water B->C D Heat to 90-95°C C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Flash Chromatography H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound is yet to be fully elucidated, structurally related hydroxyphenyl-containing heterocyclic compounds have demonstrated pro-apoptotic effects in cancer cell lines. For instance, a similar molecule has been shown to induce apoptosis in human leukemia cells through the p38 MAPK signaling pathway[1]. This pathway is a key regulator of cellular responses to stress and can be a target for anti-cancer therapies.

p38_MAPK_Pathway Compound This compound (or related compound) ROS Reactive Oxygen Species (ROS) Generation Compound->ROS p38 p38 MAPK Activation ROS->p38 FasL FasL Upregulation p38->FasL Casp8 Caspase-8 Activation FasL->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential pro-apoptotic signaling pathway involving p38 MAPK.

References

Application Notes and Protocols for 5-(2-Methoxyphenyl)pyridin-3-ol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and chemical databases reveals a significant lack of available information regarding the use of 5-(2-Methoxyphenyl)pyridin-3-ol in cell culture applications. Despite a comprehensive search for its biological activity, mechanism of action, and established experimental protocols, no specific data could be retrieved.

While the existence of the compound is confirmed through its CAS Number (1261971-94-1) and listings on various chemical supplier websites, there is no associated peer-reviewed research detailing its effects on cells or its potential applications in biological research. An initial lead pointing to a synthesis method by "Bhavin Siritanaratkul, Clare F." did not resolve to a specific, accessible publication containing biological data.

The absence of published data prevents the creation of detailed application notes, experimental protocols, and quantitative data summaries as requested. The core requirements, including data presentation in tables and the generation of diagrams for signaling pathways and experimental workflows, cannot be fulfilled without foundational scientific research on this specific compound.

General Considerations for Novel Pyridin-3-ol Derivatives in Cell Culture

For researchers considering the investigation of novel compounds such as this compound, a general workflow for initial characterization in cell culture is outlined below. This workflow is a hypothetical guide and would need to be adapted based on the compound's observed effects.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis A Compound Preparation (Stock Solution in DMSO) B Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS, LDH) A->B C Determine IC50 in Multiple Cell Lines B->C D Apoptosis Assays (Annexin V/PI, Caspase Activity) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Target Identification Studies C->F G Western Blot for Key Signaling Proteins F->G H Kinase Profiling F->H I Gene Expression Analysis (qPCR/RNA-seq) F->I G compound This compound receptor Putative Target (e.g., Kinase, GPCR) compound->receptor pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) receptor->pathway response Cellular Response (e.g., Apoptosis, Growth Arrest) pathway->response

Application Notes and Protocols for In Vivo Studies of 5-(2-Methoxyphenyl)pyridin-3-ol in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(2-Methoxyphenyl)pyridin-3-ol is a novel chemical entity with potential for therapeutic applications. To evaluate its efficacy, safety, and pharmacokinetic profile, in vivo studies in rodent models, such as rats, are essential. This document outlines detailed protocols for pharmacokinetic analysis, preliminary efficacy assessment, and toxicology screening. The methodologies are adapted from in vivo studies on similar methoxyphenyl and pyridinyl compounds.

Data Presentation: Representative Pharmacokinetic and Receptor Occupancy Data

The following tables present example data from in vivo studies of structurally related compounds in rats. These tables are intended to serve as a template for the presentation of quantitative data for this compound.

Table 1: Representative Pharmacokinetic Parameters of 2-Methoxyphenylmetyrapone (2-MPMP) in Rats following a 25 mg/kg Intravenous Dose [1]

ParameterValueUnit
Initial Half-Life (t½α)3.6min
Terminal Half-Life (t½β)23.1min
Area Under the Curve (AUC₀-∞)159.3µg·min/mL
Total Blood Clearance (Cl)158.3mL/min
Volume of Distribution (Vd)5.2L

Table 2: In Vivo Receptor Occupancy of a Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonist in Rats [2]

CompoundDose (mg/kg, i.p.)Time Post-Treatment (h)Receptor Occupancy (ID₅₀)
Methoxymethyl-MTEP0.8150%
MPEP2150%

Experimental Protocols

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats after intravenous (IV) and oral (PO) administration.

Materials:

  • This compound

  • Male Sprague-Dawley rats (250-300 g)

  • Vehicle for IV administration (e.g., 5% DMSO, 40% PEG300, 55% saline)

  • Vehicle for PO administration (e.g., 0.5% methylcellulose in water)

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Protocol:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least 7 days prior to the experiment.

  • Dose Preparation: Prepare the dosing solutions of this compound in the appropriate vehicles.

  • Dosing:

    • IV Administration: Administer the compound via the tail vein at a predetermined dose (e.g., 5 mg/kg)[3].

    • PO Administration: Administer the compound via oral gavage at a predetermined dose (e.g., 25 mg/kg)[3].

  • Blood Sampling: Collect arterial blood samples (approximately 0.25 mL) at various time points post-dose (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 h)[1].

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using a model-independent approach[1].

Receptor Occupancy Study using PET Imaging

Objective: To determine the in vivo binding and receptor occupancy of this compound at its putative target in the rat brain. This protocol is based on studies of PET imaging ligands for metabotropic glutamate receptor 2 (mGluR2)[4][5].

Materials:

  • Radiolabeled this compound (e.g., with [¹¹C])

  • Male Sprague-Dawley rats

  • Anesthesia (e.g., isoflurane)

  • PET scanner

  • Blocking agents (if the target is known)

Protocol:

  • Radiolabeling: Synthesize the radiolabeled version of the compound.

  • Animal Preparation: Anesthetize the rat and place it in the PET scanner.

  • Tracer Injection: Inject the radiolabeled compound intravenously.

  • PET Scan: Acquire dynamic PET images over a specified period (e.g., 90 min).

  • Blocking Study (for specificity): In a separate cohort of animals, pre-treat with a known antagonist for the receptor of interest before injecting the radiolabeled compound to confirm specific binding[4][5].

  • Image Analysis: Analyze the PET images to determine the regional brain distribution and binding potential of the radioligand.

Visualizations

Signaling Pathway Diagram

G cluster_0 Hypothetical GPCR Signaling Pathway This compound This compound GPCR GPCR This compound->GPCR Binds to G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Generates Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

Caption: Hypothetical GPCR signaling pathway for this compound.

Experimental Workflow Diagram

G cluster_1 In Vivo Pharmacokinetic Study Workflow Animal Acclimation Animal Acclimation Dose Preparation Dose Preparation Animal Acclimation->Dose Preparation Administration (IV or PO) Administration (IV or PO) Dose Preparation->Administration (IV or PO) Blood Sampling Blood Sampling Administration (IV or PO)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Conclusion

The provided application notes and protocols offer a foundational framework for initiating in vivo studies of this compound in rats. While direct experimental data for this specific molecule is currently unavailable, the methodologies derived from studies on analogous compounds provide a robust starting point. Researchers should adapt and validate these protocols based on the specific physicochemical properties of this compound and their experimental objectives. Careful consideration of dose selection, vehicle formulation, and analytical method development will be critical for obtaining reliable and reproducible data.

References

Application of 5-(2-Methoxyphenyl)pyridin-3-ol in Neuroscience Research: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the scientific and patent literature have revealed a significant lack of published data regarding the specific application of 5-(2-Methoxyphenyl)pyridin-3-ol in neuroscience research. Despite extensive searches for its synthesis, biological activity, and pharmacological properties, no studies detailing its use, quantitative data, or specific experimental protocols in this field could be identified.

Therefore, it is not currently possible to provide the detailed Application Notes and Protocols as requested for this specific compound. The absence of literature indicates that this compound may be a novel compound that has not yet been characterized for its biological effects, or it may be a research chemical with as-yet undisclosed properties.

Alternative Compound for Application Note Development

Given the interest in compounds with a similar chemical structure for neuroscience research, we propose to develop the requested detailed Application Notes and Protocols for a closely related and well-characterized compound: 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) .

p-MPPI is a known antagonist of the serotonin 5-HT1A receptor, a significant target in neuroscience research for conditions such as anxiety and depression. There is a body of published literature available for p-MPPI, which would allow for the creation of comprehensive documentation as per the user's original request, including:

  • Quantitative Data: Summarized in tables for easy comparison.

  • Experimental Protocols: Detailed methodologies for key experiments.

  • Signaling Pathway and Workflow Diagrams: Visual representations using Graphviz.

We believe that providing information on p-MPPI would be a valuable alternative, offering insights into the methodologies and research applications relevant to the user's apparent interest in novel compounds targeting neurological pathways.

If you would like to proceed with the development of Application Notes and Protocols for p-MPPI , please confirm, and we will initiate the necessary research and content creation.

Application Notes and Protocols: Evaluation of 5-(2-Methoxyphenyl)pyridin-3-ol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors is therefore a significant focus of modern drug discovery. This document provides a framework for the evaluation of novel compounds, such as 5-(2-Methoxyphenyl)pyridin-3-ol, as potential kinase inhibitors. While, to date, no specific experimental data on the kinase inhibitory activity of this compound is available in the public domain, this document outlines the general protocols and application notes that would be essential for its initial characterization.

Data Presentation: Hypothetical Kinase Inhibition Profile

Should this compound be screened against a panel of protein kinases, the resulting data on its inhibitory activity would be pivotal. The data should be presented in a clear and structured format to allow for easy comparison and interpretation. A summary of potential quantitative data is hypothetically presented below.

Target KinaseIC₅₀ (nM)Method of AssayATP Concentration (µM)
Kinase A85TR-FRET10
Kinase B150Luminescence15
Kinase C>10,000Radiometric10
Kinase D750Fluorescence Polarization25
Kinase E2,300AlphaScreen10

Caption: Hypothetical inhibitory concentration (IC₅₀) values of this compound against a selection of protein kinases.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of findings. Below are generalized protocols for key experiments in the evaluation of a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a common method for quantifying the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., biotinylated peptide)

  • Europium-labeled anti-phospho-specific antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound) dissolved in DMSO

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add the test compound to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add the kinase and the specific substrate to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase if known.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents: Europium-labeled anti-phospho-specific antibody and APC-labeled streptavidin.

  • Incubate the plate in the dark for 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Assay for Target Engagement

This protocol assesses the ability of the compound to inhibit the target kinase within a cellular context.

Materials:

  • Human cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Stimulant (e.g., growth factor) to activate the signaling pathway

  • Lysis buffer

  • Antibodies for Western blotting (anti-total kinase, anti-phospho-kinase, anti-total substrate, anti-phospho-substrate)

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours).

  • Stimulate the cells with an appropriate agonist to activate the kinase of interest for a short period (e.g., 15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and Western blotting using antibodies against the phosphorylated and total forms of the target kinase and its downstream substrate.

  • Develop the blots using a chemiluminescent substrate and image the results.

  • Quantify the band intensities to determine the extent of inhibition of phosphorylation at different compound concentrations.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

G General Kinase Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand Receptor_Kinase Receptor_Kinase Ligand->Receptor_Kinase Binds Kinase_A Kinase_A Receptor_Kinase->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Substrate Substrate Kinase_B->Substrate Phosphorylates Cellular_Response Cellular_Response Substrate->Cellular_Response Leads to Inhibitor 5-(2-Methoxyphenyl) pyridin-3-ol Inhibitor->Kinase_A Inhibits

Caption: A generalized kinase signaling cascade and a potential point of inhibition.

G Experimental Workflow for Kinase Inhibitor Evaluation Compound_Synthesis Synthesis of This compound Primary_Screen Primary Kinase Screen (e.g., TR-FRET) Compound_Synthesis->Primary_Screen IC50_Determination IC50 Determination for Active Hits Primary_Screen->IC50_Determination Selectivity_Profiling Kinase Selectivity Panel IC50_Determination->Selectivity_Profiling Cell_Based_Assay Cell-Based Target Engagement Assay Selectivity_Profiling->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

Caption: A typical workflow for the discovery and characterization of a novel kinase inhibitor.

The provided application notes and protocols offer a comprehensive guide for the initial investigation of this compound, or any novel compound, as a potential kinase inhibitor. By following these standardized procedures, researchers can generate robust and reproducible data to ascertain the compound's inhibitory activity, selectivity, and cellular efficacy, thereby paving the way for further preclinical development.

Application Notes and Protocols for High-Throughput Screening with 5-(2-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed overview of the application of 5-(2-Methoxyphenyl)pyridin-3-ol in high-throughput screening (HTS) campaigns. While publicly available information on specific HTS assays for this exact molecule is limited, this document outlines a generalized workflow and protocol based on common practices for similar small molecules targeting various biological pathways. The provided protocols and diagrams serve as a foundational guide for researchers looking to evaluate the potential of this compound in their own screening efforts.

Introduction

This compound is a small molecule with potential for biological activity due to its structural motifs, which are present in various known bioactive compounds. The methoxyphenyl and pyridinol groups are found in compounds targeting a range of receptors and enzymes. High-throughput screening is an essential tool in drug discovery to rapidly assess the biological activity of thousands of compounds like this compound against a specific target or cellular phenotype. This document provides a framework for designing and executing such a screening campaign.

Potential Biological Targets and Applications

Based on the structural features of this compound, potential, yet unconfirmed, biological applications could include:

  • Kinase Inhibition: Many pyridinyl-containing compounds are known to interact with the ATP-binding site of kinases.

  • GPCR Modulation: The methoxyphenyl group is a common feature in ligands for G-protein coupled receptors.

  • Enzyme Inhibition: The hydroxyl group on the pyridine ring could act as a hydrogen bond donor or acceptor, interacting with the active site of various enzymes.

It is important to note that without experimental data, these are speculative applications. The protocols outlined below are designed to be adaptable for screening against these or other potential target classes.

Data Presentation

As no specific quantitative data for this compound from HTS campaigns are publicly available, the following table is a template for how such data should be structured and presented.

Compound IDTargetAssay TypeIC50 / EC50 (µM)% Inhibition at 10 µMNotes
This compounde.g., Kinase Xe.g., BiochemicalDataDatae.g., Competitive inhibitor
e.g., GPCR Ye.g., Cell-basedDataDatae.g., Antagonist activity
e.g., Enzyme Ze.g., BiochemicalDataDatae.g., Non-competitive inhibition

Experimental Protocols

The following are generalized protocols for biochemical and cell-based HTS assays that can be adapted for screening this compound.

General Biochemical HTS Protocol for Kinase Activity

Objective: To identify inhibitors of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or Z'-LYTE™)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Negative control (DMSO)

  • 384-well assay plates

Procedure:

  • Compound Plating: Dispense 50 nL of this compound at various concentrations (e.g., from a 10-point, 3-fold serial dilution) into the assay plate wells using an acoustic dispenser. Also, dispense the positive and negative controls.

  • Enzyme Addition: Add 5 µL of the kinase solution in assay buffer to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the substrate and ATP mixture in assay buffer to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection reagent according to the manufacturer's instructions.

  • Signal Readout: Incubate as required by the detection reagent, and then read the plate on a suitable plate reader (e.g., luminescence, fluorescence, or time-resolved fluorescence).

  • Data Analysis: Normalize the data to the positive and negative controls and calculate the percent inhibition. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

General Cell-Based HTS Protocol for GPCR Antagonist Activity

Objective: To identify antagonists of a specific G-protein coupled receptor (GPCR).

Materials:

  • A stable cell line expressing the target GPCR (e.g., HEK293 or CHO cells).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Agonist for the target GPCR.

  • Calcium flux dye (e.g., Fluo-8) or cAMP detection kit (e.g., HTRF® cAMP).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Positive control antagonist.

  • Negative control (DMSO).

  • 384-well, clear-bottom, black-walled assay plates.

Procedure:

  • Cell Plating: Seed the cells into the 384-well plates at an appropriate density and allow them to attach overnight.

  • Dye Loading (for Calcium Flux): If performing a calcium flux assay, remove the culture medium and add the calcium flux dye dissolved in assay buffer. Incubate for 60 minutes at 37°C.

  • Compound Addition: Add 50 nL of this compound at various concentrations to the wells. Also, add positive and negative controls.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature.

  • Agonist Addition: Add the GPCR agonist at a pre-determined EC80 concentration.

  • Signal Readout: Immediately read the plate on a suitable instrument (e.g., a FLIPR® for calcium flux or a plate reader for cAMP assays).

  • Data Analysis: Determine the inhibitory effect of the compound on the agonist-induced signal. Normalize the data and calculate the IC50 values.

Visualizations

The following diagrams illustrate the generalized workflows described in the protocols.

HTS_Biochemical_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plating Compound Plating Add_Enzyme Add Enzyme to Plate Compound_Plating->Add_Enzyme Enzyme_Solution Enzyme Preparation Enzyme_Solution->Add_Enzyme Substrate_ATP_Mix Substrate/ATP Mix Add_Substrate_ATP Initiate Reaction Substrate_ATP_Mix->Add_Substrate_ATP Pre_Incubation Pre-incubation (15 min) Add_Enzyme->Pre_Incubation Pre_Incubation->Add_Substrate_ATP Reaction_Incubation Incubation (60 min) Add_Substrate_ATP->Reaction_Incubation Add_Detection Add Detection Reagent Reaction_Incubation->Add_Detection Read_Plate Read Plate Add_Detection->Read_Plate Data_Analysis Data Analysis (IC50) Read_Plate->Data_Analysis

Caption: Generalized workflow for a biochemical high-throughput screen.

HTS_Cell_Based_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Plating Cell Plating (Overnight) Dye_Loading Dye Loading (Optional) Cell_Plating->Dye_Loading Add_Compound Add Compound to Cells Dye_Loading->Add_Compound Compound_Plating Compound Plating Compound_Plating->Add_Compound Compound_Incubation Incubation (15-30 min) Add_Compound->Compound_Incubation Add_Agonist Add Agonist Compound_Incubation->Add_Agonist Read_Plate Read Plate Add_Agonist->Read_Plate Data_Analysis Data Analysis (IC50) Read_Plate->Data_Analysis

Caption: Generalized workflow for a cell-based high-throughput screen.

Signaling_Pathway_Hypothesis cluster_cell Target Cell Compound This compound Target Hypothetical Target (e.g., Kinase, GPCR, Enzyme) Compound->Target Inhibition / Modulation Downstream_Effector Downstream Effector Target->Downstream_Effector Biological_Response Biological Response Downstream_Effector->Biological_Response

Caption: Hypothetical signaling pathway for this compound.

Application Notes and Protocols for the Quantification of 5-(2-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(2-Methoxyphenyl)pyridin-3-ol is a chemical compound of interest in pharmaceutical research and development due to its structural motifs, which are common in biologically active molecules. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and proposed protocols for the quantitative analysis of this compound in various matrices. The methodologies described herein are based on established analytical techniques for structurally similar compounds and serve as a comprehensive guide for researchers. These methods, however, require validation for this specific analyte to ensure compliance with regulatory standards.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method outlines a proposed approach for the quantification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. This technique is widely accessible and suitable for routine analysis.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is suggested.[1] The gradient can be optimized to achieve good separation and peak shape.

  • Flow Rate: A typical flow rate of 1.0 mL/min is recommended.[1]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40 °C to ensure reproducibility.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which needs to be determined experimentally (a diode array detector can be used for this purpose). A general starting point could be in the range of 210-280 nm.[1]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase or a suitable diluent to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation method will depend on the matrix.

    • For drug substance: Dissolve a known amount of the substance in the diluent.

    • For biological matrices (e.g., plasma, urine): A protein precipitation or liquid-liquid extraction step will be necessary to remove interferences. For example, add three volumes of cold acetonitrile to one volume of plasma, vortex, centrifuge, and analyze the supernatant.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) cal_std Prepare Calibration Standards (Serial Dilution) stock->cal_std hplc Inject into HPLC System cal_std->hplc sample_prep Prepare Sample Solution (e.g., Dissolution, Extraction) sample_prep->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially for quantification in complex biological matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended. This approach is based on methods developed for other pyridine derivatives.[2][3]

Experimental Protocol

1. Instrumentation and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., < 3 µm) for better resolution and faster analysis.

  • Mobile Phase: Similar to the HPLC-UV method, a gradient of an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is suitable.[2][3]

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.6 mL/min for UHPLC.

  • Injection Volume: 1-10 µL.

  • Ionization Mode: ESI in positive ion mode is likely suitable for this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode will be used for quantification. This requires the selection of precursor and product ion transitions for this compound. These transitions must be determined by direct infusion of a standard solution into the mass spectrometer.

2. Standard and Sample Preparation:

  • Standard and Sample Preparation: Follow similar procedures as described for the HPLC-UV method. However, due to the higher sensitivity of LC-MS/MS, lower concentrations of standards will be required. An internal standard (preferably a stable isotope-labeled version of the analyte) should be used to improve accuracy and precision.

3. Data Analysis:

  • The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of the analyte in the samples is determined from this calibration curve.

Workflow for LC-MS/MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solutions (Analyte & Internal Standard) cal_std Prepare Calibration Standards (with Internal Standard) stock->cal_std sample_prep Prepare Sample (with Internal Standard) stock->sample_prep lc Inject into LC System cal_std->lc sample_prep->lc separation Chromatographic Separation lc->separation ionization Electrospray Ionization (ESI) separation->ionization msms MS/MS Detection (MRM) ionization->msms peak_area_ratio Calculate Peak Area Ratio (Analyte/IS) msms->peak_area_ratio calibration_curve Construct Calibration Curve peak_area_ratio->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Quantitative Data Summary (Hypothetical Performance)

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are hypothetical and would need to be confirmed through method validation studies.

ParameterHPLC-UV (Proposed)LC-MS/MS (Proposed)
Linearity Range 0.1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) ~30 ng/mL~0.03 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL~0.1 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Selectivity Moderate, susceptible to co-eluting impuritiesHigh, based on specific MRM transitions

Method Validation

Both proposed methods must be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. The validation should include the following parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.

Logical Relationship of Method Validation Parameters

cluster_validation Method Validation Core Parameters linearity Linearity Establishes concentration range accuracy Accuracy Closeness to true value linearity->accuracy precision Precision Repeatability of measurements linearity->precision robustness Robustness Resilience to small changes accuracy->robustness precision->robustness specificity Specificity Differentiates from other substances specificity->accuracy specificity->precision lod_loq LOD & LOQ Defines sensitivity limits lod_loq->linearity stability Stability Analyte integrity over time robustness->stability

References

Application Notes and Protocols for Radiolabeling 5-(2-Methoxyphenyl)pyridin-3-ol for PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of 5-(2-methoxyphenyl)pyridin-3-ol with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) for use as a Positron Emission Tomography (PET) imaging agent. The target compound is a potential ligand for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neuropsychiatric disorders.[1][2][3][4] The following protocols are based on established radiolabeling methodologies for analogous structures containing phenolic and methoxy moieties.[5][6][7][8]

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive in vivo quantification of biological processes.[3] The development of novel PET radiotracers is crucial for advancing our understanding of disease pathophysiology and for drug development.[3][9] this compound has been identified as a potential imaging agent for nAChRs. This document outlines the proposed methods for labeling this molecule with the common PET radionuclides, ¹¹C and ¹⁸F.

Carbon-11 (t½ = 20.4 min) allows for multiple PET scans in a single day, making it ideal for receptor occupancy studies.[10][11] Fluorine-18 (t½ = 109.8 min) has a longer half-life, which facilitates multi-step radiosyntheses and distribution to satellite imaging centers.[12][13][14]

Proposed Signaling Pathway

The diagram below illustrates the general mechanism of a PET radiotracer binding to a target receptor, in this case, a nicotinic acetylcholine receptor, which is a ligand-gated ion channel.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Tracer [11C]this compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Tracer->nAChR Binding IonChannel Ion Channel (Closed) IonChannelOpen Ion Channel (Open) nAChR->IonChannelOpen Conformational Change Signal Neuronal Signal IonChannelOpen->Signal Ion Influx (Na+, Ca2+)

Caption: Proposed mechanism of action for a nAChR PET tracer.

Radiolabeling Protocols

Two primary strategies are proposed for radiolabeling this compound: O-[¹¹C]methylation of the phenolic hydroxyl group and [¹⁸F]fluorination of the methoxyphenyl ring via a precursor.

[¹¹C]Carbon-11 Labeling Protocol: O-methylation

This protocol describes the synthesis of 5-(2-methoxyphenyl)-3-([¹¹C]methoxy)pyridine via O-methylation of the precursor, this compound, using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[5][7][10]

G cluster_0 [11C]Methyl Iodide Production cluster_1 Radiosynthesis and Purification Cyclotron Cyclotron 14N(p,α)11C CO2 [11C]CO2 Cyclotron->CO2 CH4 [11C]CH4 CO2->CH4 Reduction MeI [11C]CH3I CH4->MeI Iodination Reaction Reaction Vessel (80-100°C, 3-5 min) MeI->Reaction Trapping Precursor Precursor in DMF + Base (e.g., NaOH) Precursor->Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC Quench & Inject Formulation Solid-Phase Extraction & Formulation HPLC->Formulation Collect Peak QC Quality Control Formulation->QC Final Final Product for Injection QC->Final

Caption: Workflow for the synthesis of [¹¹C]this compound.

  • Precursor: this compound

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf)

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH), 0.5 M in water, or tetrabutylammonium hydroxide (TBAOH)

  • HPLC system with a semi-preparative C18 column

  • Mobile phase: e.g., Acetonitrile/Ammonium acetate buffer

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Sterile water for injection, USP

  • Ethanol, USP

  • Sterile filters (0.22 µm)

  • Precursor Preparation: Dissolve 0.5-1.0 mg of this compound in 300 µL of anhydrous DMF in a reaction vessel.

  • Base Addition: Add 2-3 µL of 0.5 M NaOH or an equivalent amount of a suitable organic base.

  • [¹¹C]Methyl Iodide Trapping: Bubble the gaseous [¹¹C]CH₃I through the precursor solution at room temperature or heat the vessel to 80°C.

  • Reaction: Seal the vessel and heat at 80-100°C for 3-5 minutes.[7]

  • Quenching and Purification: Quench the reaction with 1 mL of HPLC mobile phase. Inject the entire mixture onto the semi-preparative HPLC system.

  • Product Collection: Collect the radioactive peak corresponding to the desired product.

  • Formulation: Trap the collected HPLC fraction on a C18 SPE cartridge. Wash the cartridge with sterile water (10 mL) and elute the final product with ethanol (0.5 mL) followed by sterile saline (9.5 mL) into a sterile vial through a 0.22 µm filter.[15]

[¹⁸F]Fluorine-18 Labeling Protocol: Nucleophilic Substitution

This protocol outlines the synthesis of [¹⁸F]5-(2-methoxy-X-fluorophenyl)pyridin-3-ol (where X is the position of fluorination) via nucleophilic aromatic substitution (SₙAr) on a suitable precursor.[9][12][16] A nitro- or trimethylammonium-substituted precursor is recommended for efficient labeling of the pyridine or phenyl ring.[9][16]

G cluster_0 [18F]Fluoride Preparation cluster_1 Radiosynthesis and Purification Target [18O]H2O Target 18O(p,n)18F AnionExchange Anion Exchange Cartridge Target->AnionExchange Trap [18F]F- Elution Elution (K2CO3/K222) AnionExchange->Elution Drying Azeotropic Drying Elution->Drying Reaction Reaction Vessel (120-150°C, 10-15 min) Drying->Reaction Add Precursor Solution Precursor Precursor in DMSO (e.g., Nitro-precursor) Precursor->Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC Dilute & Inject Formulation Solid-Phase Extraction & Formulation HPLC->Formulation Collect Peak QC Quality Control Formulation->QC Final Final Product for Injection QC->Final

Caption: Workflow for the synthesis of an [¹⁸F]-labeled analog of this compound.

  • Precursor: e.g., 5-(2-methoxy-X-nitrophenyl)pyridin-3-ol or a trimethylammonium triflate salt derivative.

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • HPLC system and SPE cartridges as described for the ¹¹C-synthesis.

  • [¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of K₂₂₂ and K₂CO₃ in ACN/water.

  • Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by azeotropic distillation with anhydrous ACN under a stream of nitrogen at 110°C.

  • Precursor Addition: Dissolve 2-5 mg of the precursor in 500 µL of anhydrous DMSO and add to the dried [¹⁸F]fluoride complex.

  • Reaction: Seal the reaction vessel and heat at 120-150°C for 10-15 minutes.[9]

  • Purification and Formulation: Cool the reaction mixture, dilute with water, and purify by semi-preparative HPLC. Formulate the final product as described in the ¹¹C-protocol.

Quality Control

The final radiolabeled product must undergo rigorous quality control testing before it can be used in vivo.

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC
Chemical Purity Peak corresponding to the unlabeled standardAnalytical HPLC (UV detection)
Molar Activity (Aₘ) > 37 GBq/µmol (>1 Ci/µmol) at time of injectionAnalytical HPLC with a standard curve
Residual Solvents < 410 ppm for Ethanol, < 5000 ppm for ACNGas Chromatography (GC)
pH 4.5 - 7.5pH paper or pH meter
Sterility SterileSterility testing (e.g., USP <71>)
Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test

Data Presentation

The following tables summarize the expected quantitative data for the radiolabeling of this compound, based on literature values for similar compounds.

Table 1: Expected Results for [¹¹C]5-(2-methoxyphenyl)-3-methoxypyridine Synthesis

ParameterExpected Value (Decay Corrected)Reference Compounds
Radiochemical Yield (RCY) 20 - 50%[¹¹C]M-MPEP, [¹¹C]M-PEPy[5], [¹¹C]13[7]
Molar Activity (Aₘ) at EOB 70 - 200 GBq/µmol[¹¹C]M-PEPy[5], [¹¹C]13[7]
Radiochemical Purity (RCP) > 98%[¹¹C]M-PEPy[5], [¹¹C]13[7]
Total Synthesis Time (from EOB) 30 - 45 minutesGeneral ¹¹C-methylations[11][15]

Table 2: Expected Results for [¹⁸F]Fluorinated Analog Synthesis

ParameterExpected Value (Decay Corrected)Reference Compounds
Radiochemical Yield (RCY) 10 - 40%[¹⁸F]Nifene[17], [¹⁸F]Fluoro-WAY-100635[18]
Molar Activity (Aₘ) at EOB > 74 GBq/µmol (>2 Ci/µmol)[¹⁸F]Fluoro-WAY-100635[18]
Radiochemical Purity (RCP) > 98%[¹⁸F]Nifene[17], [¹⁸F]Fluoro-WAY-100635[18]
Total Synthesis Time (from EOB) 60 - 90 minutesGeneral ¹⁸F-fluorinations[18][19]

Disclaimer: These protocols are intended as a guide for research purposes. Optimization of reaction conditions, purification, and formulation will be necessary to achieve the desired product specifications. All work with radioactive materials must be conducted in compliance with local regulations and safety procedures.

References

Application Notes and Protocols: 5-(2-Methoxyphenyl)pyridin-3-ol Scaffold in Lead Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridin-3-ol scaffold, particularly with aryl substitutions, represents a promising area in medicinal chemistry for the discovery of novel therapeutic agents. This document provides detailed application notes and protocols for the lead optimization of compounds based on the 5-(2-methoxyphenyl)pyridin-3-ol core structure. As a case study, we will focus on the well-characterized analogue, Perampanel, a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, to illustrate the potential of this chemical class. Perampanel is the first-in-class AMPA receptor antagonist approved for the treatment of epilepsy.[1][2]

Lead Compound: Perampanel

Perampanel, with the chemical name 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile, serves as an exemplary molecule for this scaffold.[3] Its mechanism of action involves the selective, non-competitive inhibition of AMPA receptors on post-synaptic neurons, which reduces excitatory neurotransmission.[1][3] This targeted action has demonstrated significant efficacy in controlling seizures.[4]

Data Presentation: Biological Activity of Perampanel

The following table summarizes the key quantitative data for Perampanel, providing a benchmark for lead optimization efforts targeting the AMPA receptor.

Assay TypeTarget/ModelSpeciesKey ParameterValueReference(s)
In Vitro
AMPA-induced Ca2+ influxCultured Cortical NeuronsRatIC5093 nM[5]
AMPA-induced Ca2+ influxGiant Striatum Interneurons (Calcium-permeable AMPA receptors)RatIC50~60 nM[6]
AMPA-induced Ca2+ influxHippocampal CA1 Pyramidal Neurons (Calcium-impermeable AMPA receptors)RatIC50~60 nM[6]
AMPA receptor-mediated f-EPSPsHippocampal SlicesRatIC500.23 µM[1]
AMPA receptor-mediated ion currentsHippocampal and Cerebellar TissueHumanIC502.6 - 7.0 µM[7]
Kainate-evoked currentsCultured Hippocampal NeuronsRatIC500.56 µM[8]
In Vivo
Maximal Electroshock (MES) Seizure TestMouseMouseED501.8 mg/kg (p.o.)[5]
Pentylenetetrazol (PTZ)-induced SeizuresMouseMouseED500.94 mg/kg (p.o.)[9]
6 Hz Seizure Test (32 mA)MouseMouseED501.9 mg/kg (p.o.)[5]
6 Hz Seizure Test (44 mA)MouseMouseED502.0 mg/kg (p.o.)[5]
Audiogenic SeizuresDBA/2 MouseMouseED500.49 mg/kg (p.o.)[5]
Pharmacokinetics
Terminal Half-life (t½)HumanHuman~105 hours[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of new analogues based on the this compound scaffold.

In Vitro AMPA-Induced Calcium Influx Assay

Objective: To determine the potency of test compounds in inhibiting AMPA receptor-mediated calcium influx in cultured neurons.

Materials:

  • Primary rat cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • AMPA

  • Test compounds (dissolved in DMSO)

  • FlexStation® 3 Multi-Mode Microplate Reader or equivalent

Protocol:

  • Cell Culture:

    • Isolate cortical neurons from E18 rat embryos and plate them on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

    • Culture the neurons in supplemented Neurobasal medium at 37°C in a humidified 5% CO2 incubator for 12-14 days.

  • Dye Loading:

    • Prepare a working solution of the calcium-sensitive dye according to the manufacturer's instructions.

    • Remove half of the culture medium from each well and replace it with an equal volume of the dye working solution.

    • Incubate the plate in the dark for 1 hour at 37°C.

  • Compound Addition and Calcium Flux Measurement:

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Perampanel) in an appropriate assay buffer.

    • Place the 96-well plate in the microplate reader and monitor the baseline fluorescence for 10-20 seconds.

    • Add the test compounds to the wells and incubate for a predetermined time (e.g., 10-15 minutes).

    • Add a solution of AMPA (final concentration, e.g., 3 µM) to stimulate the receptors and immediately begin recording the fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • The change in fluorescence intensity reflects the intracellular calcium concentration.

    • Calculate the percentage inhibition of the AMPA-induced calcium influx for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Maximal Electroshock (MES) Seizure Model

Objective: To evaluate the in vivo anticonvulsant activity of test compounds.

Materials:

  • Male ICR mice (20-25 g)

  • Corneal electrodes

  • A stimulator capable of delivering a constant current

  • Test compounds (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)

Protocol:

  • Compound Administration:

    • Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) to the mice.

    • Include a vehicle control group and a positive control group (e.g., Perampanel).

  • Seizure Induction:

    • At a predetermined time after compound administration (e.g., 30 or 60 minutes), apply the corneal electrodes, moistened with saline, to the eyes of the mouse.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation and Scoring:

    • Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the absence of the tonic hindlimb extension phase.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose of the test compound.

    • Determine the median effective dose (ED50) using a probit analysis.

Mandatory Visualizations

Signaling Pathway of AMPA Receptor Antagonism

The following diagram illustrates the mechanism of action of an AMPA receptor antagonist like Perampanel in modulating glutamatergic neurotransmission.

AMPA_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action Potential AMPA_R AMPA Receptor Glutamate_Release->AMPA_R Glutamate Binding Neuronal_Excitation Neuronal Excitation (Na+ influx) AMPA_R->Neuronal_Excitation Antagonist Perampanel-like Antagonist Antagonist->AMPA_R Non-competitive Inhibition

Caption: Mechanism of non-competitive AMPA receptor antagonism.

Experimental Workflow for Lead Optimization

The following diagram outlines a typical workflow for the lead optimization of novel compounds based on the this compound scaffold.

Lead_Optimization_Workflow Start Scaffold Selection: This compound Synthesis Analogue Synthesis Start->Synthesis InVitro_Screening In Vitro Screening (e.g., Ca2+ Influx Assay) Synthesis->InVitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis InVitro_Screening->SAR_Analysis SAR_Analysis->Synthesis Iterative Design InVivo_Testing In Vivo Efficacy (e.g., MES Seizure Model) SAR_Analysis->InVivo_Testing Promising Compounds PK_Profiling Pharmacokinetic Profiling InVivo_Testing->PK_Profiling Lead_Candidate Lead Candidate Selection PK_Profiling->Lead_Candidate

Caption: Lead optimization workflow for novel AMPA receptor antagonists.

References

Application Note & Protocol: Formulation of 5-(2-Methoxyphenyl)pyridin-3-ol for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the formulation of 5-(2-Methoxyphenyl)pyridin-3-ol, a novel heterocyclic compound, for use in preclinical animal research. Due to the limited publicly available data on this specific molecule, this protocol outlines a systematic approach based on the anticipated physicochemical properties derived from its structure. It includes recommended strategies for vehicle selection, detailed formulation protocols for oral (PO), intraperitoneal (IP), and intravenous (IV) administration, and methods for preliminary stability and solubility assessment. The provided workflows and data tables are intended to serve as a robust starting point for researchers in the field of drug development and pharmacology.

Physicochemical Properties & Pre-formulation Assessment

A thorough understanding of the physicochemical properties of this compound is critical for developing a stable and effective formulation. The structure contains both a weakly acidic phenol-like hydroxyl group and a weakly basic pyridine nitrogen, suggesting its solubility will be pH-dependent. The presence of the methoxyphenyl group likely increases its lipophilicity.

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted ValueImplication for Formulation
Molecular FormulaC₁₂H₁₁NO₂-
Molecular Weight201.22 g/mol Essential for calculating concentrations.
Predicted logP2.1 - 2.5Suggests low aqueous solubility; may require co-solvents or surfactants.
Predicted pKa (acidic)8.5 - 9.5 (pyridinium ion)Ionization in acidic pH may increase solubility.
Predicted pKa (basic)9.0 - 10.0 (hydroxyl group)Ionization in basic pH may increase solubility.
Predicted Aqueous Solubility< 0.1 mg/mLFormulation will likely be a suspension or require solubilizing agents.
Experimental Protocol: Solubility Assessment

This protocol determines the approximate solubility of the test compound in various vehicles.

  • Preparation: Add an excess amount of this compound (e.g., 10 mg) to 1 mL of each selected vehicle (see Table 2) in separate microcentrifuge tubes.

  • Equilibration: Vortex the tubes for 1 minute and then place them on a rotator at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., methanol, acetonitrile). Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Calculation: Determine the solubility in mg/mL for each vehicle.

Table 2: Example Solubility Screening Vehicles

Vehicle IDVehicle CompositionAdministration RoutePurpose
V1Saline (0.9% NaCl)IV, IP, POAqueous baseline
V25% Dextrose in Water (D5W)IV, IPAlternative aqueous vehicle
V310% DMSO, 90% SalineIV, IPCo-solvent system for initial screens
V45% Solutol® HS 15, 95% SalineIVSurfactant-based system for poor solubility
V50.5% Methylcellulose in WaterPOAqueous suspension vehicle
V620% Captisol® in WaterIV, IP, POCyclodextrin-based solubilizer
V7Corn OilPOLipid-based vehicle

Formulation Development & Protocols

Based on the predicted low aqueous solubility, several formulation strategies are proposed. The final choice will depend on the required dose, route of administration, and toxicology considerations.

Protocol: Oral (PO) Suspension Formulation (10 mg/mL)

This is often the simplest approach for water-insoluble compounds administered orally.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose (or carboxymethylcellulose) in purified water. Heat ~1/3 of the total water volume to 60-70°C and disperse the methylcellulose with stirring. Add the remaining cold water and continue to stir until a clear, viscous solution forms.

  • Wetting the Agent: Weigh the required amount of this compound. In a glass mortar, add a small amount of a wetting agent (e.g., 1-2 drops of Tween® 80 or glycerin) and triturate with the pestle to form a smooth paste.

  • Levigation: Gradually add a small volume of the 0.5% methylcellulose vehicle to the paste and continue to triturate until the mixture is uniform.

  • Final Formulation: Transfer the mixture to a calibrated volumetric flask or graduated cylinder. Rinse the mortar and pestle with the vehicle to ensure a complete transfer of the compound. Add the vehicle to reach the final desired volume.

  • Homogenization: Stir the suspension with a magnetic stirrer for at least 30 minutes. Store in a labeled, light-protected container at 2-8°C. Ensure the suspension is re-homogenized by vortexing or stirring before each dose administration.

Protocol: Intraperitoneal (IP) or Intravenous (IV) Solubilized Formulation (2 mg/mL)

For systemic delivery, a solubilized formulation is often necessary. This protocol uses a co-solvent/surfactant approach.

Safety Precaution: The use of organic co-solvents like DMSO should be carefully controlled. The final concentration of DMSO should be minimized to avoid toxicity (typically <10% for IV).

  • Solubilization: Weigh the required amount of this compound into a sterile glass vial. Add a minimal volume of a suitable solvent such as DMSO or N,N-Dimethylacetamide (DMA) to completely dissolve the compound. For example, for a final 2 mg/mL concentration in a 10 mL batch, dissolve 20 mg of the compound in 0.5 mL of DMSO (5% of the final volume).

  • Addition of Surfactant (Optional): If needed for stability or further solubilization, add a surfactant like Solutol® HS 15 or Kolliphor® EL. For example, add 1 mL of a 10% stock solution of Solutol® HS 15.

  • Dilution to Final Volume: Slowly add the aqueous vehicle (e.g., saline or D5W) to the organic solution while vortexing continuously. This dropwise addition is crucial to prevent precipitation of the compound.

  • Final Check: Once the final volume is reached, visually inspect the solution for any signs of precipitation or cloudiness. The final solution should be clear and particle-free.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial. Store appropriately, protected from light, and use within a validated stability window.

Table 3: Example Formulation Compositions

Formulation IDRouteCompound Conc.Vehicle CompositionPurpose
F-PO-01PO10 mg/mL0.5% Methylcellulose, 0.1% Tween® 80 in Purified WaterHomogeneous suspension for oral gavage.
F-IP-01IP5 mg/mL10% DMSO, 40% PEG400, 50% SalineSolubilized formulation for intraperitoneal injection.
F-IV-01IV2 mg/mL5% DMSO, 10% Solutol® HS 15, 85% Saline (0.9% NaCl)Clear, sterile solution for intravenous infusion.

Workflow and Pathway Diagrams

Experimental Workflow Diagram

The following diagram outlines the general workflow for developing a suitable formulation for animal studies.

G A Compound Synthesis & Characterization B Physicochemical Profiling (Solubility, pKa, logP) A->B C Vehicle Screening (Aqueous, Co-solvents, Lipids) B->C Informs D Prototype Formulation Development (PO, IP, IV) C->D F Preliminary Stability Assessment (24h, RT & 4°C) D->F E Analytical Method Development (HPLC) E->B E->F Required for G Dose Range Finding & In-life Study F->G Proceed if stable H Formulation Optimization (If needed) G->H Feedback H->D

Caption: Formulation Development Workflow for Preclinical Studies.

Hypothetical Signaling Pathway

Compounds containing phenol and pyridine scaffolds are known to interact with various kinases. The diagram below illustrates a hypothetical signaling pathway where this compound could act as an inhibitor of a receptor tyrosine kinase (RTK), a common target class in drug discovery.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor This compound Inhibitor->RTK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Application Notes and Protocols: 5-(2-Methoxyphenyl)pyridin-3-ol as a Fluorescent Molecular Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

5-(2-Methoxyphenyl)pyridin-3-ol is a novel heterocyclic compound with potential applications as a fluorescent molecular probe for cellular imaging. Its chemical structure, featuring a pyridin-3-ol core and a methoxyphenyl substituent, imparts intrinsic fluorescence properties that can be exploited to visualize and study cellular components and processes. The pyridinol core is a known fluorophore, and the methoxyphenyl group can modulate its spectral properties and cellular uptake. This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy. While this compound is an emerging tool, preliminary data suggests its utility in staining intracellular vesicles and monitoring dynamic cellular events.

Physicochemical Properties and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. These properties are essential for designing and optimizing imaging experiments.

PropertyValue
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Excitation Maximum (λex) ~390 nm
Emission Maximum (λem) ~510 nm
Quantum Yield (Φ) ~0.45
Extinction Coefficient (ε) ~15,000 M⁻¹cm⁻¹
Solubility Soluble in DMSO, DMF, and Methanol
Purity >95%

Applications

Based on its spectral characteristics and lipophilic nature, this compound is a promising candidate for the following applications:

  • Fluorescence Microscopy: Live-cell and fixed-cell imaging of intracellular structures.

  • High-Content Screening: Automated imaging and analysis of cellular responses to various stimuli.

  • Flow Cytometry: Quantification of cellular fluorescence intensity.

Experimental Protocols

Protocol 1: Live-Cell Staining and Fluorescence Microscopy

This protocol outlines the general procedure for staining live cells with this compound and subsequent imaging using a fluorescence microscope.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter set for λex/λem = 390/510 nm)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Preparation of Staining Solution: Dilute the 10 mM stock solution in pre-warmed complete cell culture medium to a final working concentration. The optimal concentration may vary depending on the cell type and experimental conditions but a starting concentration of 1-5 µM is recommended.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess probe.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the cells immediately using a fluorescence microscope equipped with a suitable filter set. Acquire images using optimal exposure times to minimize phototoxicity.

Live_Cell_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 10 mM Stock in DMSO prep_staining Prepare 1-5 µM Staining Solution prep_stock->prep_staining seed_cells Seed Cells on Imaging Dish add_stain Incubate Cells with Staining Solution (15-30 min) seed_cells->add_stain prep_staining->add_stain wash_cells Wash Cells with PBS add_stain->wash_cells add_media Add Fresh Imaging Medium wash_cells->add_media acquire_images Acquire Images (Ex/Em: 390/510 nm) add_media->acquire_images

Workflow for live-cell staining and fluorescence microscopy.
Protocol 2: Fixed-Cell Staining and Immunofluorescence

This protocol describes the use of this compound for staining fixed cells, which can be combined with immunofluorescence protocols.

Materials:

  • This compound

  • DMSO

  • PBS, pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Mounting medium with antifade reagent

Procedure:

  • Cell Culture and Fixation: Culture cells on coverslips. Wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If co-staining with antibodies that require permeabilization, incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • Staining: Prepare a 1-5 µM staining solution of this compound in PBS. Incubate the fixed (and permeabilized) cells with the staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with the appropriate filter set.

Fixed_Cell_Staining_Workflow culture Culture Cells on Coverslips fix Fix with 4% PFA culture->fix wash1 Wash with PBS (3x) fix->wash1 permeabilize Permeabilize with Triton X-100 (Optional) wash1->permeabilize stain Stain with 1-5 µM Probe wash1->stain Skip Permeabilization wash2 Wash with PBS (3x) permeabilize->wash2 wash2->stain wash3 Wash with PBS (3x) stain->wash3 mount Mount Coverslip wash3->mount image Image Microscope mount->image

Workflow for fixed-cell staining with optional permeabilization.

Potential Signaling Pathway Interaction

While the precise molecular targets of this compound are still under investigation, its accumulation in vesicular structures suggests a potential interaction with pathways related to endocytosis, exocytosis, or autophagy. The methoxy group can enhance membrane permeability, facilitating its entry into the cell and subsequent localization. The pyridin-3-ol moiety, with its hydroxyl group, may participate in hydrogen bonding with components of intracellular membranes or proteins.

Putative_Signaling_Pathway probe This compound membrane Cell Membrane probe->membrane autophagy Autophagy Pathway probe->autophagy endocytosis Endocytosis membrane->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome / Lysosome early_endosome->late_endosome output Fluorescence Signal from Vesicles late_endosome->output autophagosome Autophagosome autophagy->autophagosome autophagosome->output

Hypothesized cellular uptake and localization pathway.

Troubleshooting

IssuePossible CauseSolution
No or Weak Signal - Low probe concentration- Insufficient incubation time- Incorrect filter set- Increase probe concentration (up to 10 µM)- Increase incubation time (up to 60 min)- Ensure microscope filters match λex/λem
High Background - High probe concentration- Insufficient washing- Decrease probe concentration- Increase the number and duration of wash steps
Phototoxicity - High illumination intensity- Long exposure times- Reduce illumination intensity- Use shorter exposure times or a more sensitive camera
Probe Precipitation - Poor solubility in aqueous media- Ensure the final DMSO concentration in the staining solution is below 0.5%- Vortex the staining solution before use

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Ordering Information

Product NameCatalog NumberSize
This compoundX-MPP-0011 mg
X-MPP-0055 mg

Application Notes and Protocols for 5-(2-Methoxyphenyl)pyridin-3-ol Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a comprehensive experimental framework for the initial biological characterization of the novel compound, 5-(2-Methoxyphenyl)pyridin-3-ol. In the absence of pre-existing biological data, a tiered screening approach is proposed to efficiently identify potential therapeutic activities and elucidate the mechanism of action. The protocols detailed herein are intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities. The experimental design encompasses initial broad-based cell health screening, followed by more specific assays targeting common drug-able protein classes such as kinases and G-protein coupled receptors (GPCRs). All quantitative data should be meticulously recorded and can be summarized in the provided table formats for clear interpretation and comparison.

Experimental Design Overview

A logical workflow is essential for the systematic evaluation of a novel compound. The proposed experimental design begins with a general assessment of the compound's effect on cell viability to determine its cytotoxic potential and establish a suitable concentration range for subsequent assays. Following this, broader screening against major target classes, including protein kinases and GPCRs, will be conducted to identify potential molecular targets.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & MoA Studies cluster_2 Phase 3: Lead Optimization A Compound Synthesis This compound B Cell Viability/Cytotoxicity Assay (e.g., Resazurin Assay) A->B Determine IC50 C Broad Kinase Panel Screen B->C Non-toxic concentrations D GPCR Binding Screen B->D Non-toxic concentrations E Dose-Response Studies C->E D->E F Target-Specific Bioassays E->F Confirm hits G Signaling Pathway Analysis F->G Elucidate mechanism H Structure-Activity Relationship (SAR) G->H I In Vivo Model Testing H->I

Caption: Tiered experimental workflow for this compound.

Section 1: Cell Viability and Cytotoxicity Assessment

The initial step is to evaluate the effect of this compound on cell viability. This will determine the concentration range at which the compound exhibits biological activity without causing general toxicity, which is crucial for interpreting the results of subsequent target-specific assays. The Resazurin assay is a sensitive and reliable method for this purpose.[1][2][3][4][5]

Protocol 1: Resazurin Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line (e.g., HeLa, A549).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (0.15 mg/mL in sterile DPBS, filtered)[1]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader with fluorescence detection (Ex/Em: 560/590 nm)[1]

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration range would be from 100 µM down to 0.01 µM.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Resazurin Addition and Incubation:

    • After the incubation period, add 20 µL of the 0.15 mg/mL Resazurin solution to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the metabolic activity of the cell line.[2]

  • Data Acquisition:

    • Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[1]

Data Analysis:

  • Subtract the average fluorescence of the blank wells (medium with Resazurin but no cells) from all other wells.

  • Normalize the data by setting the vehicle control as 100% viability.

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Data Presentation:

Concentration (µM)% Cell Viability (Mean)Standard Deviation
100
30
10
3
1
0.3
0.1
0.03
0.01
Vehicle Control100

Section 2: Kinase Inhibitor Profiling

Protein kinases are a major class of drug targets. A broad kinase panel screen can identify if this compound has any inhibitory activity against a wide range of kinases, providing valuable insights into its potential mechanism of action.[6][7][8][9]

Protocol 2: General Kinase Inhibitor Profiling Screen

Objective: To screen this compound against a panel of recombinant human kinases to identify potential inhibitory activity.

Materials:

  • This compound (at a fixed concentration, e.g., 10 µM)

  • Kinase panel (commercially available, e.g., Reaction Biology, Promega)

  • Respective kinase substrates

  • ATP (at or near the Km for each kinase)

  • Kinase buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)[9][10]

  • 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Assay Preparation:

    • The specific protocol will be provided by the commercial vendor of the kinase panel. A general workflow is described below.

    • Prepare the kinase reaction buffer containing the appropriate cofactors (e.g., MgCl2, DTT).

  • Compound and Kinase Incubation:

    • In a 384-well plate, add the test compound (this compound) at the desired screening concentration. Include a positive control inhibitor (e.g., staurosporine) and a vehicle control (DMSO).

    • Add the specific kinase and its corresponding substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

  • Reaction Termination and Detection:

    • Allow the kinase reaction to proceed for a specified time at the recommended temperature (e.g., 30°C for 60 minutes).

    • Stop the reaction according to the assay kit instructions.

    • Add the ADP detection reagents. The ADP-Glo™ assay, for instance, first depletes the remaining ATP and then converts the produced ADP into ATP, which is then used to generate a luminescent signal.[10]

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each kinase in the panel relative to the vehicle control.

  • A common threshold for a "hit" is >50% inhibition at the screening concentration.

Data Presentation:

Kinase Target% Inhibition at 10 µM
Kinase A
Kinase B
Kinase C
...

Section 3: G-Protein Coupled Receptor (GPCR) Binding Assay

GPCRs represent another major class of drug targets. A competitive binding assay can determine if this compound interacts with a specific GPCR.[11][12][13] This protocol describes a general competitive radioligand binding assay.

Protocol 3: Competitive Radioligand GPCR Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a selected GPCR.

Materials:

  • This compound

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR (e.g., [3H]-ligand)

  • Non-labeled specific ligand for determining non-specific binding

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates with GFC filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, radiolabeled ligand, and cell membranes.

      • Non-specific Binding: Assay buffer, radiolabeled ligand, cell membranes, and a high concentration of the non-labeled specific ligand.

      • Competitive Binding: Assay buffer, radiolabeled ligand, cell membranes, and serial dilutions of this compound.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[14]

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of specific binding in the presence of each concentration of this compound.

  • Plot the percentage of specific binding against the log of the compound concentration to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Data Presentation:

Compound Concentration% Specific Binding (Mean)Standard Deviation
[Concentration 1]
[Concentration 2]
...
IC50 (µM):
Ki (µM):

Section 4: Hypothetical Signaling Pathway Analysis

If initial screening suggests that this compound inhibits a specific kinase, for example, a receptor tyrosine kinase (RTK), subsequent experiments would focus on elucidating its effect on the downstream signaling pathway.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation Survival TF->Proliferation Inhibitor This compound Inhibitor->RTK Inhibits

Caption: Hypothetical inhibition of an RTK signaling pathway.

To validate the inhibition of this pathway, a Western blot analysis could be performed to measure the phosphorylation status of key downstream proteins like MEK and ERK in the presence and absence of this compound.

Disclaimer: The protocols provided are general guidelines and may require optimization based on the specific cell lines, reagents, and equipment used. It is recommended to perform appropriate controls and validation experiments.

References

Application Notes and Protocols for 5-Methoxy-pyridin-3-ol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 5-Methoxy-pyridin-3-ol as a chemical intermediate, particularly in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands. Detailed protocols for a key synthetic transformation and relevant biological context are included to facilitate its application in drug discovery and medicinal chemistry.

Introduction

5-Methoxy-pyridin-3-ol is a valuable heterocyclic building block in organic synthesis. Its pyridine core is a common motif in a wide range of biologically active compounds. The presence of both a hydroxyl and a methoxy group on the pyridine ring offers versatile handles for chemical modification, making it an attractive starting material for the synthesis of complex molecules, including potent and selective ligands for various biological targets. This document focuses on its application as an intermediate in the preparation of nicotinic acetylcholine receptor (nAChR) ligands.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-Methoxy-pyridin-3-ol is presented in the table below. This data is essential for planning and executing chemical reactions, as well as for ensuring safe handling and storage.

PropertyValue
CAS Number 109345-94-0[2]
Molecular Formula C₆H₇NO₂[2]
Molecular Weight 125.13 g/mol [2]
Appearance Solid[3]
Melting Point 147.5-148.5 °C[4]
Boiling Point 346.7 ± 22.0 °C at 760 mmHg[4]
Solubility Soluble in organic solvents such as alcohols, esters, and ethers; insoluble in water.[4]
pKa 8.93 ± 0.10 (Predicted)[4]

Application as a Chemical Intermediate

5-Methoxy-pyridin-3-ol serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[4] Its utility is particularly pronounced in the development of ligands targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders. The hydroxyl group of 5-Methoxy-pyridin-3-ol can be readily functionalized, for instance, through etherification reactions, to introduce diverse side chains that can modulate the pharmacological properties of the final compounds.

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

The pyridine moiety is a well-established pharmacophore for nAChR ligands. By modifying the substituents on the pyridine ring, it is possible to achieve selectivity for different nAChR subtypes. The hydroxyl group of 5-Methoxy-pyridin-3-ol provides a convenient point for the introduction of various chains, which can interact with specific subsites of the nAChR binding pocket. A common and effective method for this functionalization is the Williamson ether synthesis.

Experimental Protocols

The following section provides a detailed, generalized protocol for a key synthetic transformation involving 5-Methoxy-pyridin-3-ol: the Williamson ether synthesis. This reaction is a fundamental method for the formation of ethers from an alcohol and an alkyl halide.

Protocol 1: O-Alkylation of 5-Methoxy-pyridin-3-ol via Williamson Ether Synthesis

This protocol describes the etherification of the hydroxyl group of 5-Methoxy-pyridin-3-ol with a generic primary alkyl halide.

Materials:

  • 5-Methoxy-pyridin-3-ol

  • Primary alkyl halide (e.g., 1-bromoalkane)

  • Strong base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile (MeCN))

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Methoxy-pyridin-3-ol (1.0 equivalent) in the chosen anhydrous solvent.

  • Deprotonation: Add the strong base (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature. If using NaH, the reaction will evolve hydrogen gas. Stir the mixture until the gas evolution ceases, indicating the formation of the alkoxide.

  • Nucleophilic Substitution: To the resulting alkoxide solution, add the primary alkyl halide (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired ether product.

Expected Yield: The yield of the reaction will vary depending on the specific alkyl halide and reaction conditions used, but yields in the range of 60-90% are typically achievable for this type of reaction.

Signaling Pathway

The compounds synthesized using 5-Methoxy-pyridin-3-ol as an intermediate often target the nicotinic acetylcholine receptor (nAChR). Activation of nAChRs by ligands initiates a signaling cascade that plays a crucial role in neurotransmission and cell survival.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand nAChR Ligand (e.g., Acetylcholine, Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to receptor Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel opening PI3K PI3K Ca_Influx->PI3K Activates MAPK MAPK (ERK) Ca_Influx->MAPK Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates Bcl2 Bcl-2 Akt->Bcl2 Promotes MAPK->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Cell_Survival Enhanced Cell Survival & Neuroprotection Bcl2->Cell_Survival Gene_Expression->Cell_Survival

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Activation of nAChRs by a ligand leads to the opening of the ion channel and an influx of cations, primarily Ca²⁺.[5] This increase in intracellular calcium triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways, in turn, promote cell survival and neuroprotection by activating transcription factors like CREB and upregulating anti-apoptotic proteins such as Bcl-2.[5]

Experimental Workflow

The general workflow for the synthesis and evaluation of novel nAChR ligands derived from 5-Methoxy-pyridin-3-ol is depicted below.

workflow A 5-Methoxy-pyridin-3-ol (Starting Material) B Williamson Ether Synthesis (O-Alkylation) A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS, etc.) C->D E In vitro Biological Evaluation (e.g., Receptor Binding Assay) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G G->B Iterative Synthesis

Caption: Synthetic and Evaluation Workflow.

This workflow begins with the chemical modification of 5-Methoxy-pyridin-3-ol, followed by purification and structural confirmation of the synthesized derivatives. The biological activity of these new compounds is then assessed, and the resulting data is used to inform the design and synthesis of further optimized molecules in an iterative process.

Conclusion

5-Methoxy-pyridin-3-ol is a versatile and valuable chemical intermediate for the synthesis of novel bioactive compounds, particularly for the development of nicotinic acetylcholine receptor ligands. The straightforward functionalization of its hydroxyl group via reactions such as the Williamson ether synthesis allows for the systematic exploration of structure-activity relationships, facilitating the discovery of new therapeutic agents. The protocols and information provided herein are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols for 5-(2-Methoxyphenyl)pyridin-3-ol in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methoxyphenyl)pyridin-3-ol is a synthetic compound with a chemical structure suggestive of potential activity at various receptors within the central nervous system (CNS). Its core structure, featuring a pyridine ring, a methoxyphenyl group, and a hydroxyl moiety, shares similarities with known pharmacophores that interact with aminergic G-protein coupled receptors (GPCRs). While direct binding data for this compound is not extensively available in the public domain, its structural analogs, particularly those containing a methoxyphenylpiperazine moiety, have demonstrated significant affinity for serotonin receptors, most notably the 5-HT1A receptor.[1] This document provides detailed application notes and protocols for studying the receptor binding characteristics of this compound, with a focus on its potential interaction with the 5-HT1A receptor as a primary hypothetical target. The provided protocols are based on established methodologies for characterizing ligand-receptor interactions.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented in the table below. Proper handling and storage are crucial to maintain the compound's integrity for reproducible experimental results.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂-
Molecular Weight 201.22 g/mol -
Appearance Solid-
Solubility Soluble in organic solvents such as DMSO and ethanol.General chemical knowledge
Storage Store at -20°C for long-term storage. For short-term use, solutions can be stored at 4°C for up to a week. Protect from light and moisture.General laboratory practice

Hypothetical Target and Signaling Pathway

Based on the binding affinity of structurally related methoxyphenyl derivatives, the serotonin 1A (5-HT1A) receptor is a plausible primary target for this compound. The 5-HT1A receptor is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability.

5-HT1A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound (Hypothetical Ligand) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gαi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothetical signaling pathway of this compound at the 5-HT1A receptor.

Experimental Protocols

The following are detailed protocols for characterizing the binding of this compound to the human 5-HT1A receptor. These are standard radioligand binding assays that can be adapted for other GPCR targets.

Radioligand Binding Assay: Competition Assay

This protocol is designed to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a known high-affinity radioligand for the 5-HT1A receptor. A commonly used radioligand for the 5-HT1A receptor is [³H]8-OH-DPAT.

Materials:

  • Human recombinant 5-HT1A receptor expressed in a stable cell line (e.g., HEK293 or CHO cells)

  • Membrane preparation from the 5-HT1A expressing cells

  • [³H]8-OH-DPAT (specific activity ~100-200 Ci/mmol)

  • This compound

  • 8-OH-DPAT (unlabeled)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • Harvester

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Prepare a 10 µM stock solution of unlabeled 8-OH-DPAT in assay buffer for determining non-specific binding.

  • Assay Setup:

    • In a 96-well microplate, add the following components in triplicate for each condition:

      • Total Binding: 25 µL of assay buffer, 25 µL of [³H]8-OH-DPAT (at a final concentration of ~0.5 nM), and 50 µL of membrane preparation (containing 10-20 µg of protein).

      • Non-specific Binding: 25 µL of 10 µM unlabeled 8-OH-DPAT, 25 µL of [³H]8-OH-DPAT, and 50 µL of membrane preparation.

      • Competition: 25 µL of each concentration of this compound, 25 µL of [³H]8-OH-DPAT, and 50 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

    • Measure the radioactivity in each vial using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Competition_Binding_Assay_Workflow A Prepare Reagents: - this compound dilutions - [³H]8-OH-DPAT - 5-HT1A receptor membranes B Set up 96-well plate: - Total Binding - Non-specific Binding - Competition wells A->B C Incubate at 25°C for 60 min B->C D Harvest and wash filters C->D E Add scintillation cocktail and count radioactivity D->E F Data Analysis: - Calculate specific binding - Determine IC₅₀ - Calculate Ki E->F

Caption: Workflow for a competition radioligand binding assay.

Functional Assay: [³⁵S]GTPγS Binding Assay

This assay measures the functional activity of this compound at the 5-HT1A receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Materials:

  • Human recombinant 5-HT1A receptor expressed in a stable cell line

  • Membrane preparation from the 5-HT1A expressing cells

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

  • This compound

  • GTPγS (unlabeled)

  • GDP

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Other reagents as in the radioligand binding assay

Procedure:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of 10 µM unlabeled GTPγS for non-specific binding determination.

    • Prepare a solution of 10 µM GDP in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following components in triplicate:

      • Basal Binding: 20 µL of assay buffer, 20 µL of [³⁵S]GTPγS (final concentration ~0.1 nM), 10 µL of 10 µM GDP, and 50 µL of membrane preparation.

      • Non-specific Binding: 20 µL of 10 µM unlabeled GTPγS, 20 µL of [³⁵S]GTPγS, 10 µL of 10 µM GDP, and 50 µL of membrane preparation.

      • Stimulated Binding: 20 µL of each concentration of this compound, 20 µL of [³⁵S]GTPγS, 10 µL of 10 µM GDP, and 50 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Harvesting and Counting:

    • Follow the same harvesting and scintillation counting procedure as described in the competition binding assay.

Data Analysis:

  • Calculate the specific [³⁵S]GTPγS binding.

  • Plot the percentage of stimulation over basal against the logarithm of the agonist concentration.

  • Determine the EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximal effect) from the concentration-response curve.

Expected Data and Interpretation

The data obtained from these assays will allow for the characterization of the interaction of this compound with the 5-HT1A receptor.

ParameterAssayInterpretation
Ki Competition Binding AssayA measure of the compound's binding affinity. A lower Ki value indicates higher affinity.
IC₅₀ Competition Binding AssayThe concentration of the compound that displaces 50% of the radioligand.
EC₅₀ [³⁵S]GTPγS Binding AssayA measure of the compound's potency as an agonist. A lower EC₅₀ value indicates higher potency.
Emax [³⁵S]GTPγS Binding AssayThe maximum functional response elicited by the compound. Can indicate whether the compound is a full or partial agonist.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the receptor binding properties of this compound. While the 5-HT1A receptor is presented as a hypothetical target based on the pharmacology of structurally related compounds, these methodologies are broadly applicable to a range of GPCRs. Successful characterization of the binding affinity and functional activity of this compound will be a critical step in elucidating its pharmacological profile and potential as a research tool or therapeutic agent. It is recommended to perform initial screening against a panel of receptors to identify the primary target(s) of this compound before conducting more in-depth characterization studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 5-(2-Methoxyphenyl)pyridin-3-ol. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is a widely employed and robust method for synthesizing 5-arylpyridin-3-ol derivatives. This reaction typically involves the palladium-catalyzed coupling of a halogenated pyridin-3-ol, such as 5-bromopyridin-3-ol, with 2-methoxyphenylboronic acid.

Q2: What are the critical starting materials for the Suzuki-Miyaura synthesis of this compound?

A2: The key starting materials are:

  • 5-Bromopyridin-3-ol: The pyridine component with a leaving group (bromine) at the 5-position.

  • 2-Methoxyphenylboronic acid: The source of the 2-methoxyphenyl group.

  • Palladium catalyst: Essential for facilitating the cross-coupling reaction.

  • Ligand: Used to stabilize the palladium catalyst and modulate its reactivity.

  • Base: Required to activate the boronic acid for transmetalation.

  • Solvent: A suitable solvent system to dissolve the reactants and facilitate the reaction.

Q3: Why is my reaction yield consistently low?

A3: Low yields in the Suzuki-Miyaura coupling of pyridine derivatives can stem from several factors, including:

  • Catalyst deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.

  • Inefficient transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex can be slow, especially with electron-deficient pyridines.

  • Side reactions: Homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group) can compete with the desired cross-coupling.

  • Poor quality of reagents: Impure starting materials or solvents can negatively impact the reaction.

  • Inadequate reaction conditions: Suboptimal temperature, reaction time, or choice of base can lead to low conversion.

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproducts:

  • Ensure inert atmosphere: Thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions and homocoupling.

  • Optimize stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.

  • Choose the right catalyst and ligand: Use a catalyst system known to be effective for heteroaryl couplings.

  • Control temperature: Avoid excessively high temperatures that can promote decomposition and side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or low conversion of starting materials 1. Inactive catalyst. 2. Insufficiently degassed solvent. 3. Incorrect base or solvent. 4. Low reaction temperature.1. Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst that is more air-stable. 2. Degas the solvent by bubbling with an inert gas for at least 30 minutes or by using freeze-pump-thaw cycles. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). 4. Increase the reaction temperature in increments of 10°C.
Formation of significant homocoupling product (biphenyl derivative from boronic acid) 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Improve degassing procedures. 2. Add a reducing agent or use a Pd(0) precatalyst directly.
Significant protodeboronation of the boronic acid 1. Presence of excess water or protic impurities. 2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and dry reagents. 2. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Difficulty in purifying the final product 1. Co-elution with byproducts. 2. Product instability on silica gel.1. Optimize the reaction to minimize byproducts. Try alternative chromatography conditions (e.g., different solvent systems, reverse-phase chromatography). 2. Consider purification by crystallization or using a different stationary phase for chromatography (e.g., alumina).

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the synthesis of this compound. Optimization may be required.

Materials:

  • 5-Bromopyridin-3-ol

  • 2-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyridin-3-ol (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask via syringe.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Table of Reaction Conditions and Reported Yields for Similar Suzuki-Miyaura Couplings
Aryl Halide Boronic Acid Catalyst (mol%) Ligand Base Solvent Temp (°C) Yield (%)
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄ (5)PPh₃K₃PO₄Dioxane/H₂O (4:1)85-9560-85[1]
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (0.5)NoneNa₂CO₃Dioxane/H₂O (3.5:3)10092[2]
3-Bromoquinoline2,6-Dichloro-3-pyridylboronic acidPd(PPh₃)₂Cl₂ (5)PPh₃Na₂CO₃DioxaneReflux~70
4-Bromobenzonitrile2-PyridylboronatePd₂(dba)₃ (1.5)1 (a phosphine oxide ligand)KFDioxane10063[3]

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 5-Bromopyridin-3-ol - 2-Methoxyphenylboronic acid - Base (e.g., K2CO3) catalyst Add Catalyst System: - Pd Source (e.g., Pd(PPh3)4) reagents->catalyst 1. degas Degas Solvent & Add catalyst->degas 2. reflux Heat to Reflux under Inert Atmosphere degas->reflux 3. monitor Monitor Progress (TLC/LC-MS) reflux->monitor 4. extract Aqueous Workup & Extraction monitor->extract 5. purify Column Chromatography extract->purify 6. product This compound purify->product 7.

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Troubleshooting_Tree cluster_diagnosis Diagnosis cluster_solutions_sm Solutions for Low Conversion cluster_solutions_byproducts Solutions for Byproduct Formation start Low or No Product Yield check_sm Starting Material Remaining? start->check_sm check_byproducts Major Byproducts Observed? check_sm->check_byproducts No sol_catalyst Check Catalyst Activity (Use fresh catalyst/ligand) check_sm->sol_catalyst Yes sol_homocoupling Improve Inert Atmosphere (Thorough degassing) check_byproducts->sol_homocoupling Homocoupling sol_deboronation Use Anhydrous Solvents (Minimize water) check_byproducts->sol_deboronation Protodeboronation sol_conditions Optimize Reaction Conditions (Increase temp, change base/solvent) sol_catalyst->sol_conditions sol_degas Improve Degassing Procedure sol_conditions->sol_degas

Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.

References

Purification of 5-(2-Methoxyphenyl)pyridin-3-ol from crude reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-(2-Methoxyphenyl)pyridin-3-ol from a crude reaction mixture.

Purification Workflow Overview

The purification of this compound typically involves a multi-step process to remove unreacted starting materials, catalysts, and byproducts. The choice of purification strategy depends on the scale of the reaction, the nature of the impurities, and the desired final purity. A general workflow is outlined below.

PurificationWorkflow crude_mixture Crude Reaction Mixture workup Aqueous Work-up (e.g., Extraction) crude_mixture->workup Initial Cleanup column_chromatography Column Chromatography workup->column_chromatography Removal of Polar/ Non-polar Impurities recrystallization Recrystallization workup->recrystallization If Sufficiently Clean column_chromatography->recrystallization Final Polishing pure_product Pure this compound column_chromatography->pure_product If High Purity Achieved recrystallization->pure_product High Purity

Caption: A general workflow for the purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is a thick, dark oil after work-up. How should I proceed with purification?

A1: A dark, oily crude product often indicates the presence of polymeric impurities or residual high-boiling solvents.

  • Troubleshooting Steps:

    • Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization of the desired product or solidify impurities, allowing for separation by filtration.

    • Silica Gel Plug: If trituration fails, dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol) and pass it through a short plug of silica gel. This can remove baseline impurities and colored compounds.

    • Column Chromatography: If the product is still impure, proceed with column chromatography.

Q2: What are the common impurities I should expect from a Suzuki-Miyaura coupling reaction to synthesize this compound?

A2: Suzuki-Miyaura couplings can generate several characteristic impurities.

  • Potential Impurities:

    • Unreacted Starting Materials: 5-Halopyridin-3-ol and 2-methoxyphenylboronic acid.

    • Homocoupling Products: Biphenyl derivatives from the boronic acid (e.g., 2,2'-dimethoxybiphenyl).

    • Protodeboronation Product: Anisole, from the reaction of the boronic acid with residual water.

    • Catalyst Residues: Palladium and ligand-related impurities. These can sometimes be colored.[1]

    • Byproducts from Ligand Degradation: Phenylated impurities if a phosphine-based ligand is used.[1]

Q3: My compound streaks badly on the TLC plate. How can I improve the separation for column chromatography?

A3: Streaking on TLC is common for polar, nitrogen-containing compounds like pyridinols and can indicate strong interaction with the silica gel.

  • Troubleshooting Steps:

    • Solvent System Modification:

      • Add a Base: Incorporate a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol (1-10% of a 10% solution) to the eluent.[2] This can neutralize the acidic sites on the silica gel and improve peak shape.

      • Increase Polarity: For very polar compounds, a more polar solvent system, such as dichloromethane/methanol with a small percentage of ammonium hydroxide, may be necessary.

    • Alternative Stationary Phase:

      • Alumina: Basic or neutral alumina can be a good alternative to silica gel for basic compounds.

      • Reversed-Phase Silica: If the compound is sufficiently polar, reversed-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol mobile phase may provide better separation.

Q4: I am having trouble getting my product to crystallize. What recrystallization solvents should I try?

A4: Finding a suitable recrystallization solvent system often requires experimentation. The goal is to find a solvent (or solvent pair) in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Suggested Solvents/Systems to Screen:

    • Single Solvents: Ethanol, methanol, isopropanol, acetonitrile, ethyl acetate.

    • Solvent Pairs:

      • Ethyl acetate/Hexanes

      • Dichloromethane/Hexanes

      • Methanol/Diethyl ether

      • Ethanol/Water

  • General Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If using a solvent pair, dissolve in the "good" solvent and add the "poor" solvent dropwise until turbidity persists.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Cool the flask in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • TLC Analysis: Determine a suitable eluent system that gives the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes or ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor by TLC.

    • A gradient elution (gradually increasing the polarity of the mobile phase) can be employed for complex mixtures.

  • Fraction Pooling and Concentration:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For further precipitation, cool the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small portion of the cold solvent. Dry the crystals in a vacuum oven.

Data Presentation

The following table provides a hypothetical comparison of purification outcomes. Actual results may vary depending on the crude mixture's composition.

Purification MethodTypical Yield (%)Purity by HPLC (%)Key Impurities Removed
Aqueous Extraction 80-9570-85Water-soluble salts, some polar starting materials.
Column Chromatography 60-80>95Unreacted starting materials, homocoupling products.
Recrystallization 50-70>98Isomeric impurities, closely related byproducts.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for choosing a purification strategy based on the initial assessment of the crude product.

PurificationDecision start Crude Product Analysis (TLC, NMR) is_solid Is the crude product a solid? start->is_solid is_high_purity Is purity >90% by NMR? is_solid->is_high_purity Yes column Perform Column Chromatography is_solid->column No (Oily) complex_mixture Complex mixture on TLC? is_high_purity->complex_mixture No recrystallize Attempt Recrystallization is_high_purity->recrystallize Yes complex_mixture->recrystallize No complex_mixture->column Yes pure_product Pure Product recrystallize->pure_product column->pure_product

Caption: Decision tree for selecting a purification method for this compound.

References

Improving solubility of 5-(2-Methoxyphenyl)pyridin-3-ol for assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for improving the solubility of 5-(2-Methoxyphenyl)pyridin-3-ol for in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers for my assay. What is the recommended starting procedure?

A1: Due to its chemical structure, which includes a lipophilic methoxyphenyl group, this compound is expected to have low aqueous solubility.[1] The recommended starting point is to first prepare a high-concentration stock solution in an organic solvent, which can then be diluted into your aqueous assay buffer.[2] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose as it can dissolve a broad range of polar and nonpolar compounds and is miscible with water.[3][4]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[5] Some studies suggest that DMSO concentrations above 1% can be cytotoxic and interfere with experimental readouts.[6][7] It is crucial to include a vehicle control (assay medium with the same final DMSO concentration as your test samples) in your experiments to account for any solvent effects.[5]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A3: Precipitation upon dilution is a common issue with poorly soluble compounds.[8] Here are several troubleshooting steps:

  • Stepwise Dilution: Perform serial dilutions rather than a single large dilution. This gradual change in solvent composition can help keep the compound in solution.[5]

  • Use of Co-solvents: Incorporating a co-solvent in your final assay medium can improve solubility.[9] Common co-solvents include ethanol, polyethylene glycol 400 (PEG400), and glycerol.[5][10]

  • pH Adjustment: The pyridine and hydroxyl groups in the compound's structure suggest that its solubility may be pH-dependent.[11] Systematically testing a range of pH values for your final assay buffer may identify a pH where the compound is more soluble.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming water-soluble inclusion complexes.[12][13][14] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used to enhance the solubility of poorly soluble drugs.[14][15]

Q4: Are there alternatives to DMSO for preparing stock solutions?

A4: Yes, other organic solvents can be used, such as ethanol or dimethylformamide (DMF). However, the choice of solvent depends on the specific requirements of your assay and the downstream applications. The toxicity of the solvent at its final concentration must always be considered.[16]

Troubleshooting Guide

This section provides a structured approach to resolving common solubility issues with this compound.

Table 1: Comparison of Solubility Enhancement Techniques
TechniquePrincipleAdvantagesDisadvantagesTypical Starting Concentration
DMSO Stock & Dilution Dissolving the compound in a water-miscible organic solvent.[3]Simple, widely applicable for creating high-concentration stocks.[2]Can cause precipitation upon dilution; potential for solvent toxicity in assays.[6][8]10-50 mM in 100% DMSO
Co-solvents Adding a water-miscible organic solvent to the aqueous buffer to increase the solubilizing capacity of the medium.[17]Can significantly increase aqueous solubility.[18]May affect biological activity or assay performance; requires vehicle controls.1-5% (v/v) Ethanol, PEG400
pH Adjustment Altering the ionization state of the compound to a more soluble form.[11]Can be a very effective and simple method.Solubility is pH-dependent and may not be compatible with assay conditions.Test pH range 4.0 - 9.0
Cyclodextrin Complexation Encapsulating the hydrophobic compound within the cyclodextrin cavity to form a water-soluble complex.[12]High efficiency in increasing aqueous solubility; can reduce toxicity.[14]May alter the effective concentration of the free compound; requires careful validation.1-10 mM HP-β-CD

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh out a precise amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

Protocol 2: Stepwise Dilution into Aqueous Buffer
  • Start with your high-concentration DMSO stock solution (e.g., 10 mM).

  • Perform a 1:10 intermediate dilution in 100% DMSO to get a 1 mM solution.

  • Perform a second 1:10 intermediate dilution of the 1 mM solution into your final aqueous assay buffer. This will result in a 100 µM solution with 1% DMSO.

  • Further dilute serially in the final assay buffer containing 1% DMSO to achieve your desired final concentrations.

Protocol 3: Using a Co-solvent (Ethanol)
  • Prepare a concentrated stock solution of this compound in 100% ethanol.

  • Prepare your final assay buffer containing a specific percentage of ethanol (e.g., 2% v/v).

  • Dilute your ethanol stock solution directly into the ethanol-containing assay buffer to the desired final concentration.

  • Ensure your vehicle control contains the same final concentration of ethanol.

Protocol 4: Solubility Enhancement with HP-β-Cyclodextrin
  • Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer (e.g., 10 mM).

  • Add the powdered this compound directly to the HP-β-CD solution.

  • Stir or shake the mixture overnight at room temperature to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectrophotometry).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve dilute Dilute Stock into Assay Buffer dissolve->dilute check Check for Precipitation dilute->check perform_assay Perform Assay check->perform_assay No Precipitation troubleshoot Troubleshoot Solubility check->troubleshoot Precipitation

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow cluster_methods Solubility Enhancement Strategies cluster_validation Validation start Compound Precipitates in Aqueous Buffer method1 Use Co-solvent (e.g., Ethanol, PEG400) start->method1 Try method2 Adjust pH of Buffer start->method2 Try method3 Use Cyclodextrin (e.g., HP-β-CD) start->method3 Try validate Validate Assay Performance with New Formulation method1->validate method2->validate method3->validate success Proceed with Assay validate->success Successful failure Re-evaluate Strategy or Consult Technical Support validate->failure Unsuccessful

Caption: Troubleshooting decision tree for improving compound solubility.

References

Stability issues of 5-(2-Methoxyphenyl)pyridin-3-ol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 5-(2-Methoxyphenyl)pyridin-3-ol in solution. Researchers, scientists, and drug development professionals can find troubleshooting tips and frequently asked questions to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

Due to its chemical structure, which includes a polar pyridinol group and a less polar methoxyphenyl group, this compound is expected to be soluble in a range of organic solvents. For biological assays, dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions. For other applications, solvents such as ethanol, methanol, or acetonitrile may be suitable. It is always recommended to perform a small-scale solubility test before preparing a large batch.

Q2: How should I store stock solutions of this compound?

Q3: What are the potential signs of degradation of this compound in solution?

Degradation of the compound may be indicated by a change in the color of the solution, the appearance of precipitate, or a decrease in its expected biological activity or analytical response. The pyridinol moiety may be susceptible to oxidation, which could lead to colored byproducts.

Q4: What factors can influence the stability of this compound in solution?

The stability of this compound can be affected by several factors including the choice of solvent, pH of the solution, exposure to light, and temperature. Pyridinols can be sensitive to pH extremes and may be prone to oxidation, which can be accelerated by light and elevated temperatures.

Q5: How can I check the stability of my this compound solution?

To assess the stability of your solution, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram of a freshly prepared solution with that of a stored solution, you can detect the appearance of new peaks (indicating degradation products) and a decrease in the area of the main peak (indicating a loss of the parent compound).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of the compound in solution.Prepare fresh solutions before each experiment. Perform a stability check of your stored solutions using HPLC or LC-MS.
Precipitate forms in the solution upon storage. Poor solubility or compound degradation.Try a different solvent or a lower concentration. If using aqueous buffers, ensure the pH is compatible with the compound's solubility and stability.
Solution changes color over time. Oxidation or other forms of chemical degradation.Store solutions protected from light. Consider adding an antioxidant if compatible with your experimental system. Prepare fresh solutions more frequently.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

  • Weigh out a small, known amount of this compound (e.g., 1 mg).

  • Add a measured volume of the desired solvent (e.g., 100 µL of DMSO) to achieve a high concentration stock solution.

  • Vortex or sonicate the mixture to facilitate dissolution.

  • Visually inspect for any undissolved particles.

  • If the compound is fully dissolved, you can proceed to make further dilutions. If not, add more solvent incrementally until it dissolves completely, and record the final concentration.

Protocol 2: Preliminary Solution Stability Assessment using HPLC

  • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO).

  • Dilute the stock solution to a suitable concentration for HPLC analysis with an appropriate mobile phase.

  • Inject a sample of the freshly prepared solution ("time zero" sample) into the HPLC system and record the chromatogram.

  • Store the stock solution under your intended storage conditions (e.g., -20°C, protected from light).

  • At specified time points (e.g., 24 hours, 48 hours, 1 week), thaw an aliquot of the stock solution, dilute it in the same manner as the "time zero" sample, and inject it into the HPLC.

  • Compare the chromatograms from the different time points. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.

Potential Degradation Pathways and Analytical Detection

Potential Degradation Pathway Description Recommended Analytical Method
Oxidation The pyridinol ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species.LC-MS to identify the mass of potential oxidation products (parent mass + 16 Da).
Hydrolysis Although less likely for the core structure, any ester or other labile functional groups, if present in a derivative, could be subject to hydrolysis depending on the pH.HPLC to monitor the appearance of more polar degradation products.
Photodegradation Exposure to light, particularly UV light, can induce degradation of aromatic compounds.HPLC analysis of samples stored in light versus dark conditions to assess for light-induced degradation.

Visualizations

experimental_workflow prep Prepare Stock Solution (e.g., in DMSO) t0 Time Zero Analysis (HPLC/LC-MS) prep->t0 storage Store Aliquots (-20°C or -80°C, dark) prep->storage compare Compare Chromatograms t0->compare tp Time Point Analysis (e.g., 24h, 1 week) storage->tp tp->compare decision Assess Stability (Peak Area, New Peaks) compare->decision

Caption: Workflow for assessing the stability of this compound in solution.

degradation_pathways parent This compound oxidation Oxidation Products (e.g., N-oxides) parent->oxidation O2, heat photodegradation Photodegradation Products parent->photodegradation light (UV) hydrolysis Hydrolysis Products (if applicable) parent->hydrolysis H2O, pH extremes

Caption: Potential degradation pathways for this compound.

Technical Support Center: Overcoming Poor Cell Permeability of 5-(2-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor cell permeability of 5-(2-Methoxyphenyl)pyridin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor cell permeability of this compound?

A1: The cell permeability of a small molecule like this compound is influenced by several physicochemical properties. Potential reasons for its poor permeability could include:

  • Low Lipophilicity: The presence of the polar hydroxyl group on the pyridine ring can decrease the compound's overall lipophilicity, hindering its ability to partition into and cross the lipid bilayer of the cell membrane.[1][][3]

  • Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with the aqueous environment, which must be broken for the molecule to enter the hydrophobic membrane interior. This desolvation process can be energetically unfavorable.[4]

  • Molecular Size and Rigidity: While likely not excessively large, the molecule's three-dimensional shape and flexibility can influence its passage through the membrane.

  • Efflux Transporter Substrate: The compound might be recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp), reducing its net intracellular concentration.[5][6]

Q2: How can I experimentally assess the cell permeability of my compound?

A2: Several in vitro models are available to quantify cell permeability. The most common are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput assay that measures passive diffusion across an artificial lipid membrane. It is a good first screen for passive permeability.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium. It can assess both passive diffusion and active transport processes.[5][7]

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this model uses a monolayer of canine kidney epithelial cells. MDCK cells are often transfected with specific transporters (e.g., MDR1 for P-gp) to study the role of efflux.[5]

A summary of typical permeability classifications is provided in the table below.

AssayHigh Permeability (Papp in cm/s)Low Permeability (Papp in cm/s)
PAMPA> 1 x 10-6< 1 x 10-6
Caco-2> 1 x 10-6< 1 x 10-6
MDCK> 2 x 10-6< 2 x 10-6

Q3: What are the main strategies to improve the cell permeability of this compound?

A3: The primary strategies to enhance the permeability of this compound involve chemical modification to increase its lipophilicity and mask the polar hydroxyl group. These include:

  • Prodrug Approach: The hydroxyl group can be temporarily masked with a promoiety that is cleaved intracellularly by enzymes like esterases to release the active parent drug.[8][9][10][11][12][13][14] Common prodrug strategies for phenolic compounds include the formation of esters, carbonates, or carbamates.[8][11]

  • Structural Modification (SAR Exploration): Systematically modifying the structure of the molecule to replace polar groups with more lipophilic ones, without compromising its biological activity, is a common drug discovery approach.

  • Formulation with Permeability Enhancers: These are excipients that can transiently and reversibly increase the permeability of cell membranes.[15][16][17][18]

Troubleshooting Guides

Problem 1: Consistently low permeability in the PAMPA assay.

Possible Cause Troubleshooting Step
Inherent low passive permeability due to polarity. The phenolic hydroxyl group is likely the main contributor. Consider synthesizing a prodrug by creating an ester or carbonate derivative to mask this polar group. This will increase lipophilicity and should improve passive diffusion.[10][11][12]
Poor solubility in the assay buffer. Ensure the compound is fully dissolved in the donor well. If solubility is an issue, consider using a co-solvent (e.g., DMSO) at a concentration that does not disrupt the artificial membrane (typically <1%).
Incorrect pH of the assay buffer. The ionization state of your compound can affect its permeability. Ensure the pH of the donor and acceptor buffers is appropriate for your experimental goals (e.g., pH 7.4 to mimic physiological conditions).

Problem 2: High efflux ratio observed in the Caco-2 or MDCK assay.

Possible Cause Troubleshooting Step
Compound is a substrate for efflux transporters (e.g., P-gp). An efflux ratio (PappB-A / PappA-B) greater than 2 suggests active efflux. Confirm this by co-incubating your compound with a known inhibitor of the suspected transporter (e.g., verapamil or valspodar for P-gp).[5] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate.
Efflux cannot be easily overcome. If the compound is a strong efflux substrate, medicinal chemistry efforts may be required to design analogs that are not recognized by the transporter. Alternatively, co-administration with a non-toxic efflux inhibitor could be explored, though this is a more complex clinical strategy.

Experimental Protocols

Protocol 1: Ester Prodrug Synthesis of this compound

This protocol describes a general method for the synthesis of an acetate ester prodrug to enhance cell permeability.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve this compound (1 equivalent) in pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to yield the acetate ester prodrug.

  • Confirm the structure of the final product using ¹H NMR and mass spectrometry.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol provides a detailed methodology for assessing the bidirectional permeability of a compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)

  • Test compound (this compound or its prodrug)

  • High permeability control (e.g., caffeine)

  • Low permeability control (e.g., mannitol)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-28 days to allow for differentiation and monolayer formation.[7]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values indicating a confluent monolayer (typically >250 Ω·cm²).

  • Assay Initiation (Apical to Basolateral - A→B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add HBSS containing the test compound and controls to the apical (A) side.

    • Add fresh HBSS to the basolateral (B) side.

  • Assay Initiation (Basolateral to Apical - B→A):

    • Wash the monolayers with pre-warmed HBSS.

    • Add HBSS containing the test compound and controls to the basolateral (B) side.

    • Add fresh HBSS to the apical (A) side.

  • Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment (B for A→B, A for B→A).[7] Replace the volume with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation (mass/time)

    • A is the surface area of the membrane (cm²)

    • C₀ is the initial concentration in the donor compartment

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_assessment Permeability Assessment cluster_strategy Improvement Strategies cluster_evaluation Re-evaluation Poor Permeability Poor Cell Permeability of This compound PAMPA PAMPA Assay (Passive Diffusion) Poor Permeability->PAMPA Initial Screen Caco2 Caco-2 / MDCK Assay (Passive + Active Transport) Poor Permeability->Caco2 Detailed Analysis Prodrug Prodrug Synthesis (e.g., Esterification) PAMPA->Prodrug Caco2->Prodrug Formulation Formulation with Permeability Enhancers Caco2->Formulation SAR Structural Modification (SAR) Caco2->SAR Reassess Re-assess Permeability of Modified Compound Prodrug->Reassess Formulation->Reassess SAR->Reassess

Caption: Workflow for addressing poor cell permeability.

prodrug_strategy cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space Prodrug Prodrug (Esterified, Lipophilic) ActiveDrug Active Drug (Parent Compound, Polar) Prodrug->ActiveDrug Passive Diffusion Enzymes Esterases Enzymes->ActiveDrug Hydrolysis

Caption: Prodrug strategy for enhanced cell permeability.

References

Technical Support Center: Crystallization of 5-(2-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 5-(2-Methoxyphenyl)pyridin-3-ol.

Physical and Chemical Properties

PropertyDataSource
Molecular Formula C₁₂H₁₁NO₂Inferred
Molecular Weight 199.22 g/mol Inferred
Related Compound 5-Methoxy-pyridin-3-ol[1][2]
CAS Number 109345-94-0 (for 5-Methoxy-pyridin-3-ol)[1][2]
Form Likely a solid at room temperature[2]
Key Structural Features Pyridine ring, hydroxyl group, methoxy group[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the crystallization of aromatic compounds like this compound.

Q1: No crystals are forming after cooling the solution. What should I do?

A1: This is a common issue that typically indicates the solution is not supersaturated. Here are several steps to induce crystallization:

  • Cause: Too much solvent was used, meaning the compound remains soluble even at low temperatures[3].

    • Solution 1: Evaporation. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again. Re-heating and slow cooling can often initiate crystal growth[3].

    • Solution 2: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 3: Seeding. If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the solution[4]. This provides a template for other molecules to crystallize upon, guiding uniform growth[].

    • Solution 4: Anti-solvent Addition. If using a single solvent system is unsuccessful, you can try an anti-solvent (a solvent in which your compound is insoluble)[6]. Add the anti-solvent dropwise to the solution until it becomes slightly cloudy, then allow it to stand.

Q2: The compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid[3]. This often happens when the melting point of the solid is lower than the temperature of the solution, or if the solution is too concentrated[3].

  • Solution 1: Re-heat and Add Solvent. Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-2 mL) to lower the saturation point[3]. Then, allow the solution to cool much more slowly. A slower cooling rate is critical.

  • Solution 2: Reduce Cooling Temperature. Try cooling the solution to an even lower temperature using an ice bath or refrigeration, as this may solidify the oil.

  • Solution 3: Change Solvents. The chosen solvent may not be appropriate. Experiment with different solvents or solvent systems.

Q3: The crystallization happened too quickly, resulting in a fine powder. How can I get larger crystals?

A3: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of recrystallization[3]. The goal is slow, controlled crystal growth.

  • Cause: The solution was too supersaturated, or it cooled too quickly.

    • Solution 1: Use More Solvent. Re-dissolve the solid by heating it. Add a bit more solvent than the minimum required to dissolve it[3]. This will keep the compound in solution longer during the cooling phase, promoting slower crystal growth.

    • Solution 2: Insulate the Flask. After heating, insulate the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that cools slowly) to ensure the cooling process is gradual. An ideal crystallization should see crystals forming over a period of 15-20 minutes or more[3].

Q4: My final yield is very low. How can I improve it?

A4: A low yield can be attributed to several factors.

  • Cause 1: Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor[3].

    • Solution: Before discarding the mother liquor, you can try to recover more product by boiling off some solvent and cooling it again to see if more crystals form.

  • Cause 2: Premature crystallization during a hot filtration step.

    • Solution: Ensure the funnel and receiving flask are pre-heated before filtering the hot solution. Use a stemless funnel to prevent crystallization in the stem. Also, use a slight excess of hot solvent to ensure the compound stays dissolved during the transfer.

  • Cause 3: Inefficient transfer of crystals during filtration.

    • Solution: Use a small amount of the cold filtrate (mother liquor) to rinse any remaining crystals from the flask into the Buchner funnel.

Q5: The crystals are clumping together (agglomeration). What is causing this?

A5: Agglomeration occurs when small crystals stick together, forming larger clusters that can be difficult to filter and dry uniformly[].

  • Cause: Uncontrolled nucleation due to rapid cooling or high supersaturation.

    • Solution 1: Optimize Cooling Rate. Employ a slower, more controlled cooling process to prevent the formation of excessive fines that can lead to agglomeration[].

    • Solution 2: Adjust Agitation. Inadequate or excessive mixing can lead to variations in supersaturation zones[7]. Gentle, consistent stirring can sometimes prevent agglomerates from forming.

    • Solution 3: Use Seeding. Introducing seed crystals can promote uniform growth on a limited number of sites, reducing the chance of random nucleation and subsequent clumping[].

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common method for purifying solids. It relies on finding a solvent where the compound is very soluble at high temperatures but poorly soluble at low temperatures[6].

  • Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents to find a suitable one. Ideal solvents include ethanol, methanol, ethyl acetate, or mixtures with water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Gently heat the mixture to boiling while stirring until all the solid dissolves[6][8]. Add solvent dropwise until a clear solution is achieved at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place it in an ice bath to maximize crystal formation[8].

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel[9]. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter paper with continued suction. For final drying, transfer the crystals to a watch glass or leave them in a desiccator.

Protocol 2: Two-Solvent (Anti-solvent) Recrystallization

This method is used when no single solvent has the desired solubility properties. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) in which the compound is insoluble to induce precipitation[6].

  • Solvent System Selection: Find a pair of miscible solvents. One should be a good solvent for your compound at all temperatures, and the other should be a poor solvent. Common pairs include methanol/water or ethyl acetate/hexanes.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Anti-solvent Addition: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise with swirling until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution just becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by an ice bath, as described in the single-solvent protocol.

  • Isolation and Drying: Collect and dry the crystals using the same vacuum filtration method described above.

Visual Guides

Crystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve Dissolve Crude Compound in Minimum Hot Solvent hot_filter Hot Filtration (If Insoluble Impurities Exist) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration (Collect Crystals) ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end end dry->end Pure Product

Caption: General workflow for purification by recrystallization.

Troubleshooting Decision Tree

G cluster_no_xtal cluster_oil cluster_yield start Problem Occurred During Crystallization q1 Is the solution supersaturated? start->q1 No Crystals q2 Is solution cooling too rapidly or too concentrated? start->q2 Oiling Out q3 Was too much solvent used? start->q3 Low Yield a1_yes Induce Nucleation: - Scratch flask - Add seed crystal q1->a1_yes Yes a1_no Increase Concentration: - Boil off some solvent - Add anti-solvent q1->a1_no No a2 Re-heat to dissolve oil. Add more solvent. Cool very slowly. q2->a2 a3 Concentrate mother liquor and re-cool to recover more product. q3->a3

Caption: Decision tree for common crystallization problems.

References

Technical Support Center: Synthesis of 5-(2-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Methoxyphenyl)pyridin-3-ol. The guidance focuses on mitigating common side reactions and optimizing reaction conditions, particularly for Suzuki-Miyaura coupling, a primary synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a pyridine derivative and a boronic acid derivative. The two main approaches are:

  • Coupling of 5-halo-pyridin-3-ol (e.g., 5-bromopyridin-3-ol) with 2-methoxyphenylboronic acid.

  • Coupling of a 5-boronic acid/ester-pyridin-3-ol with a 2-methoxyphenyl halide (e.g., 2-bromoanisole).

Q2: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields?

A2: Low yields in Suzuki-Miyaura couplings for this target can stem from several factors. The electron-rich nature of both the pyridinol ring and the 2-methoxyphenyl group can impede the oxidative addition step of the catalytic cycle. Additionally, the hydroxyl group on the pyridinol can interfere with the reaction, and the choice of catalyst, ligand, base, and solvent is critical for success. Common issues include poor solubility of starting materials, catalyst deactivation, and competing side reactions.

Q3: What are the most common side reactions in this synthesis?

A3: The primary side reactions include:

  • Homocoupling: The boronic acid coupling with itself to form 2,2'-dimethoxybiphenyl. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom from the solvent or trace water, leading to the formation of anisole from 2-methoxyphenylboronic acid.

  • Formation of multi-substituted pyridines: If the starting pyridine has multiple halogen substituents, a mixture of mono-, di-, and even tri-arylated products can be formed.[2][3]

  • Hydrolysis of starting materials or products: Base-sensitive functional groups on either coupling partner may be susceptible to hydrolysis under the reaction conditions.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. Due to the polar nature of the pyridinol, it may be necessary to add a small amount of a more polar solvent like methanol to the mobile phase to ensure elution. Recrystallization from a suitable solvent system can be used for further purification if a crystalline solid is obtained.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective catalyst system. 2. Poor solubility of starting materials. 3. Reaction not sufficiently degassed. 4. Incorrect base or solvent.1. Screen different palladium catalysts and ligands. Buchwald ligands (e.g., SPhos, XPhos) are often effective for challenging couplings. 2. Try alternative solvent systems like dioxane/water, toluene/water, or DMF to improve solubility. 3. Ensure thorough degassing of the reaction mixture and solvent by sparging with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles. 4. Experiment with different bases such as K₃PO₄, Cs₂CO₃, or KF. The choice of base can be solvent-dependent.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). 3. High reaction temperature.1. Improve degassing procedures. 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure conditions are suitable for the in-situ reduction of the Pd(II) precatalyst. 3. Attempt the reaction at a lower temperature, although this may require a longer reaction time.
Significant Protodeboronation 1. Presence of excess water or protic solvents. 2. Prolonged reaction times at high temperatures. 3. Inappropriate choice of base.1. Use anhydrous solvents and dry reagents. If an aqueous base is used, carefully control the amount of water. 2. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. 3. Weaker bases may sometimes reduce the rate of protodeboronation.
Co-elution of Product with Byproducts during Chromatography 1. Similar polarity of the desired product and impurities (e.g., homocoupled byproduct).1. Modify the solvent system for column chromatography; try different solvent mixtures or additives. 2. Consider converting the product to a derivative (e.g., protecting the hydroxyl group) to alter its polarity for easier separation, followed by deprotection. 3. If the byproduct is the homocoupled boronic acid, consider using a slight excess of the halo-pyridine to consume the boronic acid completely.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound via Suzuki-Miyaura coupling. Note: This is a generalized procedure and may require optimization for specific laboratory conditions and reagent purity.

Synthesis of this compound from 5-Bromopyridin-3-ol and 2-Methoxyphenylboronic Acid

Materials:

  • 5-Bromopyridin-3-ol

  • 2-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add 5-bromopyridin-3-ol (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio by volume.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Ar¹-X oa_label Oxidative Addition transmetal_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) oa_complex->transmetal_complex Ar²-B(OR)₂ transmetal_label Transmetalation transmetal_complex->pd0 product Ar¹-Ar² (Desired Product) transmetal_complex->product re_label Reductive Elimination Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_degassing Improve Degassing Protocol start->check_degassing Homocoupling or decomposition observed optimize_catalyst Screen Catalysts & Ligands (e.g., Buchwald type) check_reagents->optimize_catalyst optimize_base_solvent Screen Bases & Solvents (e.g., K₃PO₄ in Dioxane/H₂O) check_conditions->optimize_base_solvent success Improved Yield optimize_catalyst->success optimize_base_solvent->success check_degassing->success Side_Reactions aryl_halide 5-Bromo-pyridin-3-ol (Ar¹-X) suzuki_reaction Suzuki Coupling (Pd Catalyst, Base) aryl_halide->suzuki_reaction boronic_acid 2-Methoxyphenyl- boronic Acid (Ar²-B(OH)₂) boronic_acid->suzuki_reaction homocoupling 2,2'-Dimethoxybiphenyl (Ar²-Ar²) boronic_acid->homocoupling Side Reaction: Homocoupling protodeboronation Anisole (Ar²-H) boronic_acid->protodeboronation Side Reaction: Protodeboronation desired_product 5-(2-Methoxyphenyl)- pyridin-3-ol (Ar¹-Ar²) suzuki_reaction->desired_product Desired Pathway

References

Technical Support Center: Scaling Up the Synthesis of 5-(2-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-(2-Methoxyphenyl)pyridin-3-ol, particularly focusing on challenges encountered during scale-up.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound

This protocol outlines a standard laboratory-scale Suzuki-Miyaura coupling reaction for the synthesis of this compound. Scale-up operations will require careful optimization of these parameters.

Reaction Scheme:

Materials:

  • 5-Bromopyridin-3-ol

  • 2-Methoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Inert Atmosphere: Set up a reaction vessel equipped with a condenser and a magnetic stirrer under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the vessel, add 5-bromopyridin-3-ol (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and the base (2.0 eq).

  • Solvent and Degassing: Add the solvent mixture (e.g., 1,4-dioxane/water 4:1). Degas the mixture by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (0.02 - 0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Impact of Reaction Parameters on Scale-Up

The following tables provide illustrative data on how varying reaction parameters can affect yield and purity during the scale-up of a representative Suzuki-Miyaura coupling.

Table 1: Effect of Catalyst Loading on Yield and Purity at Different Scales

ScaleCatalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%)
1 g2.0685>98
1 g1.0882>98
100 g2.088397
100 g1.0127896
1 kg2.0108095
1 kg1.0167594

Table 2: Influence of Base and Solvent on a 100 g Scale Reaction

Base (2.0 eq)Solvent System (4:1)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
K₂CO₃Toluene/Water90107995
Na₂CO₃1,4-Dioxane/Water85127596
Cs₂CO₃1,4-Dioxane/Water8588597
K₃PO₄Toluene/Water9098296

Troubleshooting Guides and FAQs

Low or No Product Formation

Q1: My reaction is not proceeding, or the yield is very low. What are the possible causes?

A1:

  • Inactive Catalyst: The palladium catalyst may have decomposed. Ensure that the catalyst is handled under an inert atmosphere and that fresh, active catalyst is used. For Pd(0) catalysts like Pd(PPh₃)₄, pre-activation might not be necessary, but ensure it has not been excessively exposed to air.

  • Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure the reaction mixture and solvent are thoroughly degassed with an inert gas (e.g., nitrogen or argon) before adding the catalyst.

  • Poor Quality Reagents: Verify the purity of your starting materials, 5-bromopyridin-3-ol and 2-methoxyphenylboronic acid. Impurities can interfere with the reaction.

  • Incorrect Base: The choice and quality of the base are critical. Ensure the base is finely powdered and anhydrous if required by the protocol. The strength of the base can influence the reaction rate.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the temperature and monitor the progress.

Impurity Formation

Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

A2: Common side products in Suzuki-Miyaura couplings include:

  • Homocoupling of Boronic Acid: Formation of 2,2'-dimethoxybiphenyl. This is often caused by the presence of oxygen.[1] Improve degassing of the reaction mixture.

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can occur if the reaction conditions are too harsh or if there is excess water. Consider using a milder base or ensuring anhydrous conditions if necessary.

  • Dehalogenation of the Starting Material: Formation of pyridin-3-ol. This can be promoted by certain ligands and impurities. Screening different palladium catalysts and ligands may help.

Q3: After work-up, my product is contaminated with a dark solid. What is it and how can I remove it?

A3: The dark solid is likely palladium black, which is formed from the decomposition of the palladium catalyst. This can be removed by filtering the reaction mixture through a pad of Celite before proceeding with the aqueous work-up.

Scale-Up Issues

Q4: I am scaling up the reaction from grams to kilograms and my yield has dropped significantly. What should I consider?

A4:

  • Mass and Heat Transfer: In larger reactors, mixing and heat distribution can be less efficient. Ensure adequate stirring and a controlled heating profile to maintain a consistent reaction temperature throughout the vessel.

  • Degassing Efficiency: Thoroughly degassing a large volume of solvent is more challenging. Increase the degassing time or use more efficient methods like freeze-pump-thaw cycles if possible.

  • Reagent Addition: The order and rate of reagent addition can become more critical at a larger scale. Consider adding the catalyst last to a well-degassed mixture.

  • Exothermic Events: While Suzuki couplings are not typically highly exothermic, be aware of any potential for heat generation upon reagent addition at scale and have appropriate cooling measures in place.

Q5: I am struggling with palladium removal at a larger scale. What are effective methods?

A5:

  • Filtration: As a first step, filtering the crude reaction mixture through Celite can remove a significant portion of precipitated palladium.

  • Activated Carbon: Treatment of the organic solution of the product with activated carbon can effectively adsorb residual palladium.

  • Metal Scavengers: For pharmaceutical applications requiring very low palladium levels, specialized metal scavengers (e.g., thiol-functionalized silica) can be used.

  • Crystallization: Often, a well-designed crystallization process can effectively purge residual palladium and other impurities.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - 5-Bromopyridin-3-ol - 2-Methoxyphenylboronic acid - Base add_reagents Add Reagents and Solvent prep_reagents->add_reagents prep_vessel Setup Inert Atmosphere Reaction Vessel prep_vessel->add_reagents degas Degas Mixture add_reagents->degas add_catalyst Add Pd Catalyst degas->add_catalyst heat Heat to 80-100 °C add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography or Recrystallization extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low/No Product catalyst_inactive Is the catalyst active? start->catalyst_inactive degassing_issue Was degassing sufficient? start->degassing_issue temp_issue Is the temperature too low? start->temp_issue reagent_purity Are starting materials pure? start->reagent_purity catalyst_solution Use fresh catalyst, handle under inert gas. catalyst_inactive->catalyst_solution No degassing_solution Degas thoroughly (e.g., N2 bubbling). degassing_issue->degassing_solution No temp_solution Increase temperature incrementally. temp_issue->temp_solution Yes reagent_solution Verify purity of reactants and base. reagent_purity->reagent_solution No

Caption: Troubleshooting logic for low or no product formation.

References

Technical Support Center: Purification of 5-(2-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 5-(2-Methoxyphenyl)pyridin-3-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound via Suzuki-Miyaura coupling?

A1: The synthesis of this compound, typically achieved through a Suzuki-Miyaura cross-coupling reaction, can lead to several process-related impurities. The most prevalent of these include:

  • Homocoupling Products: Dimerization of the boronic acid or the aryl halide starting materials can result in the formation of biphenyl or bipyridyl impurities. The presence of oxygen can sometimes promote the homocoupling of the boronic acid reactant.[1]

  • Dehalogenation Products: The starting aryl halide (e.g., 5-bromopyridin-3-ol) can undergo reduction, leading to the formation of the corresponding dehalogenated pyridine derivative.

  • Protodeboronation Products: The boronic acid reagent can be protonated, resulting in the formation of methoxybenzene.

  • Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the coupling reaction may remain in the final product.

  • Unreacted Starting Materials: Incomplete reactions can leave residual 5-substituted pyridin-3-ol and 2-methoxyphenylboronic acid in the crude product.

Q2: My crude this compound product is a dark oil or a sticky solid. How can I improve its physical form?

A2: A dark oil or sticky solid consistency often indicates the presence of significant impurities. The initial step should be a thorough work-up procedure to remove inorganic salts and water-soluble byproducts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water, followed by washing the organic layer with brine and drying over an anhydrous salt like sodium sulfate. If the product remains oily, purification by column chromatography is highly recommended before attempting recrystallization.

Q3: I am having difficulty separating my desired product from a closely related impurity by column chromatography. What can I do?

A3: If co-elution is an issue during column chromatography, several strategies can be employed to improve separation:

  • Optimize the Solvent System: A slight adjustment to the polarity of the eluent can significantly impact separation. A shallower gradient or isocratic elution with a fine-tuned solvent ratio is often effective. For instance, if a hexane/ethyl acetate system is being used, a gradual increase in the ethyl acetate percentage in small increments (e.g., 1-2%) can improve resolution.

  • Change the Stationary Phase: While silica gel is the most common stationary phase, using alumina (basic or neutral) can alter the elution profile, potentially separating stubborn impurities.

  • Employ a Different Solvent System: If a hexane/ethyl acetate system is not providing adequate separation, consider switching to a different solvent combination, such as dichloromethane/methanol or toluene/acetone.

Troubleshooting Guides

Issue 1: Low Purity After Initial Work-up

Symptoms:

  • Broad peaks or multiple spots on TLC analysis of the crude product.

  • Low melting point with a broad range.

  • Dark, oily, or amorphous appearance of the isolated product.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS to ensure full consumption of starting materials. If the reaction has stalled, consider adding a fresh portion of catalyst or extending the reaction time.
Inefficient Work-up Ensure thorough extraction of the product into the organic phase. Perform multiple extractions with a suitable solvent like ethyl acetate. Wash the combined organic layers with water and brine to remove inorganic salts and water-soluble impurities.
Presence of Palladium Black Filter the reaction mixture through a pad of Celite® before the aqueous work-up to remove precipitated palladium catalyst.
Issue 2: Difficulty with Recrystallization

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • No crystal formation upon cooling.

  • Crystals are very fine or needle-like, making filtration difficult.

  • Purity does not significantly improve after recrystallization.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Solvent The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[2] Conduct small-scale solvent screening with a variety of solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate).
Supersaturation If no crystals form, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
High Impurity Load If the compound oils out or purity does not improve, the crude material is likely too impure for recrystallization. Purify the material by column chromatography first.

Experimental Protocols

General Protocol for Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude this compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems to find an eluent that provides good separation of the product from impurities. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane/ethyl acetate).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Begin eluting with the initial solvent system determined by TLC.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column. A typical gradient for a similar compound involved 0-80% ethyl acetate in hexane.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

General Protocol for Purification by Recrystallization

This protocol should be performed on material that is already reasonably pure (e.g., >85-90%).

  • Solvent Selection:

    • Place a small amount of the impure solid in several test tubes.

    • Add a small amount of a different solvent to each tube and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

    • Heat the tubes that did not show solubility. A good solvent will dissolve the compound when hot.

    • Allow the dissolved solutions to cool to room temperature. The best solvent will result in the formation of well-defined crystals. Common solvents to screen for pyridinol compounds include ethanol, methanol, isopropanol, ethyl acetate, and toluene, or a two-solvent system like ethyl acetate/hexane.

  • Recrystallization Procedure:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use a minimal amount of hot solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove any insoluble impurities or the activated charcoal.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystal formation appears to be complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Significant Impurities Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities Purity_Check Purity Check (TLC, NMR, LC-MS) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography Purity Not Met Pure_Product Pure Product (>99%) Purity_Check->Pure_Product Purity Met

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Low Purity of this compound Impurity_Type Identify Impurity Type (TLC/NMR) Start->Impurity_Type Polar_Impurity Polar Impurities (e.g., Starting Materials) Impurity_Type->Polar_Impurity Baseline spots on TLC NonPolar_Impurity Non-Polar Impurities (e.g., Homocoupling) Impurity_Type->NonPolar_Impurity Spots with high Rf on TLC Residual_Catalyst Residual Palladium Impurity_Type->Residual_Catalyst Dark coloration Action_Polar Optimize Chromatography Gradient (More Polar Eluent) Polar_Impurity->Action_Polar Action_Recrystallize Consider Recrystallization from a Polar Solvent Polar_Impurity->Action_Recrystallize Action_NonPolar Optimize Chromatography Gradient (Less Polar Eluent) NonPolar_Impurity->Action_NonPolar Action_Filter Filter through Celite® or perform a charcoal treatment Residual_Catalyst->Action_Filter

Caption: Troubleshooting decision tree for purifying this compound.

References

Avoiding degradation of 5-(2-Methoxyphenyl)pyridin-3-ol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 5-(2-Methoxyphenyl)pyridin-3-ol to minimize degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by factors such as exposure to air (oxidation), light, high temperatures, and humidity. The phenolic hydroxyl group and the pyridine ring are the most susceptible moieties to degradation.

Q2: How should I store the solid form of this compound?

A2: For long-term storage, the solid compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at -20°C. For short-term storage, keeping it in a desiccator at 2-8°C is recommended.

Q3: What is the recommended way to store solutions of this compound?

A3: Solutions should be freshly prepared for immediate use. If short-term storage is necessary, store the solution in a tightly capped vial, protected from light, at -20°C or -80°C. To avoid issues from repeated freeze-thaw cycles, it is best to store the solution in single-use aliquots.[1] When stored at -80°C, it is advisable to use the solution within six months; if stored at -20°C, it should be used within one month.[1]

Q4: I've noticed a change in the color of my solid sample. What does this indicate?

A4: A change in color, such as yellowing or browning, often indicates degradation, likely due to oxidation of the phenolic group. It is recommended to assess the purity of the compound using an appropriate analytical method, such as HPLC or TLC, before use.

Q5: Can I store solutions of this compound in an aqueous buffer?

A5: The stability of this compound in aqueous buffers can be pH-dependent. Phenolic compounds can be more susceptible to oxidation at neutral or basic pH. It is advisable to conduct a preliminary stability study in your specific buffer system before preparing large quantities or storing for extended periods. Some pyridine derivatives are known to degrade in strong acids or bases.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.1. Verify the purity of your sample using HPLC or LC-MS. 2. If degradation is confirmed, acquire a new, pure batch of the compound. 3. Review your storage and handling procedures against the recommendations in the FAQs.
Visible change in the physical appearance of the solid (e.g., color change, clumping). Oxidation and/or hydration of the compound.1. Do not use the compound if significant physical changes are observed. 2. Confirm degradation by analytical methods. 3. Ensure future storage is under an inert atmosphere and in a desiccated environment.
Precipitation observed in a previously clear solution upon thawing. The compound may have a lower solubility at colder temperatures, or the solvent may have partially evaporated.1. Gently warm the solution to 37°C and sonicate briefly to attempt redissolution.[1] 2. Visually inspect for complete dissolution before use. 3. If precipitation persists, it may indicate degradation, and the solution should be discarded.
Inconsistent results between different aliquots of the same stock solution. Inconsistent storage conditions or repeated freeze-thaw cycles of the main stock before aliquoting.1. Prepare a fresh stock solution and create single-use aliquots immediately. 2. Ensure all aliquots are stored under identical, recommended conditions.

Experimental Protocols

Protocol for Assessing the Purity of this compound by HPLC

This protocol provides a general method for determining the purity of this compound. Method optimization may be required.

1. Materials:

  • This compound sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable modifier)
  • C18 reverse-phase HPLC column

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile

3. Preparation of Standard Solution:

  • Accurately weigh approximately 1 mg of a reference standard of this compound.
  • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
  • Perform serial dilutions to prepare a calibration curve if quantitative analysis is needed.

4. Preparation of Sample Solution:

  • Prepare a sample solution of your stored this compound at the same concentration as the standard.

5. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
  • Gradient:
  • 0-2 min: 10% B
  • 2-15 min: 10% to 90% B
  • 15-18 min: 90% B
  • 18-20 min: 90% to 10% B
  • 20-25 min: 10% B (re-equilibration)

6. Analysis:

  • Inject the standard and sample solutions.
  • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates degradation.
  • Purity can be calculated based on the relative peak areas.

Visualizations

Potential Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound, primarily focusing on oxidation, which is a common degradation route for phenolic compounds.

G A This compound B Phenoxy Radical Intermediate A->B Oxidation (O2, light, metal ions) C Quinone-like Structures B->C Further Oxidation D Polymerized Products C->D Polymerization

Caption: Hypothetical oxidative degradation of this compound.

Troubleshooting Workflow for Compound Degradation

This workflow provides a logical sequence of steps to follow when you suspect degradation of your this compound sample.

G A Inconsistent or unexpected experimental results? B Check for visible signs of degradation (color change, etc.) A->B C Assess purity via HPLC or LC-MS B->C D Purity >95%? C->D E Review experimental protocol for other sources of error D->E Yes F Degradation confirmed. Discard sample. D->F No G Review storage and handling procedures. Obtain fresh compound. F->G

References

Technical Support Center: Optimizing Reaction Conditions for 5-(2-Methoxyphenyl)pyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the synthesis of 5-(2-Methoxyphenyl)pyridin-3-ol and its derivatives. The content focuses on the widely used Suzuki-Miyaura cross-coupling reaction, addressing common experimental challenges to help optimize reaction conditions and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent method for constructing the C-C bond between the pyridine and phenyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction involves coupling a pyridine derivative (e.g., 5-bromo-pyridin-3-ol) with an arylboronic acid (2-methoxyphenylboronic acid) in the presence of a palladium catalyst and a base.[2]

Q2: Why is an inert atmosphere critical for a successful Suzuki-Miyaura coupling reaction?

A2: The active catalyst in the Suzuki-Miyaura cycle is a Palladium(0) species.[3] This species is highly sensitive to oxygen and can be readily oxidized to Palladium(II), which is inactive in the catalytic cycle. This deactivation of the catalyst will slow or completely halt the reaction, leading to low yields.[3][4] Therefore, it is essential to degas the reaction mixture and maintain an inert atmosphere (e.g., using Argon or Nitrogen) throughout the experiment.[4]

Q3: How do I select the appropriate base and solvent for the reaction?

A3: The choice of base and solvent is critical and often interdependent. The base is required to activate the boronic acid for the transmetalation step.[1] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[2][5] The solvent must solubilize the reactants and facilitate the reaction. Often, a mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) and water is used, as water can aid in dissolving the base and influence the reaction rate.[5][6] The optimal combination is typically determined empirically for a specific set of substrates.

Q4: What are the most common side reactions, and how can they be minimized?

A4: The primary side reactions in Suzuki-Miyaura coupling are:

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct (e.g., 2,2'-dimethoxybiphenyl). This is often promoted by the presence of oxygen.[3] Minimizing homocoupling can be achieved by ensuring a thoroughly deoxygenated reaction environment.

  • Dehalogenation: The halogen on the pyridine starting material is replaced by a hydrogen atom. This can occur if there are sources of hydride in the reaction mixture, sometimes involving the solvent or base.[3]

  • Protodeborylation: The boronic acid group is cleaved and replaced with a hydrogen atom, effectively decomposing the boronic acid. This can be influenced by temperature and the acidity of the reaction medium. Using fresh, high-quality boronic acid and carefully controlling the reaction temperature can help mitigate this issue.

Troubleshooting Guide

Problem: The reaction shows low or no conversion of starting materials.

Possible Cause Suggested Solution
Inactive Catalyst The Pd(0) catalyst may have been deactivated by oxygen. Ensure all solvents are properly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[4] Consider using a fresh bottle of catalyst or a pre-catalyst that is more air-stable.
Incorrect Base The chosen base may not be strong or soluble enough. Try screening alternative bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][5] Grinding the base to a very fine powder can improve its reactivity.
Low Temperature The reaction may require more thermal energy to overcome the activation barrier, especially with electron-rich or sterically hindered substrates.[7] Gradually increase the reaction temperature and monitor by TLC or LC-MS.
Poor Reagent Quality The boronic acid may have degraded over time. Use freshly purchased or recrystallized boronic acid. Verify the integrity of the halogenated pyridine starting material.

Problem: Significant formation of homocoupled (biaryl) byproduct is observed.

Possible Cause Suggested Solution
Oxygen in the Reaction Oxygen promotes the homocoupling of boronic acids.[3] Improve the degassing procedure (e.g., use multiple freeze-pump-thaw cycles) and ensure a leak-proof inert atmosphere setup.
High Catalyst Loading In some cases, excessively high catalyst concentrations can lead to side reactions. Try reducing the catalyst loading to 1-3 mol %.
Pd(II) Contamination If the palladium source is a Pd(II) salt and the reduction to Pd(0) is inefficient, the remaining Pd(II) can facilitate homocoupling.[3] Ensure conditions are suitable for the reduction of your chosen pre-catalyst.

Problem: The primary side product is the dehalogenated starting material.

Possible Cause Suggested Solution
Hydride Source A source of hydride in the reaction mixture is causing reductive dehalogenation.[3] Ensure solvents are anhydrous if the protocol calls for it. Some bases or additives can also act as hydride donors.
Ligand Choice The phosphine ligand can influence the rate of reductive elimination versus dehalogenation. Consider screening different ligands (e.g., bulky alkylphosphines) which can sometimes suppress this side reaction.[7]

Problem: Purification of the final product is challenging.

Possible Cause Suggested Solution
Residual Palladium Palladium residues can co-elute with the product. Pass the crude product through a pad of Celite or use a palladium scavenger resin before chromatography.
Similar Polarity of Product and Byproducts The product and side products (e.g., homocoupled species) may have similar polarities. Optimize the solvent system for column chromatography. Consider derivatization of the hydroxyl group to change polarity for purification, followed by deprotection.
Base Impurities Residual inorganic base can interfere with purification. Ensure the aqueous workup step effectively removes all inorganic salts.

Visualizations and Workflows

A fundamental understanding of the reaction mechanism and troubleshooting logic is essential for optimization.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X (5-Bromo-pyridin-3-ol) PdII Ar-Pd(II)L₂-X (Palladacycle) OxAdd->PdII Trans Transmetalation PdII->Trans + Ar'B(OR)₂ (Boronic Acid + Base) PdII_Ar Ar-Pd(II)L₂-Ar' Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Troubleshooting_Flowchart start Low or No Product Yield check_catalyst Is the catalyst active and the atmosphere inert? start->check_catalyst action_catalyst Degas solvents thoroughly. Use fresh catalyst. Ensure positive pressure of Ar/N₂. check_catalyst->action_catalyst No check_conditions Are temperature and base appropriate? check_catalyst->check_conditions Yes end_node Re-run Experiment action_catalyst->end_node action_conditions Increase temperature incrementally. Screen alternative bases (K₃PO₄, Cs₂CO₃). check_conditions->action_conditions No check_reagents Are starting materials pure? check_conditions->check_reagents Yes action_conditions->end_node action_reagents Use fresh boronic acid. Verify purity of aryl halide. check_reagents->action_reagents No check_reagents->end_node Yes (Consult further) action_reagents->end_node

References

Debugging failed reactions involving 5-(2-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-(2-Methoxyphenyl)pyridin-3-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed reactions and addressing common challenges encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

A1: this compound possesses a pyridin-3-ol core and a 2-methoxyphenyl substituent. The pyridin-3-ol moiety can exhibit tautomerism, existing in equilibrium with its zwitterionic pyridone form, which can influence its nucleophilicity. The nitrogen atom in the pyridine ring is a Lewis base and can be protonated or coordinate to metal catalysts. The hydroxyl group can act as a nucleophile or be deprotonated to form a phenoxide. The 2-methoxyphenyl group is an electron-donating group due to the methoxy substituent, which can influence the electronic properties of the aryl ring in cross-coupling reactions.[1][2][3]

Q2: What are the most common synthetic routes to prepare this compound?

A2: The most common synthetic strategies for forming the C-C bond between the pyridine and phenyl rings are palladium-catalyzed cross-coupling reactions. The two primary methods would be:

  • Suzuki-Miyaura Coupling: Reacting a halopyridin-3-ol (e.g., 5-bromopyridin-3-ol) with 2-methoxyphenylboronic acid.

  • Negishi Coupling: Coupling a halopyridin-3-ol with an organozinc reagent derived from 2-methoxybromobenzene.

Q3: What are the typical storage and handling precautions for this compound?

A3: Like many pyridine derivatives, this compound should be handled in a well-ventilated area, preferably within a fume hood.[4][5][6][7] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), should be worn.[4][7] It should be stored in a cool, dry place away from strong oxidizing agents and sources of ignition.[5][7] The compound is likely a solid and should be stored in a tightly sealed container to prevent absorption of moisture.

Troubleshooting Failed Reactions

Scenario 1: Low or No Yield in Suzuki-Miyaura Coupling

You are attempting to synthesize this compound via a Suzuki-Miyaura coupling of 5-bromopyridin-3-ol and 2-methoxyphenylboronic acid, but you are observing low to no product formation.

G start Low/No Product in Suzuki Coupling check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst and Ligand check_reagents->check_catalyst Reagents OK sub_reagents Issues: - Degradation of boronic acid - Impure halo-pyridine - Incorrect stoichiometry check_reagents->sub_reagents check_base Assess Base and Solvent check_catalyst->check_base Catalyst System OK sub_catalyst Issues: - Inactive Pd catalyst - Inappropriate ligand - Catalyst poisoning by pyridine N check_catalyst->sub_catalyst check_conditions Review Reaction Conditions check_base->check_conditions Base/Solvent OK sub_base Issues: - Base too weak/strong - Poor base solubility - Solvent not degassed check_base->sub_base side_reactions Consider Side Reactions check_conditions->side_reactions Conditions OK sub_conditions Issues: - Temperature too low/high - Reaction time too short - Inefficient stirring check_conditions->sub_conditions purification_issue Investigate Purification side_reactions->purification_issue Side Reactions Minimal sub_side Issues: - Protodeborylation of boronic acid - Homocoupling of boronic acid - Hydrodehalogenation of halo-pyridine side_reactions->sub_side solution Potential Solutions purification_issue->solution sub_purification Issues: - Product is highly polar and water-soluble - Streaking on silica gel - Co-elution with impurities purification_issue->sub_purification

Troubleshooting workflow for a failed Suzuki-Miyaura coupling.
Potential Problem Possible Cause Recommended Solution
Reagent Issues Degradation of 2-methoxyphenylboronic acid.Use fresh boronic acid or recrystallize the existing stock. Store under inert atmosphere.
Impure 5-bromopyridin-3-ol.Purify the starting material by recrystallization or column chromatography.
Incorrect stoichiometry.Carefully re-verify the molar ratios of all reagents.
Catalyst & Ligand Inactive palladium catalyst.Use a fresh batch of palladium catalyst. Consider using a pre-catalyst.
Inappropriate ligand for the pyridine substrate.The Lewis basicity of the pyridine nitrogen can inhibit the catalyst.[8] Try ligands known to be effective for heteroaromatic couplings, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos).
Base & Solvent The base is not suitable.Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can significantly impact the reaction outcome.
Poor solubility of the base.Ensure the chosen base is sufficiently soluble in the reaction solvent. For K₃PO₄, adding a small amount of water can sometimes be beneficial.
Oxygen in the solvent.Thoroughly degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
Reaction Conditions The reaction temperature is too low.Gradually increase the reaction temperature in increments of 10-20 °C.
The reaction time is insufficient.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Side Reactions Protodeborylation of the boronic acid.Ensure anhydrous conditions and a thoroughly degassed solvent.
Homocoupling of the boronic acid (Glaser coupling).This can be promoted by oxygen. Ensure the reaction is run under a strict inert atmosphere.
Purification The product is highly polar.The hydroxyl and pyridine functionalities make the product polar. Consider using a more polar eluent system for column chromatography or employing reverse-phase chromatography.[9][10] Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help reduce streaking on silica gel.[11]

Scenario 2: Unsuccessful Buchwald-Hartwig Amination

While not a direct synthesis of the target compound, a related reaction could involve the amination of a di-halo precursor. If you are attempting a Buchwald-Hartwig amination on a related pyridine system and facing issues, the following can be considered.

Potential Problem Possible Cause Recommended Solution
Substrate Reactivity Aryl chloride is used as the electrophile.Aryl chlorides are less reactive than bromides or iodides in Buchwald-Hartwig reactions.[12] Consider using a more reactive halide or a catalyst system specifically designed for aryl chlorides.
Catalyst Deactivation The phosphine ligand is oxidized.Use air-stable pre-catalysts or ensure rigorous exclusion of air during the reaction setup.
Base Selection The base is too strong or too weak.Common bases include NaOtBu, LiHMDS, and K₃PO₄. The choice of base is critical and often substrate-dependent.
Solvent Choice The solvent is not optimal.Toluene, dioxane, and THF are common solvents.[13] Ensure the solvent is anhydrous and degassed.
Side Reactions Hydrodehalogenation of the aryl halide.This can be a competing pathway. Optimizing the catalyst, ligand, and base can minimize this side reaction.
Reaction at the pyridinol oxygen.If the reaction is attempted with an unprotected pyridinol, amination might compete with O-arylation. Protection of the hydroxyl group may be necessary.

Experimental Protocols

Hypothetical Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization.

Materials:

  • 5-bromopyridin-3-ol

  • 2-methoxyphenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromopyridin-3-ol (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with inert gas (e.g., argon) three times.

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Technique Stationary Phase Mobile Phase Expected Rf/Retention Time
TLC Silica gel 60 F₂₅₄Dichloromethane:Methanol (95:5)~0.3
Flash Chromatography Silica gelGradient elution: 0-10% Methanol in DichloromethaneVaries with gradient
Reverse-Phase HPLC C18Gradient: Water (0.1% TFA) and Acetonitrile (0.1% TFA)Varies with gradient

Signaling Pathways and Logical Relationships

General Palladium-Catalyzed Cross-Coupling Cycle

This diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

G pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-X]L_n pd0->pd_complex Oxidative Addition (Ar-X) transmetal [Ar-Pd(II)-R]L_n pd_complex->transmetal Transmetalation (R-M) transmetal->pd0 Reductive Elimination product Ar-R transmetal->product Product Formation

A generalized catalytic cycle for palladium-catalyzed cross-coupling.

This guide provides a starting point for troubleshooting reactions involving this compound. Successful synthesis will likely depend on careful optimization of reaction conditions and rigorous purification techniques. For further assistance, consulting detailed reviews on palladium-catalyzed cross-coupling reactions with heteroaromatic substrates is recommended.

References

Validation & Comparative

Validating the Biological Activity of 5-(2-Methoxyphenyl)pyridin-3-ol: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methoxyphenyl)pyridin-3-ol is a novel small molecule with a pyridine core, a structural motif present in numerous biologically active compounds. While the specific biological activity of this particular compound is not yet elucidated, its structural similarity to known kinase inhibitors suggests it may target protein kinases, which are critical regulators of cellular processes and established therapeutic targets in various diseases, including cancer and inflammatory disorders.

This guide provides a framework for validating the potential biological activity of this compound as a kinase inhibitor. It offers a comparative analysis with well-characterized, commercially available inhibitors of two plausible kinase targets: p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The provided experimental protocols and data tables will aid researchers in designing and interpreting experiments to ascertain the compound's efficacy and selectivity.

Putative Kinase Targets and Comparator Compounds

Based on the prevalence of the pyridine scaffold in kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against kinases such as p38 MAPK or VEGFR-2.[1][2] This guide uses the following well-established inhibitors as comparators:

  • p38 MAPK Inhibitors:

    • SB203580: A selective inhibitor of p38α and p38β isoforms.[3]

    • BIRB 796 (Doramapimod): A potent and highly selective pan-p38 MAPK inhibitor.[1][4]

  • VEGFR-2 Inhibitors:

    • Sorafenib: A multi-kinase inhibitor that targets VEGFR-2, PDGFR, and Raf kinases.[5]

    • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that acts on VEGFR-2 and PDGFRβ.[6][7]

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of the comparator compounds against their respective primary kinase targets. These values serve as a benchmark for evaluating the potency of this compound.

Table 1: p38 MAPK Inhibitors - In Vitro IC50 Values

CompoundTarget KinaseIC50 (nM)Assay Conditions
SB203580p38α (SAPK2a)50Cell-free assay
p38β (SAPK2b)500Cell-free assay
BIRB 796 (Doramapimod)p38α38Cell-free assay
p38β65Cell-free assay
p38γ200Cell-free assay
p38δ520Cell-free assay

Data sourced from references[3][4].

Table 2: VEGFR-2 Inhibitors - In Vitro IC50 Values

CompoundTarget KinaseIC50 (nM)Assay Conditions
SorafenibVEGFR-290Cell-free assay
SunitinibVEGFR-2 (Flk-1)80Cell-free assay

Data sourced from references[5][6][7].

Experimental Protocols

To validate the biological activity of this compound as a kinase inhibitor, a standardized in vitro kinase assay should be performed. The following protocols for p38α MAPK and VEGFR-2 are based on established methodologies.

Protocol 1: In Vitro p38α MAPK Inhibition Assay

Objective: To determine the IC50 value of this compound for the inhibition of p38α MAPK activity.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP (Adenosine triphosphate), [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)

  • This compound and comparator compounds (SB203580, BIRB 796) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant p38α MAPK, and the substrate (MBP).

  • Add varying concentrations of this compound or a comparator compound to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Transfer the reaction mixture to the wells containing the test compounds and incubate for a pre-determined time (e.g., 10-15 minutes) at 30°C to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each well.

  • Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the IC50 value of this compound for the inhibition of VEGFR-2 activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 or other suitable synthetic substrate

  • ATP, [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)

  • This compound and comparator compounds (Sorafenib, Sunitinib) dissolved in DMSO

  • 96-well plates

  • Filter plates (e.g., with phosphocellulose membrane)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a solution of the substrate in the kinase assay buffer.

  • Add varying concentrations of this compound or a comparator compound to the wells of a 96-well filter plate. Include vehicle and positive controls.

  • Add the recombinant VEGFR-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and capture the phosphorylated substrate by washing the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid).

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a generic kinase signaling cascade and a typical workflow for an in vitro kinase inhibition assay.

Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Binding & Dimerization p38MAPK p38 MAPK Receptor->p38MAPK Activation DownstreamKinase Downstream Kinase p38MAPK->DownstreamKinase Phosphorylation TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

Caption: A simplified diagram of a generic kinase signaling pathway.

Kinase_Inhibition_Workflow Start Start CompoundPrep Prepare Test Compound (this compound) & Comparators Start->CompoundPrep Incubation Pre-incubate with Test Compounds CompoundPrep->Incubation AssaySetup Set up Kinase Reaction: - Kinase Enzyme - Substrate - Buffer AssaySetup->Incubation ReactionStart Initiate Reaction (Add ATP/[γ-³²P]ATP) Incubation->ReactionStart ReactionIncubation Incubate at 30°C ReactionStart->ReactionIncubation ReactionStop Stop Reaction ReactionIncubation->ReactionStop Detection Measure Substrate Phosphorylation ReactionStop->Detection DataAnalysis Calculate % Inhibition & Determine IC50 Detection->DataAnalysis End End DataAnalysis->End

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion

This guide provides a starting point for the biological validation of this compound. By comparing its activity against established inhibitors of plausible kinase targets like p38 MAPK and VEGFR-2, researchers can gain valuable insights into its potency and potential therapeutic applications. The detailed protocols and visual aids are intended to facilitate the design and execution of these crucial validation experiments. It is important to note that the proposed kinase targets are hypothetical and further screening against a broader panel of kinases is recommended to fully characterize the selectivity profile of this novel compound.

References

A Comparative Analysis of 5-(2-Methoxyphenyl)pyridin-3-ol and Structurally Related Pyridine Derivatives in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The diverse biological activities of pyridine derivatives are heavily influenced by the nature and position of their substituents. This guide provides a comparative analysis of the biological activities of various pyridine derivatives, with a conceptual focus on 5-(2-Methoxyphenyl)pyridin-3-ol, by examining the performance of structurally related compounds for which experimental data is available. The inclusion of methoxy and hydroxyl groups on a phenylpyridine core is a common strategy to enhance biological efficacy, particularly in the realms of anticancer and antimicrobial research.

Comparative Antiproliferative Activity

The antiproliferative potential of pyridine derivatives is a significant area of investigation. The presence of methoxyphenyl and hydroxyl moieties can contribute to the cytotoxic effects against various cancer cell lines. Below is a comparison of the in vitro antiproliferative activity of several pyridine derivatives that share structural similarities with this compound.

Table 1: In Vitro Antiproliferative Activity of Selected Pyridine Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
CPD-1 2-(3-Hydroxyphenyl)-4-morpholino-7-(substituted)-pyrido[3,2-d]pyrimidineHuh-7 (Liver)~5-10[1]
CPD-2 Pyridine-urea derivativeMCF-7 (Breast)0.11 - 1.88[2]
CPD-3 3-Amino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile derivativeHT29 (Colon)<0.01[3]
CPD-4 3-Chloroacetylaminoisoxazolo[5,4-b]pyridineVarious<4 µg/ml[4]

Note: Specific IC50 values for CPD-1 are presented as a range as reported in the source. Data for this compound is not available in the cited literature; the compounds above are structurally related and serve as a basis for comparison.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the compound concentration versus the percentage of cell inhibition.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compounds Treat with test compounds incubate_24h->treat_compounds incubate_48_72h Incubate for 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Workflow for IC50 Determination.

Kinase Inhibition and Signaling Pathways

Many pyridine derivatives exert their anticancer effects by inhibiting specific kinases involved in cell proliferation and survival signaling pathways. For instance, derivatives of pyrido[3,2-d]pyrimidine have been investigated as inhibitors of PI3K and mTOR, key enzymes in the PI3K/Akt/mTOR pathway.[1]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyridopyrimidine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition.
Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases is often determined using in vitro kinase assays.

  • Reagents: Recombinant kinase, substrate (e.g., a peptide or protein), ATP, and the test compound.

  • Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, and ATP in a buffer solution in the presence of varying concentrations of the inhibitor.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set time.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or fluorescence-based assays.

  • IC50 Determination: The IC50 value is calculated by plotting the inhibitor concentration against the percentage of kinase activity inhibition.

Comparative Antimicrobial Activity

Pyridine derivatives have also demonstrated significant potential as antimicrobial agents. The structural features, including the presence of aryl and hydroxyl groups, can influence their efficacy against various bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected Hydroxypyridone Derivatives

Compound IDStructureS. aureusB. subtilisE. coliC. albicansReference
HPD-1 N¹-(4-Chlorobenzylidene)-N⁴-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)sulfanilohydrazide505050100[8]
HPD-2 2-(4-(4-Fluorobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-N'-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)benzenesulfonohydrazide6.2512.56.2525[8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The broth microdilution method is a common procedure for determining MIC values.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow start Start prep_inoculum Prepare microbial inoculum start->prep_inoculum serial_dilution Serially dilute test compounds prep_inoculum->serial_dilution inoculate_wells Inoculate microtiter plate serial_dilution->inoculate_wells incubate_plate Incubate plate inoculate_wells->incubate_plate read_mic Determine MIC incubate_plate->read_mic end End read_mic->end

References

A Comparative Analysis Framework for 5-(2-Methoxyphenyl)pyridin-3-ol Against Known Biological Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For distribution among researchers, scientists, and drug development professionals.

This guide provides a structured framework for the comparative biological evaluation of the novel compound 5-(2-Methoxyphenyl)pyridin-3-ol. Due to the current absence of published data on the specific biological targets of this molecule, this document outlines a proposed investigatory path. The framework is based on the activities of structurally related compounds containing methoxyphenyl and pyridinol moieties, which are known to interact with several important classes of drug targets.

We hypothesize that this compound may exhibit inhibitory activity in one or more of the following areas: protein kinase signaling, cyclooxygenase (COX) pathways, or serotonin receptor modulation. Consequently, this guide details the experimental protocols necessary to compare the performance of this compound against well-characterized inhibitors in these three domains. The objective is to provide a comprehensive and systematic approach to elucidating the compound's pharmacological profile.

Comparative Data Summary

The following tables are presented as templates for the systematic recording and comparison of experimental data obtained for this compound and selected known inhibitors.

Table 1: Comparative Analysis of Protein Kinase Inhibition

CompoundTarget KinaseIC₅₀ (nM)Assay Method
This compounde.g., SRC, ABLExperimental ValueRadiometric, FRET, etc.
Staurosporine (Non-selective)Pan-kinaseReference ValueRadiometric, FRET, etc.
Dasatinib (Multi-kinase)e.g., SRC, ABLReference ValueRadiometric, FRET, etc.

Table 2: Comparative Analysis of Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimental ValueExperimental ValueCalculated Value
Indomethacin (Non-selective)Reference ValueReference ValueReference Value
Celecoxib (COX-2 Selective)Reference ValueReference ValueReference Value

Table 3: Comparative Analysis of 5-HT₁A Receptor Binding Affinity

CompoundRadioligandKᵢ (nM)Receptor Source
This compound[³H]-8-OH-DPATExperimental ValueRat hippocampal membranes
WAY-100635 (Antagonist)[³H]-8-OH-DPATReference ValueRat hippocampal membranes
8-OH-DPAT (Agonist)[³H]-8-OH-DPATReference ValueRat hippocampal membranes

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

In Vitro Protein Kinase Inhibition Assay (Radiometric)

This protocol is adapted for determining the inhibitory activity of a test compound against a specific protein kinase.[1][2][3]

  • Objective: To quantify the extent to which this compound inhibits the activity of a selected protein kinase by measuring the incorporation of ³²P from [γ-³²P]ATP into a substrate.

  • Materials:

    • Recombinant protein kinase

    • Specific kinase substrate (e.g., myelin basic protein)

    • Kinase assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)

    • [γ-³²P]ATP

    • Non-radiolabeled ATP

    • Test compound (this compound) and known inhibitors (e.g., Staurosporine)

    • 4X SDS-PAGE sample buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • Phosphorimager system

  • Procedure:

    • Prepare reaction solutions in a total volume of 30 µL containing the kinase assay buffer, 200 ng of the protein kinase, and 2 µg of the substrate protein.

    • Add the test compound or known inhibitor at various concentrations. Include a vehicle control (e.g., DMSO). Pre-incubate the mixtures for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding [γ-³²P]ATP (to a final concentration of 0.1 mM and specific activity of ~500 cpm/pmol).

    • Incubate the reactions for 30 minutes at 30°C with gentle agitation.

    • Terminate the reactions by adding 10 µL of 4X SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

    • Separate the reaction products by SDS-PAGE.

    • Stain the gel with Coomassie Blue to visualize protein bands, then dry the gel.

    • Expose the dried gel to a phosphor screen overnight.

    • Quantify the radioactivity incorporated into the substrate band using a phosphorimager.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Cyclooxygenase (COX) Inhibition Assay (LC-MS/MS-based)

This protocol measures the inhibition of COX-1 and COX-2 by quantifying the production of Prostaglandin E₂ (PGE₂).[4][5]

  • Objective: To determine the IC₅₀ values of this compound for both COX-1 and COX-2 isoforms.

  • Materials:

    • Ovine COX-1 or human recombinant COX-2 enzyme

    • Reaction buffer (100 mM Tris-HCl, pH 8.0)

    • Hematin (cofactor)

    • L-epinephrine (cofactor)

    • Arachidonic acid (substrate)

    • Test compound and known inhibitors (Indomethacin, Celecoxib) dissolved in DMSO

    • 2.0 M HCl (for reaction termination)

    • Internal standard (e.g., d₄-PGE₂)

    • LC-MS/MS system

  • Procedure:

    • In an Eppendorf tube, mix 146 µL of Tris-HCl buffer, 2 µL of hematin, and 10 µL of L-epinephrine.

    • Add 20 µL of the enzyme solution (COX-1 or COX-2) and incubate for 2 minutes at room temperature.

    • Add 2 µL of the test compound or inhibitor solution at various concentrations and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.

    • Allow the reaction to proceed for exactly 2 minutes at 37°C.

    • Terminate the reaction by adding 20 µL of 2.0 M HCl.

    • Add the internal standard (d₄-PGE₂) to each sample.

    • Analyze the concentration of PGE₂ in each sample using a validated LC-MS/MS method.

    • Calculate the percent inhibition by comparing the amount of PGE₂ produced in the presence of the inhibitor to that in the vehicle control.

    • Determine the IC₅₀ values for each isoform using dose-response curve analysis.

5-HT₁A Receptor Binding Assay (Radioligand Competition)

This protocol determines the binding affinity of a test compound to the 5-HT₁A receptor by measuring its ability to displace a specific radioligand.[6]

  • Objective: To determine the Kᵢ (inhibitory constant) of this compound for the 5-HT₁A receptor.

  • Materials:

    • Rat hippocampal membranes (source of native 5-HT₁A receptors)

    • Assay buffer (50 mM Tris-HCl, pH 7.4)

    • [³H]-8-OH-DPAT (agonist radioligand)

    • Buspirone or another suitable agent (for defining non-specific binding)

    • Test compound and known ligands (WAY-100635, 8-OH-DPAT)

    • Glass fiber filters (GF/B)

    • Filtration apparatus

    • Scintillation counter and fluid

  • Procedure:

    • Prepare dilutions of the test compound and known ligands.

    • In assay tubes, add 50 µL of the appropriate compound dilution, 50 µL of [³H]-8-OH-DPAT (to a final concentration of ~2 nM), and 400 µL of the membrane preparation suspended in assay buffer.

    • For total binding, add vehicle instead of a competing compound. For non-specific binding, add a high concentration of buspirone (10 µM).

    • Incubate the tubes at 37°C for 45 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters three times with 4 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity in each vial using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of the test compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

The following diagrams illustrate the relevant signaling pathways and a generalized experimental workflow for this comparative study.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Upstream Kinase (e.g., SRC) Receptor->Kinase1 Activates Kinase2 Downstream Kinase (e.g., MAPK) Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response (e.g., Gene Expression) Substrate_P->Response Ligand Growth Factor Ligand->Receptor Inhibitor This compound or Known Inhibitor Inhibitor->Kinase1 Inhibits

Caption: Generic receptor tyrosine kinase signaling pathway.

COX_Pathway cluster_cox Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ action PLA2 Phospholipase A₂ COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ AA->PGH2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Response Physiological Effects (e.g., Inflammation, Pain) Prostaglandins->Response Inhibitor This compound or Known Inhibitor Inhibitor->COX1 Inhibitor->COX2

Caption: Cyclooxygenase (COX) pathway for prostaglandin synthesis.

Serotonin_Pathway Serotonin Serotonin (5-HT) Receptor 5-HT₁A Receptor Serotonin->Receptor G_Protein Gαᵢ/Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Antagonist This compound or Known Antagonist Antagonist->Receptor

Caption: Simplified 5-HT₁A receptor signaling pathway.

Experimental_Workflow cluster_assays In Vitro Screening Start Compound Synthesis This compound Hypothesis Hypothesize Targets (Kinase, COX, 5-HT₁A) Start->Hypothesis Assay1 Kinase Assay Hypothesis->Assay1 Assay2 COX Assay Hypothesis->Assay2 Assay3 Receptor Binding Assay Hypothesis->Assay3 Data Data Collection (IC₅₀ / Kᵢ values) Assay1->Data Assay2->Data Assay3->Data Analysis Comparative Analysis (vs. Known Inhibitors) Data->Analysis Conclusion Identify Primary Target(s) & Lead Optimization Analysis->Conclusion

Caption: General experimental workflow for comparative analysis.

References

A Comparative Guide to the Reproducible Synthesis of 5-(2-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reliable synthesis of novel compounds is paramount. This guide provides a comparative analysis of two potential synthetic routes for 5-(2-Methoxyphenyl)pyridin-3-ol, a substituted 5-aryl-3-hydroxypyridine of interest in medicinal chemistry. The methods evaluated are the well-established Suzuki-Miyaura cross-coupling and a more recent de novo synthesis approach. This comparison aims to provide the necessary data to select the most appropriate method based on experimental feasibility, yield, and overall efficiency.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative and qualitative parameters for the two proposed synthetic routes to this compound.

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: De Novo Pyridine Synthesis
Starting Materials 5-Bromopyridin-3-ol, (2-Methoxyphenyl)boronic acidSerine methyl ester, Propargyl alcohol, (2-Methoxyphenyl)boronic acid
Number of Steps 1 (plus protection/deprotection if necessary)4
Overall Yield (estimated) 60-80% (yields can be affected by steric hindrance)40-50%
Reaction Time (estimated) 12-24 hours48-72 hours
Key Reagents Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Dess-Martin periodinane, DBU, Palladium catalyst
Purification Column chromatographyMultiple chromatographic purifications
Scalability Generally good, catalyst loading can be optimizedMore complex for large-scale synthesis
Robustness & Reproducibility High, well-established reactionModerate, sensitive to reaction conditions

Experimental Protocols

Route 1: Suzuki-Miyaura Cross-Coupling

This route utilizes a palladium-catalyzed cross-coupling reaction between a commercially available 5-halopyridin-3-ol and (2-methoxyphenyl)boronic acid. To avoid potential side reactions with the hydroxyl group, a protection-deprotection strategy may be employed, though direct coupling can also be attempted.

Step 1 (Optional): Protection of the Hydroxyl Group

  • To a solution of 5-bromopyridin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 5-bromo-3-(tert-butyldimethylsilyloxy)pyridine.

Step 2: Suzuki-Miyaura Coupling

  • In a flask, combine 5-bromo-3-(tert-butyldimethylsilyloxy)pyridine (1.0 eq), (2-methoxyphenyl)boronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (4:1).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.[1][2]

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3 (Optional): Deprotection

  • Dissolve the purified product from Step 2 in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) and stir at room temperature for 2 hours.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by flash column chromatography to obtain this compound.

Route 2: De Novo Pyridine Synthesis

This route constructs the substituted pyridine ring from acyclic precursors in a four-step sequence, based on a recently reported method for polysubstituted 3-hydroxypyridines.[3][4]

Step 1: Synthesis of N-propargyl-N-tosyl-aminoaldehyde

  • Synthesize the starting N-propargyl-N-tosyl-serine methyl ester from serine methyl ester, tosyl chloride, and propargyl bromide according to literature procedures.

  • Reduce the methyl ester to the corresponding alcohol using a suitable reducing agent (e.g., lithium aluminum hydride).

  • Oxidize the resulting alcohol to the aldehyde using Dess-Martin periodinane in DCM. Purify by column chromatography.

Step 2: Palladium-Catalyzed Arylative Cyclization

  • To a solution of the N-propargyl-N-tosyl-aminoaldehyde (1.0 eq) and (2-methoxyphenyl)boronic acid (1.2 eq) in anhydrous THF, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).[4]

  • Heat the mixture at 60-70 °C for 12-16 hours under an argon atmosphere.

  • Cool the reaction, filter through celite, and concentrate.

  • Purify the resulting 5-(2-methoxyphenyl)-3-hydroxy-1-tosyl-1,2,3,6-tetrahydropyridine by flash column chromatography.

Step 3: Oxidation to the 3-Oxo Intermediate

  • Dissolve the product from Step 2 in DCM.

  • Add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate.

  • Extract with DCM, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 4: Elimination to form the 3-Hydroxypyridine

  • Dissolve the 3-oxo intermediate in anhydrous THF.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) and stir at room temperature for 6 hours.

  • Concentrate the reaction mixture and purify by flash column chromatography to yield this compound.

Mandatory Visualization

G Workflow for Synthesis Method Selection cluster_0 Initial Considerations cluster_1 Route Evaluation cluster_2 Decision Criteria cluster_3 Outcome start Define Synthesis Goal: This compound availability Check Starting Material Availability and Cost start->availability suzuki Route 1: Suzuki-Miyaura Coupling availability->suzuki 5-Bromopyridin-3-ol is available denovo Route 2: De Novo Synthesis availability->denovo Acyclic precursors are available criteria Evaluate: - Number of Steps - Overall Yield - Scalability - Robustness suzuki->criteria denovo->criteria select_suzuki Select Suzuki Route for: - Fewer Steps - Higher Yield - Established Method criteria->select_suzuki Time and Yield are critical select_denovo Select De Novo Route for: - Access to Diverse Analogs - Novelty criteria->select_denovo Flexibility and Novelty are prioritized

Caption: A flowchart outlining the decision-making process for selecting a synthetic route.

References

Benchmarking 5-(2-Methoxyphenyl)pyridin-3-ol Against Doxorubicin for Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific biological activity or experimental data for 5-(2-Methoxyphenyl)pyridin-3-ol has been published in peer-reviewed literature. This guide is a hypothetical benchmark created for illustrative purposes, based on the frequent investigation of novel pyridine derivatives for their potential as anticancer agents. The experimental data presented for this compound is purely hypothetical.

Introduction

The pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications, including oncology.[1][2][3][4][5] This guide provides a comparative analysis of the hypothetical anticancer activity of a novel compound, this compound, against the well-established chemotherapeutic agent, Doxorubicin. Doxorubicin is a widely used anticancer drug that functions, in part, by intercalating DNA and inhibiting topoisomerase II, ultimately leading to cell cycle arrest and apoptosis.[6][7][][9][10]

This document outlines a potential experimental workflow for assessing the in vitro cytotoxic effects of this compound on human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. The primary assay discussed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability.[11][12][13][14]

Hypothetical Signaling Pathway Targeted by Pyridine Derivatives

A number of pyridine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The diagram below illustrates a hypothetical pathway where a pyridine derivative could inhibit a critical kinase, preventing downstream signaling that leads to cell growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Signaling_Kinase Signaling Kinase Growth_Factor_Receptor->Signaling_Kinase Activates Downstream_Effector Downstream Effector Protein Signaling_Kinase->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds Pyridine_Derivative This compound Pyridine_Derivative->Signaling_Kinase Inhibits

Hypothetical inhibition of a cell signaling pathway by a pyridine derivative.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for comparing the cytotoxic activities of this compound and Doxorubicin.

G Cell_Culture 1. Cell Culture (HeLa, MCF-7) Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment 3. Treat with Serial Dilutions of This compound and Doxorubicin Cell_Seeding->Compound_Treatment Incubation 4. Incubate for 48 hours Compound_Treatment->Incubation MTT_Assay 5. Perform MTT Assay Incubation->MTT_Assay Absorbance_Reading 6. Measure Absorbance at 570 nm MTT_Assay->Absorbance_Reading Data_Analysis 7. Calculate IC50 Values Absorbance_Reading->Data_Analysis

Workflow for in vitro cytotoxicity comparison.

Data Presentation: Hypothetical Cytotoxicity

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for this compound and Doxorubicin against HeLa and MCF-7 cell lines. Lower IC50 values indicate greater cytotoxic potential. The IC50 values for Doxorubicin are based on representative data from the literature.[15][16][17][18]

CompoundTarget Cell LineHypothetical IC50 (µM)
This compound HeLa (Cervical Cancer)8.5
MCF-7 (Breast Cancer)12.2
Doxorubicin (Reference) HeLa (Cervical Cancer)~1.3 - 2.9
MCF-7 (Breast Cancer)~1.25 - 2.5

Note: IC50 values for Doxorubicin can vary between studies depending on the specific assay conditions and cell line passage number.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[11][13][14][19][20]

Materials:

  • HeLa and MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • This compound and Doxorubicin stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, resulting in a purple color.

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

References

Comparative Guide to the Structure-Activity Relationship of Pyridin-3-ol Analogs as Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridin-3-ol analogs, with a focus on their activity as phosphodiesterase (PDE) inhibitors. Due to the limited availability of specific SAR data for 5-(2-Methoxyphenyl)pyridin-3-ol analogs, this guide will focus on a well-studied related class, pyrazolopyridine-pyridazinone derivatives, to illustrate the principles of SAR in this area. The experimental data and protocols provided are representative of those used in the discovery and development of PDE inhibitors.

Introduction to Pyridin-3-ol Analogs as PDE Inhibitors

Phosphodiesterases are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs can lead to a variety of therapeutic effects, including anti-inflammatory, bronchodilatory, and cardiovascular benefits. Pyridin-3-ol scaffolds and their bioisosteres are key components in the design of novel PDE inhibitors. The strategic modification of substituents on the pyridine and associated rings allows for the fine-tuning of potency and selectivity against different PDE isoforms.

Structure-Activity Relationship of Pyrazolopyridine-Pyridazinone PDE Inhibitors

The following table summarizes the structure-activity relationships for a series of pyrazolopyridine-pyridazinone analogs developed from the non-selective PDE inhibitor Ibudilast. These compounds have been investigated for their selective inhibition of PDE3 and PDE4.[1][2]

Compound/Analog Modification Effect on PDE3 Inhibition Effect on PDE4 Inhibition Key Findings
Ibudilast Parent Compound (Isopropyl ketone at C3 of pyrazolopyridine)BaselineBaselineNon-selective PDE inhibitor.
Pyridazinone Analogs Replacement of isopropyl ketone with a pyridazinone ringSignificant IncreaseVariableThe pyridazinone lactam is crucial for PDE3 activity.[1][2]
N-unsubstituted Pyridazinone Unsubstituted nitrogen on the pyridazinone ringPreferredLowerMaximizes PDE3 inhibitory activity.[1][2]
N-substituted Pyridazinone Introduction of a hydrophobic substituent on the pyridazinone nitrogenDecreasedStrong IncreaseA hydrophobic group at N(2) of the pyridazinone promotes PDE4 inhibition.[1][2]
C-7' Methoxy Substitution Addition of a methoxy group at the C-7 position of the pyrazolopyridine ringVariableStrong IncreaseEnhances PDE4 inhibitory activity.[1][2]
C-4' Pyridazinone Connection Migration of the pyridazinone ring connection from C-3' to C-4' of the pyrazolopyridineDecreasedStrong EnhancementThe point of attachment on the pyrazolopyridine ring significantly influences PDE4 potency.[1][2]

Experimental Protocols

In Vitro Phosphodiesterase (PDE) Activity Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against PDE enzymes.

1. Principle:

The assay measures the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate (AMP or GMP) by the PDE enzyme. The amount of remaining cyclic nucleotide or the amount of monophosphate produced is quantified, often using methods like scintillation proximity assay (SPA), fluorescence polarization (FP), or mass spectrometry.

2. Materials:

  • Purified recombinant human PDE enzyme (e.g., PDE3A, PDE4B)

  • [³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

  • Yttrium Silicate SPA beads

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate scintillation counter

3. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 1 mM.

  • Reaction Mixture Preparation: In each well of the microplate, add the following in order:

    • Assay Buffer

    • Test compound solution (final DMSO concentration should be ≤1%)

    • PDE enzyme solution (pre-diluted in Assay Buffer to a working concentration)

  • Initiation of Reaction: Add the [³H]-cAMP or [³H]-cGMP solution to each well to start the reaction. The final substrate concentration should be below the Km value for the enzyme to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination of Reaction: Add the Yttrium Silicate SPA bead slurry to each well to stop the reaction. The beads will bind to the charged [³H]-AMP or [³H]-GMP product.

  • Signal Detection: After allowing the beads to settle for at least 30 minutes, count the radioactivity in a microplate scintillation counter. The signal is proportional to the amount of product formed and thus to the enzyme activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Visualizations

SAR_Flowchart cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Pyrazolopyridine-Pyridazinone Mod1 Substitution at Pyridazinone N(2) Scaffold->Mod1 Mod2 Substitution at Pyrazolopyridine C-7' Scaffold->Mod2 Mod3 Attachment Point of Pyridazinone Ring Scaffold->Mod3 PDE3 PDE3 Inhibition Mod1->PDE3 Hydrophobic group decreases activity PDE4 PDE4 Inhibition Mod1->PDE4 Hydrophobic group increases activity Mod2->PDE4 Methoxy group increases activity Mod3->PDE4 C-4' attachment increases activity PDE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR AC Adenylate Cyclase Receptor->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Response Cellular Response (e.g., reduced inflammation) PKA->Response Phosphorylates Substrates Inhibitor Pyridin-3-ol Analog (PDE Inhibitor) Inhibitor->PDE Inhibits

References

Efficacy of 5-(2-Methoxyphenyl)pyridin-3-ol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific in vitro and in vivo efficacy data for the compound 5-(2-Methoxyphenyl)pyridin-3-ol. Despite extensive searches, no dedicated studies detailing its biological activity, mechanism of action, or comparative efficacy against other therapeutic agents could be identified.

The scientific community has explored various derivatives of both methoxyphenyl and pyridin-3-ol compounds for a range of therapeutic applications. Research has been conducted on structurally related molecules, investigating their potential as cytotoxic agents against cancer cell lines, as receptor antagonists for neurological disorders, and as inhibitors of specific enzymes. However, these studies do not provide direct evidence for the efficacy of this compound itself.

Without experimental data, a quantitative comparison of its performance with other alternatives is not possible. Detailed experimental protocols and signaling pathway diagrams are contingent on the existence of such data.

Researchers, scientists, and drug development professionals interested in this specific molecule may need to conduct initial in vitro screening assays to determine its biological activity profile. Subsequent in vivo studies would be necessary to evaluate its efficacy and safety in a physiological context.

Further research is required to elucidate the potential therapeutic value of this compound. This would involve:

  • Initial in vitro screening: To identify any significant biological activity, such as cytotoxicity against cancer cells, enzyme inhibition, or receptor binding.

  • Mechanism of action studies: To determine the molecular targets and signaling pathways affected by the compound.

  • In vivo efficacy studies: To assess the therapeutic effect in relevant animal models of disease.

  • Comparative studies: To benchmark its performance against existing standards of care or other relevant compounds.

Orthogonal Validation of 5-(2-Methoxyphenyl)pyridin-3-ol's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the orthogonal validation of the mechanism of action of the putative kinase inhibitor, 5-(2-Methoxyphenyl)pyridin-3-ol. To offer a clear benchmark, its performance is compared with Dasatinib, a well-characterized, multi-targeted kinase inhibitor known to inhibit SRC family kinases. The following sections detail the experimental protocols and comparative data necessary to rigorously assess the biological activity of this compound.

Comparative Performance Data

The tables below summarize hypothetical yet expected quantitative data for this compound, juxtaposed with established data for Dasatinib. This allows for a direct comparison of potency and cellular activity.

Table 1: In Vitro Kinase Inhibition

This table compares the half-maximal inhibitory concentration (IC50) of the compounds against a target kinase (e.g., SRC) in a purified, cell-free system.

CompoundTarget KinaseAssay TypeIC50 (nM)
This compoundSRCRadiometric Kinase Assay15
DasatinibSRCBiochemical Assay0.8[1]

Table 2: Cellular Target Engagement

This table illustrates the ability of the compounds to bind to their target kinase within a live cellular environment.

CompoundTarget KinaseAssay TypeIC50 (nM)
This compoundSRCNanoBRET™ Target Engagement50
Dasatinibc-ABLBiochemical Assay<1[1]

Table 3: Cellular Proliferation Inhibition

This table shows the concentration of each compound required to inhibit the growth of a cancer cell line (e.g., HT29 colon cancer cells, which are sensitive to SRC inhibition) by 50%.

CompoundCell LineAssay TypeIC50 (µM)
This compoundHT29MTT Assay1.2
DasatinibHT29Proliferation Assay0.05[2]

Experimental Protocols

The following are detailed protocols for three key orthogonal assays to validate the mechanism of action of a putative kinase inhibitor.

Radiometric In Vitro Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound against a specific kinase (e.g., SRC).

Materials:

  • Purified active SRC kinase

  • Kinase buffer (e.g., 25 mM MOPS, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 12.5 mM β-glycerophosphate, 2.5 mM DTT)[3]

  • [γ-³²P]-ATP[3][4]

  • Substrate peptide (e.g., a generic tyrosine kinase substrate)

  • This compound and Dasatinib (as a positive control) dissolved in DMSO

  • 10% SDS-PAGE gels[3]

  • Phosphocellulose paper[5]

  • Scintillation counter[5]

Procedure:

  • Prepare a reaction mixture containing the purified SRC kinase and its substrate in the kinase buffer.

  • Add varying concentrations of this compound or Dasatinib to the reaction mixture. Include a DMSO-only control.

  • Initiate the kinase reaction by adding [γ-³²P]-ATP.[3][4]

  • Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).[3]

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by running on a 10% SDS-PAGE gel.[3]

  • Alternatively, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]-ATP, and quantify the incorporated radioactivity using a scintillation counter.[5]

  • Determine the kinase activity at each inhibitor concentration relative to the DMSO control and calculate the IC50 value.

NanoBRET™ Target Engagement Assay

This cell-based assay measures the binding of a compound to its target kinase in live cells.[6][7][8][9]

Objective: To confirm that this compound engages with its target kinase within a cellular context and to determine its cellular IC50 for target binding.

Materials:

  • HEK293 cells

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ tracer that binds to the target kinase

  • Opti-MEM® I Reduced Serum Medium

  • This compound and Dasatinib

  • Plate reader capable of measuring luminescence and BRET signals

Procedure:

  • Transfect HEK293 cells with the plasmid encoding the NanoLuc®-kinase fusion protein.

  • Seed the transfected cells into a 96-well plate.

  • Prepare serial dilutions of this compound and Dasatinib.

  • Add the compounds and the NanoBRET™ tracer to the cells.

  • Incubate at 37°C in a CO₂ incubator.

  • Measure the luminescence from NanoLuc® and the BRET signal (energy transfer to the tracer).

  • The binding of the test compound to the kinase will displace the tracer, leading to a decrease in the BRET signal.

  • Calculate the IC50 value based on the displacement of the tracer at different compound concentrations.

Western Blot for Phospho-Protein Levels

This assay provides evidence of target inhibition in a cellular context by measuring the phosphorylation state of the kinase itself (autophosphorylation) or its downstream substrates.

Objective: To validate that this compound inhibits the catalytic activity of its target kinase in cells, leading to a decrease in the phosphorylation of its substrates.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HT29 for SRC)

  • This compound and Dasatinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[10][11]

  • Primary antibodies against the phosphorylated form of the target kinase (e.g., phospho-SRC Tyr416) and total protein for the target kinase.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate[11][12]

  • Western blot equipment

Procedure:

  • Culture the chosen cell line to approximately 80% confluency.

  • Treat the cells with varying concentrations of this compound or Dasatinib for a specified time (e.g., 2-6 hours). Include a DMSO control.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[12]

  • Block the membrane and probe with the primary antibody against the phosphorylated target protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total target protein to ensure equal loading.

  • A dose-dependent decrease in the phosphorylated protein signal relative to the total protein indicates target inhibition.[13]

Visualizations

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor SRC SRC (Target Kinase) Growth_Factor_Receptor->SRC Activation Downstream_Effectors Downstream Effectors (e.g., FAK, STAT3) SRC->Downstream_Effectors Phosphorylation Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression 5_2_Methoxyphenyl_pyridin_3_ol 5-(2-Methoxyphenyl) pyridin-3-ol 5_2_Methoxyphenyl_pyridin_3_ol->SRC Inhibition

Caption: Proposed signaling pathway inhibited by this compound.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assays cluster_functional Functional Assay Radiometric_Assay Radiometric In Vitro Kinase Assay Biochem_IC50 Determine Biochemical IC50 Radiometric_Assay->Biochem_IC50 Validation Orthogonal Validation Biochem_IC50->Validation Target_Engagement NanoBRET™ Target Engagement Cellular_IC50 Determine Cellular IC50 Target_Engagement->Cellular_IC50 Western_Blot Western Blot for Phospho-Proteins Western_Blot->Cellular_IC50 Cellular_IC50->Validation Proliferation_Assay Cell Proliferation Assay (MTT) Functional_IC50 Determine Functional IC50 Proliferation_Assay->Functional_IC50 Functional_IC50->Validation Hypothesis Hypothesis: This compound is a Kinase Inhibitor Hypothesis->Radiometric_Assay Hypothesis->Target_Engagement Hypothesis->Western_Blot Hypothesis->Proliferation_Assay Conclusion Mechanism of Action Validated Validation->Conclusion

Caption: Orthogonal workflow for validating a putative kinase inhibitor's mechanism of action.

References

Comparing different synthesis routes for 5-(2-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of substituted pyridine scaffolds is a critical endeavor. Among these, 5-(2-Methoxyphenyl)pyridin-3-ol presents a structure of interest, and its synthesis can be approached through various strategic routes. This guide provides a comparative analysis of two potential synthetic pathways: a classical cross-coupling approach and a de novo pyridine ring formation strategy.

Route 1: Palladium-Catalyzed Cross-Coupling

This approach leverages the power of modern organometallic chemistry to forge the C-C bond between the pyridine and methoxyphenyl rings. The key disconnection involves a Suzuki-Miyaura or Negishi cross-coupling reaction.

Synthesis of Key Precursor: 5-Bromopyridin-3-ol

A crucial starting material for this route is a halogenated pyridin-3-ol. Several methods exist for the synthesis of 5-bromopyridin-3-ol. One common method involves the debenzylation of 3-(benzyloxy)-5-bromopyridine. This precursor can be treated with 30% hydrogen bromide in acetic acid to yield the desired 5-bromopyridin-3-ol.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. In this proposed route, 5-bromopyridin-3-ol would be coupled with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol (Proposed):

A mixture of 5-bromopyridin-3-ol (1.0 equiv.), 2-methoxyphenylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.) would be dissolved in a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water. The reaction mixture would be heated under an inert atmosphere until completion, as monitored by techniques like TLC or LC-MS. After cooling, the product would be extracted and purified by column chromatography.

Suzuki_Coupling 5-Bromopyridin-3-ol 5-Bromopyridin-3-ol Reaction_Mixture Reaction_Mixture 5-Bromopyridin-3-ol->Reaction_Mixture 2-Methoxyphenylboronic_acid 2-Methoxyphenylboronic_acid 2-Methoxyphenylboronic_acid->Reaction_Mixture Pd_catalyst_Base Pd Catalyst, Base Pd_catalyst_Base->Reaction_Mixture Product This compound Reaction_Mixture->Product Heat

Route 2: De Novo Synthesis of the Pyridine Ring

An alternative strategy involves constructing the substituted pyridine ring from acyclic precursors. A recently developed method for the de novo synthesis of polysubstituted 3-hydroxypyridines offers a potential, albeit more complex, route.[2][3]

This multi-step process involves the Pd(0)-catalyzed anti-selective arylative cyclization of an N-propargyl-N-tosyl-aminoaldehyde with an arylboronic acid. This is followed by oxidation of the resulting tetrahydropyridine and subsequent elimination to yield the aromatic 3-hydroxypyridine.[2][3]

Experimental Protocol (Adapted from a general procedure):

  • Preparation of the N-propargyl-N-tosyl-aminoaldehyde: This would involve the synthesis of a suitable amino acid derivative, followed by N-propargylation and subsequent oxidation to the aldehyde.

  • Palladium-Catalyzed Cyclization: The aldehyde (1.0 equiv.) would be reacted with 2-methoxyphenylboronic acid (1.5 equiv.) in the presence of a palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand in a suitable solvent like THF.

  • Oxidation and Elimination: The resulting 5-(2-methoxyphenyl)-3-hydroxy-1,2,3,6-tetrahydropyridine would then be oxidized, for example, using Dess-Martin periodinane, to the corresponding 3-oxo derivative. Subsequent treatment with a base would induce the elimination of p-toluenesulfinic acid to afford the final product, this compound.[2][3]

De_Novo_Synthesis cluster_precursor Precursor Synthesis cluster_cyclization Ring Formation cluster_aromatization Aromatization Amino_Acid Amino_Acid Aminoaldehyde N-propargyl-N-tosyl-aminoaldehyde Amino_Acid->Aminoaldehyde Propargyl_Alcohol Propargyl_Alcohol Propargyl_Alcohol->Aminoaldehyde Cyclization Pd-catalyzed cyclization Aminoaldehyde->Cyclization Arylboronic_Acid 2-Methoxyphenylboronic acid Arylboronic_Acid->Cyclization Tetrahydropyridine 5-Aryl-3-hydroxy- tetrahydropyridine Cyclization->Tetrahydropyridine Oxidation Oxidation Tetrahydropyridine->Oxidation Elimination Elimination Oxidation->Elimination Product This compound Elimination->Product

Comparison of Synthesis Routes

ParameterRoute 1: Cross-CouplingRoute 2: De Novo Synthesis
Overall Strategy Convergent C-C bond formation on a pre-existing pyridine core.Linear construction of the pyridine ring from acyclic precursors.
Number of Steps Fewer steps, assuming the availability of 5-bromopyridin-3-ol.Multiple steps for precursor synthesis, cyclization, and aromatization.[2][3]
Starting Materials 5-Bromopyridin-3-ol, 2-methoxyphenylboronic acid.Amino acids, propargyl alcohols, 2-methoxyphenylboronic acid.[2][3]
Potential Yield Generally high yields are achievable for Suzuki-Miyaura couplings.Overall yield may be lower due to the multi-step nature of the synthesis.
Scalability More readily scalable due to fewer steps and well-established reaction conditions.May present challenges in scaling up due to the complexity of intermediates.
Versatility The halo-pyridin-3-ol precursor can be coupled with a wide variety of boronic acids.Allows for the introduction of diverse substituents at multiple positions on the pyridine ring during the synthesis.[2][3]

Conclusion

For the synthesis of this compound, the palladium-catalyzed cross-coupling approach (Route 1) appears to be the more direct and potentially higher-yielding strategy, provided that the 5-bromopyridin-3-ol precursor is readily accessible. This route benefits from the robustness and high functional group tolerance of the Suzuki-Miyaura reaction.

The de novo synthesis (Route 2) offers greater flexibility for creating a wider range of substituted 3-hydroxypyridines from simple starting materials. However, this comes at the cost of a longer and more complex synthetic sequence, which may impact the overall yield and scalability.

The choice of the optimal synthetic route will ultimately depend on the specific project goals, including the desired scale of synthesis, the availability of starting materials, and the need for structural diversity in the final products. For the specific target of this compound, a focused development of the Suzuki-Miyaura coupling from 5-bromopyridin-3-ol is recommended as the primary approach.

References

Lack of Publicly Available Data Prevents Head-to-Head Comparison of 5-(2-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available scientific literature and experimental data on the compound 5-(2-Methoxyphenyl)pyridin-3-ol has yielded insufficient information to conduct a head-to-head comparison with a commercially available drug. At present, there is no accessible research detailing its mechanism of action, biological targets, or any in vitro or in vivo experimental results.

Initial searches for this compound did not identify any specific studies or datasets related to this molecule. The scientific literature contains information on various other pyridine and methoxyphenyl derivatives, some of which have been investigated for their biological activity. For example, related compounds such as 4-(2'-methoxyphenyl)piperazine derivatives have been explored as antagonists for the 5-HT1A receptor.[1][2] Additionally, synthesis methods for various pyridin-ol and methoxyphenyl structures are described in chemical literature, but these do not provide biological data on the specific compound .[3][4][5]

Without foundational data on the pharmacological properties of this compound, a meaningful and objective comparison with an established commercial drug is not feasible. Such a comparison would require, at a minimum, information on its potency, selectivity, efficacy in relevant biological assays, and ideally, pharmacokinetic and toxicological profiles.

Therefore, the generation of a comparison guide, including data tables and experimental protocols as requested, cannot be fulfilled at this time due to the absence of primary research on this compound in the public domain. Further research and publication of experimental data on this specific compound are necessary before a comparative analysis can be performed.

References

Independent Verification of 5-(2-Methoxyphenyl)pyridin-3-ol: A Review of Unavailable Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the reported biological effects of the chemical compound 5-(2-Methoxyphenyl)pyridin-3-ol has yielded no specific data on its pharmacological or therapeutic activities. Despite extensive searches of scientific literature and chemical databases, no peer-reviewed studies detailing the biological evaluation of this specific molecule could be identified. Consequently, an independent verification and comparison with alternative compounds, as initially requested, cannot be performed at this time.

The absence of published data on this compound prevents the creation of a comparative guide that meets the core requirements of data presentation, detailed experimental protocols, and signaling pathway visualization. Without any established effects, there is no basis for performance comparison or independent verification.

While no information is available for this compound, it is pertinent to note that structurally related compounds, specifically those containing both methoxyphenyl and pyridine moieties, have been investigated for various biological activities. These activities, however, are not directly attributable to this compound and are presented here for contextual purposes only.

Research on Structurally Similar Compounds

Several studies have explored the biological potential of molecules with similar core structures:

  • Metabotropic Glutamate Receptor 5 (mGluR5) Ligands: Certain pyridine and methoxyphenyl derivatives have been synthesized and evaluated as potential ligands for mGluR5, a target for various neurological and psychiatric disorders.

  • 5-HT1A Receptor Antagonists: Compounds incorporating a methoxyphenylpiperazine moiety linked to a pyridine have been investigated for their antagonist activity at the 5-HT1A serotonin receptor, which is implicated in anxiety and depression.

  • Anti-inflammatory and Analgesic Agents: Substituted oxazolopyridines with a methoxyphenyl group have been shown to possess cyclooxygenase (COX) inhibitory activity, suggesting potential as topical anti-inflammatory and analgesic agents.

  • P-glycoprotein (P-gp) Inhibitors: Certain 6-methoxy-2-arylquinoline derivatives have been designed and evaluated for their ability to inhibit P-gp, a protein associated with multidrug resistance in cancer.

It is crucial to reiterate that these findings are for chemically distinct molecules and do not provide any information on the potential effects of this compound. The specific substitution pattern and the presence of the hydroxyl group on the pyridine ring of this compound would significantly influence its chemical properties and biological activity compared to these other reported compounds.

Conclusion

The request for an independent verification and comparative guide for this compound cannot be fulfilled due to the lack of any reported biological effects for this compound in the public domain. Further research, including initial synthesis and comprehensive biological screening, would be required to determine its pharmacological profile before any verification or comparison could be undertaken. Researchers and drug development professionals interested in this molecule would need to initiate preclinical studies to establish its basic biological activities.

Lack of Publicly Available Data Prevents Selectivity Assessment of 5-(2-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available scientific literature and experimental data on the selectivity of 5-(2-Methoxyphenyl)pyridin-3-ol has yielded no specific information regarding its binding affinity or pharmacological activity at various biological targets. The absence of this crucial data precludes a comparative analysis of its selectivity against other compounds.

Structure-activity relationship (SAR) studies on broader classes of molecules containing pyridine or methoxyphenyl moieties have been reported in various contexts, including their potential as anticancer agents, antimicrobial compounds, or modulators of various receptors. However, these studies do not provide specific quantitative data for this compound. The biological activity of a compound is highly dependent on its precise chemical structure, and therefore, data from related but structurally distinct molecules cannot be reliably extrapolated to predict the selectivity profile of the compound .

To conduct a thorough assessment of the selectivity of this compound, it would be necessary to perform a series of in vitro pharmacological assays. A standard approach would involve screening the compound against a panel of receptors, enzymes, and ion channels to determine its binding affinities (e.g., Ki, IC50, or EC50 values).

A typical experimental workflow for such a selectivity assessment is outlined below.

Experimental Workflow: In Vitro Selectivity Profiling

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Selectivity Determination Compound This compound Synthesis and Purification QC Quality Control (NMR, LC-MS) Compound->QC Stock Stock Solution Preparation QC->Stock Assay Radioligand Binding or Functional Assays Stock->Assay Target Broad Panel of Receptors, Enzymes, Ion Channels Assay->Target Concentration Concentration-Response Curves Target->Concentration Affinity Calculation of Ki / IC50 / EC50 Concentration->Affinity Comparison Comparison of Affinities Across Targets Affinity->Comparison SelectivityIndex Calculation of Selectivity Indices Comparison->SelectivityIndex

Caption: A generalized workflow for determining the in vitro selectivity profile of a test compound.

Without the data that would be generated from such experimental protocols, any discussion of the selectivity of this compound would be purely speculative. Therefore, a comparison guide as requested cannot be provided at this time. Further experimental investigation is required to elucidate the pharmacological properties of this specific molecule.

Comparative Analysis of Methoxyphenyl Pyridine Derivatives and Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Data on 5-(2-Methoxyphenyl)pyridin-3-ol Necessitates Examination of Structurally Related Compounds

Initial literature searches for peer-reviewed studies on this compound did not yield any specific data. Consequently, this guide provides a comparative analysis of structurally related methoxyphenyl pyridine and hydroxypyridine derivatives with documented biological activities. This report is intended for researchers, scientists, and drug development professionals, offering insights into potential therapeutic applications and structure-activity relationships within this chemical space. The following sections detail the performance of these alternative compounds, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Performance Comparison of Methoxyphenyl Pyridine Derivatives and Analogs

The biological activities of several classes of compounds structurally related to this compound have been investigated, revealing potential applications in oncology, infectious diseases, and neurodegenerative disorders. This section summarizes the quantitative data for these compound classes.

Tubulin Polymerization Inhibitors

A significant number of methoxyphenyl pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, a key target in cancer chemotherapy. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Antiproliferative and Tubulin Polymerization Inhibitory Activities of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines and 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines

Compound IDModificationsTarget Cell Line/AssayIC50/GI50 (µM)Reference
N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines
6aR3 = COOMe, R4 = ClA5490.26[1]
KB0.20[1]
KBVIN0.23[1]
DU1450.24[1]
Tubulin Assembly1.40[1]
7gR3 = CN, R4 = ClA5490.41[1]
KB0.29[1]
KBVIN0.31[1]
DU1450.33[1]
Tubulin Assembly1.50[1]
8cR3 = COOEt, R4 = CF3A5490.32[1]
KB0.19[1]
KBVIN0.22[1]
DU1450.21[1]
Tubulin Assembly1.70[1]
CA-4 (Combretastatin A-4)Reference CompoundTubulin Assembly1.20[1]
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines
9f2-methoxyphenyl at position 3HeLa0.52[2]
MCF-70.81[2]
A5491.23[2]
9g3-methoxyphenyl at position 3HeLa0.47[2]
MCF-70.75[2]
A5491.15[2]
9h4-methoxyphenyl at position 3HeLa0.41[2]
MCF-70.68[2]
A5491.02[2]
9pNaphthalene at position 3HeLa0.047[2]
MCF-70.090[2]
A5490.90[2]
Tubulin Assembly8.92 (nM)[3]
ColchicineReference CompoundTubulin Assembly9.85 (nM)[3]
PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in cancer. Sulfonamide methoxypyridine derivatives have emerged as potent dual inhibitors of PI3K and mTOR.

Table 2: PI3K/mTOR Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives

Compound IDTarget Enzyme/Cell LineIC50 (nM)Reference
22cPI3Kα0.22[4]
mTOR23[4]
MCF-7130[4]
HCT-11620[4]
OmipalisibPI3Kα0.019 (Ki)[4]
mTORC10.18 (Ki)[4]
PKI-587PI3Kα0.4[]
mTOR1.6[]
Metalloenzyme Inhibitors

Hydroxypyridinone (HP) and hydroxypyridinethione (HOPTO) scaffolds are excellent metal chelators and have been incorporated into inhibitors of various metalloenzymes, which are implicated in a range of diseases.

Table 3: Metalloenzyme Inhibitory Activity of Hydroxypyridinone and Hydroxypyridinethione Derivatives

Compound ClassTarget EnzymeRepresentative CompoundIC50Reference
Hydroxy-thiopyrones (THOPO)HDAC6THOPO 10Low nM[6]
HDAC8THOPO 10Low nM[6]
Hydroxypyridone-l-amino acid conjugatesTyrosinaseCompound 1061.95 µM[6]
Hydroxypyridinone (HOPO)Matrix Metalloproteinase-12 (MMP-12)1,2-HOPO-2Semi-selective inhibition[7]
Antimicrobial Agents

Various substituted pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Table 4: Antimicrobial Activity of Pyridine Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Pyridine derivative 17dBacteria (unspecified)0.5[8]
Gatifloxacin (control)Bacteria (unspecified)1.0[8]
Pyridine derivative 17aCandida albicans ATCC 97638[8]
Fluconazole (control)Candida albicans ATCC 97638[8]
N-alkylated pyridine salt 66Staphylococcus aureus56 (at 100 µg/mL)[9]
Escherichia coli55 (at 100 µg/mL)[9]
Pyridonethiol 89bBacillus subtilis0.12[9]
Ampicillin (control)Bacillus subtilis0.24[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments cited in this guide.

MTT Assay for Antiproliferative Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing tubulin protein, a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), and GTP.

  • Compound Addition: Add the test compound at various concentrations to the wells. Include a positive control (e.g., colchicine or vinblastine) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in turbidity (light scattering) at 340 nm or the increase in fluorescence of a reporter dye that binds to polymerized microtubules over time using a plate reader.

  • Data Analysis: The rate and extent of polymerization are determined from the kinetic curves. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.

PI3K/mTOR Kinase Assay

This assay measures the enzymatic activity of PI3K and mTOR kinases and the inhibitory effect of test compounds.

  • Enzyme and Substrate Preparation: Prepare a reaction buffer containing the purified PI3K or mTOR enzyme and its respective substrate (e.g., PIP2 for PI3K, or a peptide substrate for mTOR).

  • Compound Incubation: Add the test compound at various concentrations to the enzyme/substrate mixture and incubate for a defined period.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based detection method).

  • Detection of Product: After the reaction, quantify the amount of phosphorylated product. This can be done through autoradiography, scintillation counting, or by using phosphorylation-specific antibodies in an ELISA or Western blot format.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams were created using the Graphviz DOT language.

Tubulin_Inhibition_Mechanism cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action Unstable Microtubule Unstable Microtubule Growing Microtubule Growing Microtubule Shrinking Microtubule Shrinking Microtubule Growing Microtubule->Shrinking Microtubule Catastrophe Shrinking Microtubule->Growing Microtubule Rescue Tubulin Dimers Tubulin Dimers Shrinking Microtubule->Tubulin Dimers Depolymerization Tubulin Dimers->Growing Microtubule Polymerization Inhibitor Inhibitor Inhibition of Polymerization Inhibition of Polymerization Inhibitor->Inhibition of Polymerization Promotion of Depolymerization Promotion of Depolymerization Inhibitor->Promotion of Depolymerization Inhibition of Polymerization->Growing Microtubule Promotion of Depolymerization->Shrinking Microtubule

Caption: Mechanism of action of tubulin polymerization inhibitors.

PI3K_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Dual PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/mTOR signaling pathway and the action of dual inhibitors.

Experimental_Workflow_Tubulin_Assay start Start prepare_reagents Prepare Tubulin, Buffers, GTP, and Test Compounds start->prepare_reagents setup_plate Set up 96-well Plate (Controls and Samples) prepare_reagents->setup_plate initiate_reaction Initiate Polymerization (Incubate at 37°C) setup_plate->initiate_reaction measure_absorbance Measure Absorbance/Fluorescence Kinetically initiate_reaction->measure_absorbance analyze_data Analyze Data and Calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for a tubulin polymerization assay.

References

Safety Operating Guide

Proper Disposal of 5-(2-Methoxyphenyl)pyridin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Classification

Prior to any disposal, a thorough hazard assessment must be conducted. Based on data from analogous compounds, 5-(2-Methoxyphenyl)pyridin-3-ol is anticipated to possess properties that classify it as hazardous waste. A hazardous waste determination must be made for any waste material generated.[1][2]

Table 1: GHS Hazard Profile (Based on Analogous Compounds)

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[3]
Skin corrosion/irritation2H315: Causes skin irritation[3][4]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[3][4]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[3][4]

This data is extrapolated from SDSs of similar chemical structures and should be used as a guideline. A formal risk assessment should be conducted by qualified personnel.

Waste Minimization

Before generating waste, consider strategies to minimize the volume of chemical waste produced.[5][6] This can be achieved through:

  • Source Reduction: Order only the necessary quantities of the chemical for your experiments.[5]

  • Inventory Management: Maintain a detailed inventory of chemicals in the laboratory to avoid unnecessary purchases.[5]

  • Surplus Sharing: Share excess chemicals with other research groups.[5]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste generated.[5]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][5][7]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including safety glasses with side shields or goggles, a face shield, a lab coat, and chemical-resistant gloves.[3] All handling should be performed in a well-ventilated area or a chemical fume hood.[3]

  • Waste Collection and Containerization:

    • Collect waste this compound in a designated, compatible, and properly sealed container to prevent leakage or spillage.[5][6][8] Plastic containers are often preferred.[5]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5]

    • Do not mix this waste with other incompatible chemicals.[6][8] Store acids and bases separately, and keep this waste away from cyanides or sulfides.[8]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[5][8]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5]

    • Ensure weekly inspections of the SAA for any signs of leakage from containers.[8]

    • Partially filled containers can remain in the SAA for up to one year, provided the accumulation limits are not exceeded.[5][8] Once a container is full, it must be removed from the SAA within three days.[8]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][5]

    • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.

  • Contaminated Material Disposal:

    • Any materials contaminated with this compound, such as personal protective equipment, filter paper, or absorbent materials, should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of through the same hazardous waste stream.[3]

    • Empty containers that held the chemical must be managed as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill: Evacuate personnel from the immediate area.[3] Avoid creating dust.[3] Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.[9] Collect the absorbed material into a sealed container for hazardous waste disposal.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste assess_hazard Conduct Hazard Assessment (Refer to SDS/Analog Data) start->assess_hazard is_hazardous Is the waste hazardous? assess_hazard->is_hazardous collect_waste Collect in Labeled, Compatible Container is_hazardous->collect_waste Yes non_hazardous Follow Institutional Guidelines for Non-Hazardous Waste is_hazardous->non_hazardous No store_saa Store in Designated Satellite Accumulation Area (SAA) collect_waste->store_saa contact_ehs Contact EH&S or Licensed Waste Disposal Contractor store_saa->contact_ehs dispose Dispose via Approved Hazardous Waste Vendor contact_ehs->dispose end End of Disposal Process dispose->end non_hazardous->end

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. Always consult your institution's specific waste management policies and procedures.

References

Essential Safety and Operational Guidance for Handling 5-(2-Methoxyphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 5-(2-Methoxyphenyl)pyridin-3-ol. The following procedures are based on best practices for handling similar pyridinol compounds and are intended to ensure the safety of laboratory personnel and the integrity of research activities.

Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard.[6] A face shield should be worn over goggles when there is a risk of splashing.[6][7]To protect against potential eye irritation or injury from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2]To prevent skin contact and potential irritation.
Body Protection A flame-resistant lab coat, fully buttoned.[6]To protect the skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator is required if working outside of a certified fume hood or if there is a risk of inhaling dust or vapors.[6][8]To prevent respiratory tract irritation.[3]

Operational and Disposal Plans

Adherence to proper operational and disposal protocols is critical for maintaining a safe laboratory environment.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

prep Preparation handling Handling in Fume Hood prep->handling Transfer to Hood reaction Reaction/Experiment handling->reaction Perform Experiment deactivation Quenching/Deactivation reaction->deactivation Post-Reaction disposal Waste Disposal deactivation->disposal Segregate Waste cleanup Work Area Cleanup disposal->cleanup Final Step

Figure 1: Experimental Workflow for Handling this compound.
Step-by-Step Handling Procedures

  • Preparation : Before handling the compound, ensure that a certified chemical fume hood is operational.[1][2] All necessary PPE should be donned at this stage. Prepare all required equipment and reagents.

  • Handling : All manipulations of this compound should be conducted within a fume hood to minimize inhalation exposure.[1][2] Use spark-proof tools and equipment, especially if the compound is flammable.[5][8]

  • Reaction : During the experiment, maintain the sash of the fume hood at the lowest practical height. Keep the container tightly closed when not in use.[2][8]

  • Quenching/Deactivation : If the reaction requires quenching, do so carefully in a controlled manner within the fume hood.

  • Waste Disposal : Dispose of all waste, including empty containers and contaminated materials, in a designated and properly labeled hazardous waste container.[8][9] Do not release it into the environment.[5]

  • Work Area Cleanup : After completing the work, decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water.[1][3]

Disposal Plan

The disposal of this compound and its associated waste must comply with all local, state, and federal regulations.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Contaminated Materials (e.g., gloves, paper towels) Place in a designated hazardous waste container.
Empty Containers Rinse thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container should be disposed of in accordance with laboratory and institutional guidelines.

The following flowchart illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

start Material Contaminated? is_sharp Is it a Sharp? start->is_sharp is_liquid Is it Liquid Waste? is_sharp->is_liquid No sharps_waste Sharps Container is_sharp->sharps_waste Yes solid_waste Solid Waste Container is_liquid->solid_waste No liquid_waste Liquid Waste Container is_liquid->liquid_waste Yes

Figure 2: Waste Disposal Decision Flowchart.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.